2,10-Epoxypinane
Description
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Structure
3D Structure
Properties
IUPAC Name |
6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-9(2)7-3-4-10(6-11-10)8(9)5-7/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXAABAEPHHZPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C1C2)CO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863962 | |
| Record name | Spiro[bicyclo[3.1.1]heptane-2,2'-oxirane], 6,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6931-54-0 | |
| Record name | β-Pinene oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6931-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro(bicyclo(3.1.1)heptane-2,2'-oxirane), 6,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006931540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[bicyclo[3.1.1]heptane-2,2'-oxirane], 6,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Spiro[bicyclo[3.1.1]heptane-2,2'-oxirane], 6,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,10-epoxypinane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.323 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2,10-Epoxypinane from β-Pinene: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the synthesis of 2,10-epoxypinane, also known as β-pinene oxide, from the readily available biorenewable feedstock, β-pinene.[1][2] As a key intermediate in the synthesis of various fragrances, flavoring agents, and pharmaceuticals, the efficient and selective epoxidation of β-pinene is of significant academic and industrial interest.[1][2][3][4][5] This document will delve into the mechanistic underpinnings of the epoxidation reaction, present detailed experimental protocols, discuss the influence of various catalytic systems, and outline robust analytical methods for product characterization. The content herein is curated for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven insights.
Introduction: The Strategic Importance of β-Pinene Valorization
β-Pinene, a major constituent of turpentine oil, represents a valuable and sustainable C10 hydrocarbon building block.[1] Its chemical transformation into more functionalized derivatives, such as this compound, is a cornerstone of green chemistry, enabling the production of high-value compounds from renewable resources. The epoxide moiety in this compound serves as a versatile functional handle, allowing for a variety of subsequent chemical modifications. This reactivity makes it a pivotal intermediate for synthesizing a range of commercially important molecules, including perillyl alcohol, a compound with applications in the fragrance industry.[1]
The epoxidation of β-pinene's exocyclic double bond presents unique challenges due to the molecule's sterically hindered nature and the potential for competing side reactions.[6] Therefore, the development of selective and efficient synthetic methodologies is paramount. This guide will explore various approaches to address these challenges, with a focus on achieving high yields and purity of the desired this compound.
Mechanistic Considerations in β-Pinene Epoxidation
The epoxidation of an alkene, such as β-pinene, involves the addition of an oxygen atom across the double bond to form a three-membered oxirane ring. Several mechanistic pathways can be operative, largely dependent on the chosen oxidant and catalyst.[7]
-
Concerted Electrophilic Addition: This is a common mechanism when using peroxy acids (e.g., peracetic acid) or other electrophilic oxygen sources. The oxygen atom is transferred to the double bond in a single, concerted step.
-
Catalytic Oxygen Transfer: In many modern protocols, a catalyst is employed to activate a less reactive oxidant, such as hydrogen peroxide.[7] This can involve the formation of a highly reactive metal-peroxo intermediate that then transfers an oxygen atom to the alkene.
-
Radical Mechanisms: Under certain conditions, free-radical pathways can contribute to the reaction, though these are often less selective and can lead to a broader product distribution.[7]
The stereochemistry of the resulting epoxide is a critical consideration. The attack of the oxidizing agent on the double bond of β-pinene can theoretically occur from either face, leading to different stereoisomers. The steric hindrance imposed by the bicyclic pinane skeleton significantly influences the direction of this attack, often favoring the formation of a specific diastereomer.
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- 4. Solvent screening, optimization and kinetic parameters of the biocatalytic epoxidation reaction of β-pinene mediated by Novozym<b>®</b>435 - ProQuest [proquest.com]
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- 6. Sustainable catalytic protocols for the solvent free epoxidation and anti -dihydroxylation of the alkene bonds of biorenewable terpene feedstocks usin ... - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03208H [pubs.rsc.org]
- 7. sibran.ru [sibran.ru]
An In-Depth Technical Guide to the Chemical Properties of 2,10-Epoxypinane
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of 2,10-epoxypinane, a significant chiral intermediate derived from the abundant natural monoterpene, β-pinene. This document delves into its synthesis, structural elucidation, chemical reactivity, and potential applications, offering field-proven insights and detailed methodologies to support advanced research and development.
Introduction: The Strategic Importance of this compound
This compound, also known as β-pinene oxide, emerges as a molecule of significant interest at the intersection of natural product chemistry and synthetic innovation.[1] Derived from β-pinene, a major constituent of turpentine, this epoxide serves as a valuable and renewable chemical feedstock.[1] Its strained three-membered oxirane ring fused to the rigid bicyclo[3.1.1]heptane framework imparts a unique reactivity profile, making it a versatile precursor for the synthesis of a diverse array of more complex and valuable molecules.[1] The inherent chirality of this compound, stemming from its natural precursor, makes it an attractive chiral building block for the stereoselective synthesis of pharmaceuticals and agrochemicals.[1] This guide will explore the fundamental chemical properties of this compound, providing a robust foundation for its application in various scientific endeavors.
Molecular Structure and Physicochemical Properties
This compound is a bicyclic monoterpene epoxide. Its structure is characterized by a pinane skeleton with an epoxide ring at the C2 and C10 positions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane] | [2] |
| Synonyms | β-Pinene oxide, beta-Pinene epoxide, Pinane, 2,10-epoxy- | [2] |
| CAS Number | 6931-54-0 | [2] |
| Molecular Formula | C₁₀H₁₆O | [2] |
| Molecular Weight | 152.23 g/mol | [2] |
| Appearance | Light yellow or colorless liquid | [3] |
| Specific Gravity | 0.924 to 0.940 @ 20°C | [4] |
| Refractive Index | 1.476 to 1.482 @ 20°C | [4] |
Synthesis of this compound: A Practical Approach
The most common and efficient method for the synthesis of this compound is the epoxidation of β-pinene. Various oxidizing agents and catalytic systems have been explored to achieve high yield and selectivity.
Epoxidation using Potassium Peroxomonosulfate (Oxone®)
A highly effective and environmentally friendly method utilizes Oxone® in the presence of acetone. This in situ generation of dimethyldioxirane (DMDO) as the active epoxidizing agent offers excellent yields.
Experimental Protocol: Epoxidation of β-Pinene with Oxone®
This protocol is adapted from a procedure for the epoxidation of olefins using Oxone®.[5][6][7]
Materials:
-
β-pinene
-
Oxone® (Potassium peroxomonosulfate)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Acetonitrile
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Deionized water
-
4 x 10⁻⁴ M aqueous solution of ethylenediaminetetraacetic acid, disodium salt (Na₂·EDTA)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Separating funnel
-
Rotary evaporator
-
Equipment for flash column chromatography
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, combine β-pinene, acetone, acetonitrile, and the aqueous Na₂·EDTA solution.
-
Addition of Oxidant: While stirring the mixture at room temperature, add a pre-mixed solid of Oxone® and sodium bicarbonate in portions over a period of approximately 3 hours. A slow evolution of gas will be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is a 1:20 mixture of ethyl acetate and hexane. The disappearance of the β-pinene spot and the appearance of the this compound spot indicate the reaction's progression.[5]
-
Work-up: Once the reaction is complete, pour the contents of the flask into a separating funnel. Extract the aqueous layer with three portions of ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with a saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.
Diagram 1: Synthesis Workflow of this compound
A schematic representation of the synthesis and purification process for this compound.
Spectroscopic and Analytical Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of this compound. The complex, rigid bicyclic framework results in a well-resolved and characteristic set of signals.
Table 2: Representative ¹H and ¹³C NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~2.5-2.7 | m | Protons on epoxide ring |
| ¹H | ~1.9-2.4 | m | Bicyclic ring protons |
| ¹H | ~1.3 | s | Methyl protons |
| ¹H | ~0.8 | s | Methyl protons |
| ¹³C | ~58-60 | C-2 (epoxide) | |
| ¹³C | ~48-50 | C-10 (epoxide) | |
| ¹³C | ~40-42 | Quaternary carbon | |
| ¹³C | ~20-35 | Other bicyclic carbons | |
| ¹³C | ~22, 26 | Methyl carbons |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. Detailed 2D NMR experiments such as COSY, HSQC, and HMBC are recommended for unambiguous assignment.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the absence of a C=C stretching band (from the precursor β-pinene) and the appearance of bands associated with the epoxide ring.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| ~3000-2850 | C-H stretching (alkane) |
| ~1250 | C-O-C symmetric ring breathing |
| ~950-810 | C-O-C asymmetric stretch |
| ~880-750 | C-O-C symmetric stretch |
The peaks associated with the epoxide ring are particularly diagnostic.[8]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound provides information on its molecular weight and fragmentation pattern, which is crucial for its identification.
The mass spectrum typically shows a molecular ion peak (M⁺) at m/z 152. The fragmentation pattern is complex due to the bicyclic structure. Common fragments arise from the loss of methyl groups (M-15), and rearrangements involving the pinane skeleton. The base peak is often observed at m/z 79, with another significant peak at m/z 41.[2]
Chemical Reactivity and Synthetic Applications
The strained epoxide ring in this compound is the primary site of its reactivity, making it susceptible to ring-opening reactions under both acidic and basic conditions.
Acid-Catalyzed Rearrangements
The acid-catalyzed rearrangement of this compound is a key transformation that leads to a variety of valuable monoterpenoids.[1] The reaction pathway is highly dependent on the reaction conditions, including the nature of the acid catalyst and the solvent.
One of the most significant applications is its isomerization to perillyl alcohol, a naturally occurring monoterpene with potential applications in medicine.[1] This transformation involves the protonation of the epoxide oxygen, followed by a concerted or stepwise ring-opening and rearrangement of the pinane skeleton.
Diagram 2: Proposed Mechanism for the Acid-Catalyzed Rearrangement of this compound to Perillyl Alcohol
A simplified representation of the acid-catalyzed rearrangement of this compound.
Nucleophilic Ring-Opening Reactions
Under basic or nucleophilic conditions, the epoxide ring of this compound can be opened by a variety of nucleophiles, such as amines, thiols, and organometallic reagents. These reactions typically proceed via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. This reactivity allows for the introduction of diverse functional groups and the synthesis of a wide range of chiral derivatives.
Applications in Drug Discovery and Development
While this compound itself is primarily used as a fragrance ingredient, its derivatives hold significant promise in the field of drug discovery. The pinane scaffold is a common motif in many biologically active natural products. By leveraging the reactivity of the epoxide ring, a library of novel chiral compounds can be synthesized and screened for various pharmacological activities.
Terpenoids and their derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The synthesis of novel derivatives from this compound provides a pathway to explore these potential therapeutic applications. For instance, the synthesis of chiral amino alcohols and other functionalized pinane derivatives can lead to new classes of bioactive molecules.
Conclusion
This compound stands as a pivotal molecule in modern organic synthesis. Its ready availability from a renewable source, coupled with its unique and versatile reactivity, makes it an invaluable chiral building block. This guide has provided a comprehensive overview of its chemical properties, from its synthesis and characterization to its key chemical transformations. For researchers and scientists in both academia and industry, a thorough understanding of this compound's chemistry opens the door to the development of novel synthetic methodologies and the discovery of new bioactive compounds with potential applications in medicine and beyond.
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Epoxidation of β-pinene to this compound by Oxone. IEEE Conference Publication. [Link]
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This compound. PubChem. [Link]
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Simple Epoxide Formation for the Organic Laboratory Using Oxone. ResearchGate. [Link]
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Practical and Environmentally Friendly Epoxidation of Olefins Using Oxone. ResearchGate. [Link]
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Beta Pinene Oxide. Foreverest Resources Ltd. [Link]
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The Infrared Spectra of Polymers V: Epoxies. Spectroscopy Online. [Link]
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Catalytic epoxidation of β-pinene with aqueous hydrogen peroxide. ResearchGate. [Link]
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Epoxidation of β-pinene with a highly-active and low-cost catalyst. ResearchGate. [Link]
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This compound rosemarel (IFF). The Good Scents Company. [Link]
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An In-Depth Technical Guide to the Structure and Stereochemistry of 2,10-Epoxypinane
Abstract
This technical guide provides a comprehensive exploration of the structure and stereochemistry of 2,10-epoxypinane, a significant bicyclic monoterpene epoxide. Derived from the naturally abundant β-pinene, this compound serves as a valuable chiral building block in synthetic organic chemistry. This document delves into the nuanced stereochemical features of its pinane framework, details stereoselective synthetic methodologies, provides an in-depth analysis of its spectroscopic and chiroptical properties, and outlines protocols for its characterization. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a deep understanding of this versatile molecule.
Introduction: The Significance of this compound
This compound, systematically named 6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane] and commonly known as β-pinene oxide, is a bridged bicyclic epoxide that has garnered significant interest in the field of organic chemistry.[1] Its rigid, chiral pinane skeleton, inherited from its precursor β-pinene, makes it a valuable starting material for the synthesis of a wide array of more complex chiral molecules, including pharmaceuticals, fragrances, and agrochemicals.[2] The inherent strain of the cyclobutane ring and the reactivity of the epoxide moiety provide a rich landscape for chemical transformations.
Understanding the precise three-dimensional arrangement of atoms, or stereochemistry, of this compound is paramount. The stereochemical outcome of reactions involving this epoxide is directly dictated by its own stereoconfiguration. This guide will therefore focus on the distinct stereoisomers of this compound, the methods for their selective synthesis, and the analytical techniques required for their unambiguous characterization.
The Core Structure: A Fusion of Bicyclic Strain and Epoxide Reactivity
The foundational structure of this compound is the pinane skeleton, a bicyclo[3.1.1]heptane system. This framework is characterized by a six-membered ring fused to a four-membered ring, resulting in significant ring strain. The gem-dimethyl group at C6 is a hallmark of the pinane family. The epoxide ring is spiro-fused at the C2 position of the pinane system.
Stereoisomers of this compound
The chirality of this compound arises from the stereocenters within the pinane framework (C1 and C5) and the spiro-epoxide center (C2). The absolute configuration of the starting β-pinene enantiomer determines the absolute configuration of the resulting epoxide. The two enantiomers of this compound are:
-
(+)-2,10-Epoxypinane: Derived from (+)-β-pinene. The systematic IUPAC name for one of its diastereomers is (1R,2S,5S)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane].
-
(-)-2,10-Epoxypinane: Derived from (-)-β-pinene. The systematic IUPAC name for one of its diastereomers is (1S,2R,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane].[3]
It is crucial for researchers to specify the enantiomer of interest, as their chemical and biological properties can differ significantly.
Diagram: Stereoisomers of this compound
Sources
A Spectroscopic Guide to 2,10-Epoxypinane: Unveiling its Molecular Architecture
Introduction: The Structural Significance of 2,10-Epoxypinane
This compound, systematically known as 6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane] and commonly referred to as β-pinene oxide, is a bicyclic monoterpene epoxide of significant interest in synthetic organic chemistry.[1][2] Derived from the epoxidation of β-pinene, a readily available natural product from turpentine, this compound serves as a versatile chiral building block for the synthesis of a variety of bioactive molecules and fragrance compounds. Its rigid bicyclic framework and the reactive epoxide ring offer a unique platform for stereoselective transformations.
A thorough understanding of the molecular structure of this compound is paramount for its effective utilization in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful toolkit for the unambiguous characterization of this compound. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound, offering insights into the interpretation of its spectra and the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a detailed understanding of the structural elucidation of this important synthetic intermediate.
Molecular Structure and Numbering
To facilitate the discussion of the spectroscopic data, the standard numbering convention for the pinane skeleton is used, as illustrated in the diagram below.
Caption: Workflow for NMR spectroscopic analysis of this compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. [3]Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: The analysis is typically performed on a 300 or 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C. Integrate the signals in the ¹H spectrum and identify the chemical shifts of all peaks in both spectra.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum is characterized by absorptions corresponding to the C-H bonds of the alkane framework and the characteristic vibrations of the epoxide ring.
Key Features of the IR Spectrum:
-
C-H Stretching: The sp³ C-H stretching vibrations of the methyl and methylene groups in the pinane ring system are observed in the region of 2850-3000 cm⁻¹.
-
Epoxide Ring Vibrations: The most diagnostic peaks for this compound are those associated with the epoxide ring. These include:
-
Symmetric ring breathing: A peak around 1250 cm⁻¹.
-
Asymmetric C-O-C stretch: A band in the 950-810 cm⁻¹ region.
-
Symmetric C-O-C stretch: A band in the 880-750 cm⁻¹ region. [4] Table 3: Representative IR Absorption Bands for this compound
-
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2990-2850 | Strong | C-H (sp³) stretching |
| ~1460 | Medium | C-H bending (CH₂) |
| ~1370 | Medium | C-H bending (CH₃) |
| ~1250 | Medium | Epoxide symmetric ring breathing |
| ~880 | Medium | Epoxide asymmetric C-O-C stretch |
| ~830 | Medium | Epoxide symmetric C-O-C stretch |
Experimental Protocol for IR Analysis
Caption: Workflow for FT-IR spectroscopic analysis of this compound.
-
Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to prepare a neat thin film. Place one or two drops of the pure liquid onto a salt plate (e.g., NaCl or KBr) and gently place a second salt plate on top to create a thin, uniform film.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used for the analysis.
-
Data Acquisition: First, a background spectrum of the empty sample compartment is recorded. Then, the sample holder with the prepared salt plates is placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹). The major absorption bands are then identified and assigned to their corresponding vibrational modes.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Electron Ionization (EI) is a common method used for analysis, often coupled with Gas Chromatography (GC-MS).
Key Features of the Mass Spectrum:
-
Molecular Ion Peak (M⁺): The mass spectrum of this compound will show a molecular ion peak at a mass-to-charge ratio (m/z) of 152, corresponding to its molecular weight (C₁₀H₁₆O).
-
Fragmentation Pattern: The molecular ion is often unstable and undergoes fragmentation to produce a series of smaller, characteristic ions. The fragmentation of the bicyclic system can be complex, but some common fragmentation pathways involve the loss of small neutral molecules or radicals. For pinane-type structures, characteristic fragment ions are often observed.
Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Structure/Loss |
| 152 | [M]⁺ (Molecular Ion) |
| 137 | [M - CH₃]⁺ |
| 123 | [M - C₂H₅]⁺ or [M - CHO]⁺ |
| 109 | [M - C₃H₇]⁺ |
| 95 | [C₇H₁₁]⁺ |
| 79 | [C₆H₇]⁺ |
| 67 | [C₅H₇]⁺ |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Proposed Fragmentation Pathway
Caption: A simplified proposed fragmentation pathway for this compound.
Experimental Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used. The GC is equipped with a suitable capillary column (e.g., a non-polar HP-5ms column).
-
GC Conditions:
-
Injector Temperature: Typically set to 250 °C.
-
Oven Temperature Program: A temperature gradient is used to ensure good separation. For example, start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: Typically 230 °C.
-
-
Data Analysis: The total ion chromatogram (TIC) will show a peak corresponding to this compound. The mass spectrum of this peak is then extracted and analyzed to identify the molecular ion and the major fragment ions.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity and chemical environment of each atom in the molecule. IR spectroscopy confirms the presence of the key epoxide functional group and the hydrocarbon framework. Mass spectrometry provides the molecular weight and offers insights into the stability and fragmentation patterns of the molecule under ionization.
The data and protocols presented in this guide serve as a valuable resource for scientists and researchers working with this compound, enabling its confident identification and utilization in a wide range of chemical applications. The self-validating nature of these combined spectroscopic techniques ensures a high degree of confidence in the structural assignment, which is a critical foundation for any subsequent synthetic work or biological evaluation.
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The Enigmatic Presence of 2,10-Epoxypinane in Nature's Aromatic Tapestry: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
2,10-Epoxypinane, a bicyclic monoterpene epoxide also recognized as β-pinene oxide, represents a fascinating yet often overlooked constituent of various essential oils. While its precursor, β-pinene, is a well-documented and abundant natural product, the occurrence and significance of its oxidized derivative are subjects of burgeoning scientific interest. This technical guide provides a comprehensive exploration of the natural occurrence of this compound, delving into its chemical identity, biosynthetic origins, and the analytical methodologies requisite for its detection and quantification. By synthesizing current scientific knowledge with practical, field-proven insights, this document aims to equip researchers and drug development professionals with the foundational understanding necessary to investigate this intriguing natural compound.
Introduction: Unveiling this compound
This compound (C₁₀H₁₆O) is a volatile organic compound characterized by a pinane skeleton with an epoxide ring at the C2 and C10 positions.[1] Its chemical structure imparts a unique reactivity, making it a valuable chiral intermediate in the synthesis of various fragrances, flavors, and potentially bioactive molecules.[2] While often found in smaller quantities compared to its parent terpene, its presence in an essential oil's profile can significantly influence the overall aroma and potential therapeutic properties.
Chemical and Physical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₀H₁₆O |
| Molecular Weight | 152.23 g/mol [1] |
| CAS Number | 6931-54-0[1] |
| Synonyms | β-Pinene oxide, 6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane][1][3] |
| Appearance | Colorless liquid |
| Odor | Woody, pine-like, herbaceous |
Natural Occurrence: A Widespread but Subtle Presence
The natural occurrence of this compound is intrinsically linked to the distribution of its precursor, β-pinene. Plants that produce significant quantities of β-pinene are prime candidates for containing this compound, which is formed through oxidative processes.
Key Plant Families and Species:
-
Pinaceae (Pine Family): Various species of pine (Pinus) are rich sources of β-pinene and, consequently, potential sources of this compound.[4][5][6][7][8] The composition of pine essential oils can vary significantly based on the species, geographical location, and the part of the plant used for extraction (needles, cones, bark).[5][6][7]
-
Asteraceae (Aster Family): Artemisia annua (sweet wormwood) is a notable source of this compound.[9][10][11][12][13] The essential oil of this plant is complex and its composition can be influenced by the chemotype and developmental stage of the plant.[12][13]
-
Myrtaceae (Myrtle Family): Species within this family, such as those from the genus Eucalyptus, are known producers of pinenes and their derivatives.
-
Lamiaceae (Mint Family): Aromatic herbs like rosemary (Rosmarinus officinalis) and lavender (Lavandula) contain β-pinene and are therefore potential sources.
-
Rutaceae (Rue Family): Essential oils from citrus fruits (Citrus spp.) are known to contain various monoterpenes, including β-pinene, suggesting the possible presence of this compound.
-
Piperaceae (Pepper Family): Black pepper (Piper nigrum) essential oil contains β-pinene, making it a plausible, albeit likely minor, source of the epoxide.
Table 1: Reported Occurrence of β-Pinene (Precursor to this compound) in Selected Essential Oils
| Plant Species | Plant Part | Major Constituents | β-Pinene Concentration (%) | Reference(s) |
| Pinus ponderosa | Needles | α-pinene, β-pinene, myrcene | 2.1 - 66.0 | [5] |
| Pinus contorta | Needles | β-phellandrene, terpinen-4-ol | - | [5] |
| Pinus flexilis | Needles | α-pinene, β-pinene, bornyl acetate | 21.9 | [5] |
| Artemisia annua | Aerial parts | Camphor, 1,8-cineole, germacrene D | 0.2 - 0.4 | [12] |
| Eucalyptus globulus | Leaves | 1,8-Cineole, α-pinene, limonene | < 1.5 | [14] |
Note: The concentration of this compound is typically significantly lower than that of its β-pinene precursor and is not always reported in routine essential oil analyses.
Biosynthesis: From Pinene to Epoxide
The biosynthesis of this compound is a secondary metabolic process that begins with the universal precursors of terpenes, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
Causality in Biosynthesis:
-
Formation of Geranyl Pyrophosphate (GPP): IPP and DMAPP, derived from the mevalonate or MEP pathways, condense to form the C10 precursor, GPP.
-
Cyclization to β-Pinene: The enzyme pinene synthase facilitates the cyclization of GPP to form the bicyclic monoterpene, β-pinene.
-
Enzymatic Epoxidation: The crucial step in the formation of this compound is the epoxidation of the exocyclic double bond of β-pinene. In plants, this oxidation is likely catalyzed by cytochrome P450 monooxygenases.[15] Additionally, studies have demonstrated the efficacy of lipases in catalyzing the epoxidation of terpenes, suggesting a potential avenue for biocatalytic production.[16] This enzymatic control ensures the stereospecificity of the resulting epoxide, a critical factor for its biological activity and aroma profile.
Experimental Protocols: Extraction and Analysis
The investigation of this compound in essential oils necessitates robust and validated experimental methodologies.
Extraction of Essential Oils: Hydrodistillation
Hydrodistillation is a widely employed method for extracting essential oils from plant material.[17][18] It is particularly suitable for isolating volatile compounds like this compound.
Step-by-Step Hydrodistillation Protocol (Example for Artemisia annua):
-
Plant Material Preparation: Collect the aerial parts of Artemisia annua (leaves and flowers). The material can be used fresh or air-dried in a cool, ventilated space to reduce moisture content.[19] Coarsely grind the plant material to increase the surface area for efficient extraction.
-
Apparatus Setup: Assemble a Clevenger-type apparatus, which consists of a round-bottom flask, a condenser, and a collection burette.
-
Charging the Flask: Place a known quantity of the prepared plant material (e.g., 100 g) into the round-bottom flask. Add distilled water in a ratio of approximately 1:10 to 1:15 (w/v) of plant material to water.[19]
-
Distillation: Gently heat the flask. As the water boils, the steam passes through the plant material, rupturing the oil glands and carrying the volatile essential oil components.
-
Condensation and Collection: The steam and essential oil vapor mixture travels to the condenser, where it is cooled and condenses back into a liquid. The condensate collects in the burette.
-
Separation: Due to the immiscibility of the essential oil with water, two layers will form in the burette. The less dense essential oil will typically float on top of the aqueous layer (hydrosol).
-
Oil Recovery: Carefully collect the essential oil layer. Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the extracted essential oil in a sealed, dark glass vial at 4°C to prevent degradation.
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the identification and quantification of volatile compounds in complex mixtures like essential oils.[20][21][22]
Step-by-Step GC-MS Protocol for this compound Analysis:
-
Sample Preparation: Dilute the extracted essential oil in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration (e.g., 1% v/v).
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column is recommended for terpene analysis, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS) column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, then ramped at 3-5°C/min to 240-280°C, with a final hold time.[20] This gradual temperature increase allows for the separation of compounds with different boiling points.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or with data from spectral libraries (e.g., NIST, Wiley).
-
Quantification: For accurate quantification, create a calibration curve using a certified reference standard of this compound. The peak area of the compound in the sample chromatogram is then used to determine its concentration based on the calibration curve. For semi-quantitative analysis, the relative percentage of each component can be calculated by peak area normalization.[14]
-
Conclusion and Future Perspectives
This compound, while a minor component in many essential oils, holds significant potential due to its chemical reactivity and contribution to the overall aromatic and biological profile of these natural extracts. This guide has provided a comprehensive overview of its natural occurrence, biosynthetic origins, and the analytical methodologies required for its study. For researchers and drug development professionals, a deeper understanding of this compound could unlock new avenues for the development of novel fragrances, flavorings, and therapeutic agents.
Future research should focus on:
-
Quantitative Screening: A systematic, quantitative analysis of a wider range of essential oils to create a comprehensive database of this compound concentrations.
-
Enzymatic Studies: Elucidation of the specific plant enzymes responsible for the epoxidation of β-pinene to further understand and potentially manipulate its biosynthesis.
-
Bioactivity Assessment: In-depth investigation of the pharmacological properties of purified this compound to explore its potential therapeutic applications.
By building upon the foundational knowledge presented in this guide, the scientific community can continue to unravel the complexities of this intriguing natural product and harness its potential for the benefit of science and society.
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Pinus Species as Prospective Reserves of Bioactive Compounds with Potential Use in Functional Food—Current State of Knowledge. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
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Biocatalytic reaction of β-Pinene to produce β-pinene epoxide (%) at... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Essential Oil Compositions of Pinus Species (P. contorta Subsp. contorta, P. ponderosa var. ponderosa, and P. flexilis); Enantiomeric Distribution of Terpenoids in Pinus Species. (2022). PubMed Central. Retrieved January 20, 2026, from [Link]
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Chemical composition of essential oils of Pinus pinaster varieties. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Composition of the essential oils from the leaves of nine Pinus species and the cones of three of Pinus species. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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COMPOSITION OF ARTEMISIA ANNUA ESSENTIAL OIL OBTAINED FROM SPECIES GROWING WILD IN BULGARIA. (n.d.). Retrieved January 20, 2026, from [Link]
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Essential Oil of Artemisia annua L.: An Extraordinary Component with Numerous Antimicrobial Properties. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
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Synthesis of Biorenewable Terpene Monomers Using Enzymatic Epoxidation under Heterogeneous Batch and Continuous Flow Conditions. (2023). ACS Sustainable Chemistry & Engineering. Retrieved January 20, 2026, from [Link]
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Quantitative evaluation of essential oils for the identification of chemical constituents by gas chromatography/mass spectrometry. (2017). ResearchGate. Retrieved January 20, 2026, from [Link]
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Multivariate Analysis of Essential Oil Composition of Artemisia annua L. Collected from Different Locations in Korea. (2023). PubMed Central. Retrieved January 20, 2026, from [Link]
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Synthesis of Biorenewable Terpene Monomers Using Enzymatic Epoxidation under Heterogeneous Batch and Continuous Flow Conditions. (2023). PubMed Central. Retrieved January 20, 2026, from [Link]
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Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. (n.d.). Retrieved January 20, 2026, from [Link]
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Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
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Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS). (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics. (2023). MDPI. Retrieved January 20, 2026, from [Link]
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Quantification of the components in commercial essential oil of Eucalyptus globulus labill. by gas chromatography – GC-FID and. (n.d.). Retrieved January 20, 2026, from [Link]
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An In-Depth Technical Guide to the Thermochemical Properties and Stability of 2,10-Epoxypinane
Abstract
This technical guide provides a comprehensive overview of the thermochemical properties and stability of 2,10-Epoxypinane, a significant chiral intermediate in the synthesis of various fine chemicals, fragrances, and pharmaceuticals. In the absence of extensive experimental thermochemical data, this guide leverages computational chemistry principles to estimate key parameters such as enthalpy of formation, standard entropy, and heat capacity, drawing parallels with the closely related α-pinene oxide. Furthermore, this document delves into the stability of this compound, exploring its thermal and acid-catalyzed decomposition pathways. Detailed, field-proven experimental protocols for the synthesis of this compound from β-pinene and the subsequent analysis of its thermal degradation products via Gas Chromatography-Mass Spectrometry (GC-MS) are provided. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile bicyclic epoxide.
Introduction to this compound: A Versatile Chiral Building Block
This compound, also known as β-pinene oxide, is a bicyclic monoterpene epoxide derived from the abundant and naturally occurring β-pinene. Its rigid, strained three-membered oxirane ring fused to the pinane skeleton makes it a highly reactive and stereochemically defined intermediate. This unique structural feature allows for a variety of selective ring-opening reactions under acidic, basic, or nucleophilic conditions, yielding a diverse array of functionalized pinane derivatives such as diols and amino alcohols.[1] These derivatives serve as valuable chiral building blocks in the asymmetric synthesis of complex molecules, including fragrances, flavors, and bioactive compounds. The controlled functionalization of the pinane framework via this compound offers a powerful strategy for the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science.
Thermochemical Properties: A Computational Perspective
For the purpose of this guide, we will consider the computationally derived thermochemical data for the isomeric α-pinene oxide as a reliable estimate for this compound, given their structural similarity. A study on the isomerization of α-pinene oxide reported its liquid-phase enthalpy of formation.[3]
Table 1: Estimated Thermochemical Properties of this compound
| Property | Estimated Value | Method of Estimation |
| Molar Mass | 152.23 g/mol | Calculation |
| Molecular Formula | C₁₀H₁₆O | - |
| Standard Enthalpy of Formation (liquid, 298.15 K) | -84.6 kJ/mol | Based on DFT calculations for α-pinene oxide[3] |
| Boiling Point (estimated) | 202.15 °C at 760 mmHg | Estimation[4] |
| Flash Point (estimated) | 42.22 °C | Estimation[4] |
Causality Behind Computational Choices:
The choice of computational methods like DFT is predicated on their ability to provide accurate energetic and structural information for molecules where experimental data is scarce. The B3LYP functional, for instance, is a widely used hybrid functional that often yields reliable thermochemical data for organic molecules.[5] The use of a sufficiently large basis set is crucial to accurately describe the electronic structure and geometry of the molecule, which in turn affects the calculated thermochemical properties.
Stability and Decomposition Pathways
The stability of this compound is largely dictated by the strained epoxide ring, which is susceptible to both thermal and chemical degradation. Understanding these degradation pathways is critical for its safe handling, storage, and application in chemical synthesis.
Thermal Stability and Decomposition
Epoxides, in general, can undergo thermal rearrangement and fragmentation at elevated temperatures. The decomposition of this compound is expected to proceed through homolytic cleavage of the C-O bonds of the oxirane ring, leading to the formation of a diradical intermediate. This intermediate can then undergo a variety of rearrangements and further fragmentation to yield a complex mixture of products.
While specific kinetic data for the thermal decomposition of this compound is not available, studies on similar epoxides suggest that the decomposition is a first-order process.[6] The activation energy for such processes is influenced by the substitution pattern on the epoxide ring.
Anticipated Thermal Decomposition Products:
Based on the general mechanisms of epoxide thermolysis, the decomposition of this compound is likely to produce a variety of carbonyl compounds and unsaturated alcohols. Analysis of these products is typically carried out using Gas Chromatography-Mass Spectrometry (GC-MS).
Chemical Stability: Acid-Catalyzed Ring Opening
This compound is highly susceptible to acid-catalyzed ring-opening reactions. In the presence of even catalytic amounts of acid, the epoxide oxygen is protonated, which activates the ring towards nucleophilic attack. The regioselectivity of the nucleophilic attack depends on the nature of the nucleophile and the reaction conditions.
Mechanism of Acid-Catalyzed Hydrolysis:
In the presence of water and an acid catalyst, this compound undergoes hydrolysis to form the corresponding trans-diol. The reaction proceeds via a protonated epoxide intermediate, followed by nucleophilic attack of a water molecule.
The kinetics of acid-catalyzed hydrolysis of epoxides are typically first-order with respect to the epoxide and the acid catalyst.[7][8][9][10] The rate of hydrolysis is influenced by the steric and electronic properties of the epoxide.
Diagram of Acid-Catalyzed Hydrolysis of this compound:
Caption: Acid-catalyzed hydrolysis of this compound.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis of this compound and the analysis of its thermal stability. These protocols are designed to be self-validating systems, with clear checkpoints and expected outcomes.
Synthesis of this compound from β-Pinene
This protocol describes the epoxidation of β-pinene using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective reagent for this transformation.[11]
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve β-pinene (1.0 equivalent) in dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of m-CPBA: Dissolve m-CPBA (1.1 equivalents) in DCM and add it to the dropping funnel. Add the m-CPBA solution dropwise to the stirred solution of β-pinene over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose the excess peroxy acid.
-
Work-up: Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Causality and Self-Validation:
-
Dropwise addition at low temperature: This is crucial to control the exothermic nature of the epoxidation reaction and to minimize side reactions.
-
TLC monitoring: Provides a real-time assessment of the reaction progress, ensuring that the reaction is allowed to proceed to completion without unnecessary extension of the reaction time.
-
Quenching and washing steps: These are essential to remove the m-chlorobenzoic acid byproduct and any remaining unreacted m-CPBA, ensuring the purity and stability of the final product.
Analysis of Thermal Decomposition Products by GC-MS
This protocol outlines the procedure for analyzing the thermal decomposition products of this compound using a pyrolysis unit coupled with a Gas Chromatograph-Mass Spectrometer (Py-GC-MS).
Diagram of the Analytical Workflow:
Caption: Workflow for GC-MS analysis of thermal decomposition.
Step-by-Step Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of purified this compound into a pyrolysis sample cup.
-
Pyrolysis: Place the sample cup into the pyrolysis unit. Set the pyrolysis temperature to the desired value (e.g., 500 °C) and the pyrolysis time (e.g., 30 seconds).
-
GC-MS Analysis: The pyrolysis products are automatically transferred to the GC injector. The GC oven temperature program should be optimized to achieve good separation of the decomposition products. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C).
-
Mass Spectrometry: The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of, for example, 40-400 amu.
-
Data Analysis: Identify the decomposition products by comparing their mass spectra with a library of known compounds (e.g., NIST library) and by interpreting the fragmentation patterns.[12][13][14][15][16]
Causality and Self-Validation:
-
Controlled pyrolysis: The use of a dedicated pyrolyzer ensures rapid and reproducible heating of the sample to the target temperature, leading to consistent decomposition patterns.
-
High-resolution separation: The GC provides excellent separation of the complex mixture of decomposition products, allowing for individual identification.
-
Mass spectral identification: The mass spectrometer provides structural information for each separated component, enabling confident identification of the decomposition products.
Conclusion
This compound stands as a pivotal chiral intermediate with significant potential in synthetic chemistry. While a comprehensive experimental thermochemical dataset for this molecule is yet to be established, this guide has demonstrated the utility of computational methods in providing reliable estimates of its key thermochemical properties. The inherent reactivity of its strained epoxide ring governs its stability, with acid-catalyzed ring-opening and thermal decomposition being the primary degradation pathways. The detailed experimental protocols provided herein offer a robust framework for the synthesis and stability analysis of this compound, empowering researchers to harness its synthetic potential while ensuring safe and efficient handling. Further experimental and computational studies are encouraged to refine our understanding of the thermochemical landscape and reaction kinetics of this versatile molecule.
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The Enduring Legacy of 2,10-Epoxypinane: A Cornerstone in Monoterpene Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Pinane Oxides in Terpene Chemistry
The intricate world of monoterpenes, a class of naturally occurring hydrocarbons, has long captivated chemists due to their structural diversity and importance in the fragrance, flavor, and pharmaceutical industries.[1] Within this vast landscape, the pinane scaffold, a bicyclic system derived from α-pinene and β-pinene, stands out as a readily available and versatile chiral building block.[2][3] The transformation of these simple terpenes into more functionalized derivatives is a cornerstone of synthetic organic chemistry. A key player in this field is 2,10-epoxypinane, also known as β-pinene oxide, a strained bicyclic epoxide that serves as a gateway to a myriad of valuable monoterpenoids.[1] This guide provides a comprehensive overview of the historical context, synthesis, and synthetic utility of this compound, offering insights for professionals in chemical research and drug development.
While the precise moment of its first synthesis is not prominently documented, the study of pinane oxides is intrinsically linked to the broader historical exploration of terpenes. The pioneering work of chemists like Adolf von Baeyer in the late 19th century laid the groundwork for understanding the complex structures of these natural products.[4] Early methods for structural elucidation relied on classical chemical degradation and derivatization techniques, a stark contrast to the modern spectroscopic methods that now allow for unambiguous characterization.
The Genesis of this compound: Synthesis from β-Pinene
The most common and economically viable route to this compound is the epoxidation of β-pinene, a major constituent of turpentine.[1] This process exemplifies a fundamental transformation in organic chemistry: the conversion of an alkene to an epoxide. A variety of epoxidizing agents and catalytic systems have been developed to achieve this transformation with high efficiency and selectivity.
Key Synthetic Methodologies
The choice of oxidant and catalyst significantly influences the yield and selectivity of the epoxidation. Common methods include the use of peroxy acids, hydrogen peroxide with metal catalysts, and other oxidizing agents.
| Oxidant/Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield/Selectivity |
| Peracetic Acid | Methylene chloride | 0 | Not Specified | 72.2% |
| 30% H₂O₂ / Tungsten-based polyoxometalate | None | 20 | 7 | 47% (isolated) |
| 50% H₂O₂ / Tungsten-based polyoxometalate | Toluene | 35 | 2 | 62% (isolated) |
| H₂O₂ / Magnesium Oxide (MgO) | Acetonitrile/Acetone | 50 | 2 | 74% selectivity |
| Oxone / Acetone | Acetone/Water | 40 | 2.5 | 85.4% |
Experimental Protocol: Epoxidation of β-Pinene with Peracetic Acid
This protocol provides a representative procedure for the synthesis of this compound.
Materials:
-
β-Pinene
-
Peracetic acid (40% in acetic acid)
-
Dichloromethane (CH₂Cl₂)
-
Sodium carbonate (Na₂CO₃) solution (saturated)
-
Sodium sulfite (Na₂SO₃) solution (10%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve β-pinene in dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add peracetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cautiously quench the excess peracetic acid by the slow addition of a 10% sodium sulfite solution until a negative test with starch-iodide paper is obtained.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium carbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.
-
The product can be further purified by vacuum distillation.
The Chemical Versatility of this compound: A Hub for Monoterpene Synthesis
The synthetic utility of this compound lies in the reactivity of its strained epoxide ring. The ring can be opened under acidic, basic, or neutral conditions with a variety of nucleophiles, leading to a diverse array of functionalized pinane derivatives and rearranged products. This reactivity makes this compound a critical intermediate in the synthesis of many valuable monoterpenoids used in the fragrance and pharmaceutical industries.
Acid-Catalyzed Rearrangements
Under acidic conditions, this compound undergoes fascinating rearrangements to yield valuable carbonyl compounds and unsaturated alcohols. The course of these reactions is highly dependent on the nature of the acid catalyst and the reaction conditions.
A significant acid-catalyzed rearrangement of the isomeric α-pinene oxide leads to campholenic aldehyde, a key intermediate in the synthesis of sandalwood-like fragrances.[4][5] While less documented for this compound, similar skeletal reorganizations are anticipated.
A more prominent transformation of this compound is its isomerization to myrtenol, an important fragrance ingredient. This reaction can be promoted by various catalysts, including Lewis acids and solid acid catalysts.[6]
Figure 1: Generalized pathways for acid-catalyzed rearrangement of this compound.
Nucleophilic Ring-Opening Reactions
The reaction of this compound with nucleophiles provides a powerful method for introducing a wide range of functional groups. These reactions typically proceed via an Sₙ2 mechanism, with the nucleophile attacking one of the epoxide carbons, leading to the opening of the three-membered ring.[7][8] The regioselectivity of the attack is influenced by steric and electronic factors.
Reaction with Oxygen Nucleophiles: The hydrolysis of this compound under acidic or basic conditions yields the corresponding trans-diol, pinane-2,10-diol. Alcohols can also be used as nucleophiles to produce alkoxy alcohols.
Reaction with Nitrogen Nucleophiles: Amines are effective nucleophiles for the ring-opening of epoxides, affording valuable amino alcohols, which are important chiral auxiliaries and building blocks in pharmaceutical synthesis.
Reaction with Carbon Nucleophiles: Organometallic reagents, such as Grignard and organolithium reagents, react with this compound to form new carbon-carbon bonds, providing a route to more complex carbon skeletons.[7]
Reaction with Hydride Reagents: Reduction of this compound with hydride reagents like lithium aluminum hydride (LiAlH₄) leads to the formation of pinan-2-ol and isopinocampheol, depending on the regioselectivity of the hydride attack.
Figure 2: Nucleophilic ring-opening reactions of this compound.
Spectroscopic Characterization
The structure of this compound and its derivatives is routinely confirmed using modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of pinane derivatives. The chemical shifts and coupling constants of the protons and carbons in the bicyclic system provide detailed information about the stereochemistry and connectivity of the molecule. Protons on the epoxide ring typically resonate in the range of 2.5-3.5 ppm in the ¹H NMR spectrum.[9]
-
Infrared (IR) Spectroscopy: The presence of the epoxide ring can be identified by characteristic C-O stretching vibrations in the region of 1250 cm⁻¹ and 800-950 cm⁻¹. The absence of a C=C stretching band around 1640 cm⁻¹ confirms the consumption of the starting β-pinene.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Conclusion and Future Perspectives
This compound has firmly established its position as a versatile and indispensable intermediate in monoterpene chemistry. Its ready availability from a renewable feedstock, β-pinene, coupled with the diverse reactivity of its epoxide functionality, ensures its continued importance in the synthesis of high-value chemicals. For researchers and professionals in drug development and the fragrance industry, a thorough understanding of the synthesis and reactivity of this compound is crucial for the design of novel and efficient synthetic routes to complex target molecules.
Future research in this area will likely focus on the development of even more selective and sustainable catalytic systems for both the epoxidation of β-pinene and the subsequent transformations of this compound. The application of biocatalysis and flow chemistry holds significant promise for greener and more efficient manufacturing processes. As the demand for enantiomerically pure compounds in the life sciences continues to grow, the role of chiral building blocks like this compound is set to become even more prominent.
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CAS number and IUPAC name for 2,10-Epoxypinane
An In-depth Technical Guide to 2,10-Epoxypinane for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal molecule in the field of terpene chemistry. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering insights grounded in established scientific principles to support researchers, chemists, and professionals in drug development.
Introduction: The Significance of a Bridged Bicyclic Epoxide
This compound, a derivative of the naturally abundant monoterpene β-pinene, represents a cornerstone intermediate in synthetic organic chemistry.[1] Its strained bicyclic pinane framework, combined with a reactive epoxide ring, makes it a versatile building block for accessing a diverse array of more complex and valuable molecules.[1] The intrinsic chirality of this compound, derived from its natural precursor, allows for the stereoselective synthesis of target molecules, a critical consideration in the development of bioactive compounds and pharmaceuticals.[1] This guide will explore the chemistry of this compound, from its synthesis to its transformation into high-value products.
Core Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is fundamental for any laboratory application.
Nomenclature and Identifiers
The compound is most commonly referred to as this compound or its synonym, β-Pinene oxide. However, for regulatory and database purposes, the systematic IUPAC name is essential.
| Identifier | Value |
| CAS Number | 6931-54-0[1][2][3] |
| IUPAC Name | 6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane][2] |
| Synonyms | β-Pinene oxide, beta-Pinene epoxide, 2,10-epoxy-pinane[2] |
| Molecular Formula | C₁₀H₁₆O[1][2] |
| Molecular Weight | 152.23 g/mol [1][2] |
| InChI Key | OUXAABAEPHHZPC-UHFFFAOYSA-N[2] |
Physicochemical Data
These properties are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Specific Gravity | 0.924 to 0.940 @ 20°C | [3] |
| Refractive Index | 1.476 to 1.482 @ 20°C | [3] |
| Flash Point | 42.22 °C (108.00 °F) | [3] |
Synthesis of this compound: The Epoxidation of β-Pinene
The primary and most direct route to this compound is the epoxidation of the exocyclic double bond of β-pinene, a readily available starting material from turpentine oil.[1] The choice of epoxidation strategy is dictated by factors such as desired yield, scalability, cost, and environmental considerations.
Caption: General synthesis of this compound from β-pinene.
Causality Behind Experimental Choices
-
Classic Peroxyacid Epoxidation: Traditional methods employ pre-formed peroxyacids like meta-chloroperbenzoic acid (mCPBA). While effective, these reagents can be costly and pose handling and stability challenges, making them less suitable for large-scale industrial applications.[1]
-
Catalytic Systems with Terminal Oxidants: To improve safety and cost-effectiveness, modern approaches utilize stable and inexpensive terminal oxidants, such as hydrogen peroxide (H₂O₂) or potassium peroxomonosulfate (Oxone), in conjunction with a catalyst.[1]
-
Oxone/Acetone System: This is a highly effective method where Oxone reacts in situ with acetone to generate dimethyldioxirane, the active epoxidizing agent. This approach is known for producing high yields.[1]
-
Metal-Catalyzed Systems: Transition metal complexes, particularly those based on tungsten, can catalyze the epoxidation using aqueous hydrogen peroxide, even under solvent-free conditions.[1] The choice of metal and ligand is crucial to prevent side reactions, which can be promoted by the steric hindrance of the β-pinene substrate.[1]
-
-
Chemoenzymatic Epoxidation: Representing a green chemistry approach, this method uses enzymes like lipases to generate a peroxyacid in situ from a carboxylic acid and H₂O₂. This avoids the direct handling of unstable peroxyacids and often proceeds under mild conditions.[1]
Comparative Analysis of Synthesis Methods
| Catalyst System | Oxidant | Solvent | Temp (°C) | Time (h) | Yield/Selectivity |
| Oxone/Acetone | Oxone | Acetone/Water | 40 | 2.5 | 85.4% Yield[1] |
| Tungsten-based polyoxometalate | 30% H₂O₂ | None | 20 | 7 | 47% Isolated Yield[1] |
| Tungsten-based polyoxometalate | 50% H₂O₂ | Toluene | 35 | 2 | 62% Isolated Yield[1] |
| Magnesium Oxide (MgO) | H₂O₂ | Acetonitrile | 50 | 2 | 74% Selectivity[1] |
Self-Validating Experimental Protocol: Oxone-Mediated Epoxidation
This protocol is designed to be self-validating by including clear checkpoints and expected outcomes.
Objective: To synthesize this compound from β-pinene with high yield.
Materials:
-
β-Pinene
-
Oxone (Potassium peroxomonosulfate)
-
Acetone
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated Sodium Sulfite (Na₂SO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve β-pinene (1 equivalent) in a 1:1 mixture of acetone and water.
-
Buffering: Add sodium bicarbonate (4 equivalents) to the solution to maintain a basic pH (7.0-7.5), which is crucial for the stability of the dimethyldioxirane intermediate.
-
Oxidant Addition: Dissolve Oxone (2 equivalents) in water and add it dropwise to the stirred β-pinene solution over 30 minutes. Maintain the reaction temperature at or below 40°C using a water bath. Causality: Slow addition prevents an exothermic reaction and decomposition of the oxidant.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-3 hours. Validation: The disappearance of the β-pinene spot/peak indicates reaction completion.
-
Workup - Quenching: Once complete, quench the reaction by adding a saturated solution of sodium sulfite to destroy any remaining oxidant.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
-
Workup - Washing: Wash the combined organic layers sequentially with water and then brine. Causality: The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography if necessary. Validation: Purity should be assessed by GC-MS and NMR.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the reactivity of its epoxide ring, which can be opened under various conditions to yield a range of functionalized monoterpenoids.
Acid-Catalyzed Rearrangements: A Gateway to Diversity
The most significant transformation of this compound is its acid-catalyzed rearrangement.[1] This reaction proceeds through a carbocation intermediate, and the final product is highly dependent on the catalyst, solvent, and temperature.[1]
A key application is the isomerization to perillyl alcohol, a naturally occurring monoterpene with potential applications in medicine.[1]
Caption: Acid-catalyzed rearrangement of this compound.
-
Mechanism Insight: The reaction is initiated by the protonation of the epoxide oxygen, followed by ring-opening to form a tertiary carbocation. This intermediate can then undergo skeletal rearrangements (e.g., Wagner-Meerwein shifts) and deprotonation to yield various products.
-
Controlling Selectivity: The choice of catalyst is paramount. For instance, using morpholine nitrate or a quaternary ammonium nitrate catalyst in a polar organic solvent can selectively favor the formation of perillyl alcohol.[1] In contrast, non-polar solvents may promote the formation of aldehydes like campholenic aldehyde.[1]
Broader Synthetic Applications
Beyond acid-catalyzed rearrangements, this compound serves as a precursor to other functionalized terpenes.
| Reactant(s) | Product(s) | Significance |
| Mercury(II) salts | p-mentha-1,8-dien-7-ol diol intermediate | Precursor for p-menthane derivatives[1] |
| N,N-dimethylthioformamide / trifluoroacetic acid | cis-2,10-epithio-pinane, 10-mercapto-pinene | Synthesis of sulfur-containing monoterpenoids[1] |
| Chiral precursor | (2S)-(-)-cis-2-Pinanol | Chiral monoterpene alcohol synthesis[1] |
Industrial Applications
Fragrance Industry
This compound itself is used as a fragrance ingredient, valued for its dry, herbal, and camphoraceous notes reminiscent of rosemary and sage.[3] It is marketed under trade names such as Rosemarel.[3]
Precursor in Drug Development and Fine Chemicals
While not a drug itself, this compound is a crucial starting material for synthesizing compounds with potential therapeutic value. Its role as a precursor to perillyl alcohol, which has been investigated for its biological activities, highlights its importance in the pipeline of drug discovery and development.[1] The ability to introduce new functionalities and stereocenters makes it a valuable tool for medicinal chemists.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is not classified as hazardous in the majority of notifications.[2] However, a subset of reports indicates it may cause an allergic skin reaction (H317) and is very toxic to aquatic life (H400).[2]
-
Handling: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Storage: Store in a cool, well-ventilated area away from sources of ignition.
-
Disposal: Dispose of in accordance with local, state, and federal regulations. Avoid release into the environment.
Conclusion
This compound is more than a simple derivative of a natural product; it is a versatile and economically important chemical intermediate. Its well-defined synthesis from an abundant feedstock, coupled with the rich and controllable reactivity of its epoxide ring, secures its place as a key building block in the synthesis of fragrances, fine chemicals, and complex molecules relevant to the pharmaceutical industry. A thorough understanding of the principles governing its synthesis and reactivity, as outlined in this guide, is essential for leveraging its full synthetic potential.
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A Comprehensive Technical Guide to the Physical Properties of 2,10-Epoxypinane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,10-Epoxypinane, a bicyclic monoterpene epoxide, serves as a critical chiral intermediate in the synthesis of a wide array of fine chemicals, including fragrances, flavors, and pharmacologically active compounds.[1][2] Its unique strained ring system makes it a versatile building block for complex molecular architectures. A thorough understanding of its fundamental physical properties is paramount for its effective handling, reaction optimization, and process scale-up in both academic and industrial research settings. This technical guide provides a detailed overview of the key physical characteristics of this compound, with a specific focus on its boiling point and density, supported by available data and methodologies for their determination.
Molecular Identity and Structure
Prior to delving into its physical properties, it is essential to unequivocally identify this compound.
Chemical Identifiers:
| Identifier | Value |
| Chemical Name | 6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane][1][3][4] |
| Synonyms | beta-Pinene oxide, β-Pinene epoxide[1][3] |
| CAS Registry Number | 6931-54-0[1][3][5][6][7] |
| Molecular Formula | C₁₀H₁₆O[1][3][6][8] |
| Molecular Weight | 152.23 g/mol [1][3][6][8] |
The structural framework of this compound, derived from the epoxidation of β-pinene, features a strained oxirane ring fused to the pinane skeleton.[5] This inherent strain is a key determinant of its chemical reactivity and also influences its physical properties.
Caption: Chemical structure of this compound.
Core Physical Properties: Boiling Point and Density
The boiling point and density are fundamental physical constants that are critical for purification, reaction engineering, and safety assessments. The reported values for this compound exhibit some variability, which can be attributed to differences in measurement conditions and whether the values are experimental or estimated.
Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a compound like this compound, which may be susceptible to thermal degradation, distillation under reduced pressure is a common practice.
Reported Boiling Point Values:
| Boiling Point | Pressure | Source | Notes |
| est. 198°C | Not Specified | Scent.vn[1] | Estimated value |
| 98-100 °C | 27 mmHg | ChemBK[6] | Experimental value |
The significant difference between the estimated atmospheric boiling point and the experimentally determined boiling point at reduced pressure underscores the importance of specifying the pressure at which the boiling point is measured. The Clausius-Clapeyron equation can be used to estimate the boiling point at different pressures, but experimental verification is always recommended for high-purity applications.
Density
Density, the mass per unit volume, is a crucial parameter for volumetric calculations in chemical synthesis and for assessing purity.
Reported Density Values:
| Density (g/cm³) | Temperature (°C) | Source |
| 0.97 | Not Specified | ChemBK[6] |
| 0.92300 to 0.93900 | 25.00 | The Good Scents Company[7] |
| 0.92400 to 0.94000 | 20.00 | The Good Scents Company[7] |
| 1.04 ± 0.1 | Not Specified | The Good Scents Company[4] |
The density of this compound is observed to be slightly less than that of water. The temperature dependence of density is evident from the data, with a slight decrease in density as the temperature increases. For precise work, it is imperative to measure the density at the specific temperature of the intended application.
Experimental Determination of Physical Properties
To ensure the highest degree of accuracy, the in-house determination of boiling point and density is often necessary, especially when dealing with high-purity materials for drug development.
Workflow for Boiling Point and Density Determination
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Navigating the Unseen: A Technical Guide to the Safe Handling of 2,10-Epoxypinane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Duality of a Versatile Intermediate
2,10-Epoxypinane, a bicyclic monoterpene epoxide, presents a fascinating scaffold for synthetic chemists. Its strained oxirane ring, fused to the rigid pinane framework, offers a gateway to a diverse array of chiral molecules, making it a valuable intermediate in the synthesis of fragrances, agrochemicals, and pharmaceuticals. However, the very reactivity that makes this compound synthetically attractive also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide, designed for the discerning scientist, moves beyond mere checklists to provide a deep, mechanistic understanding of the safety and handling precautions required when working with this compound.
Section 1: Physicochemical Properties and Hazard Identification
A foundational element of safe chemical handling is a comprehensive understanding of the substance's intrinsic properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O | PubChem |
| Molar Mass | 152.23 g/mol | PubChem |
| Appearance | Clear, colorless liquid | Cole-Parmer |
| Boiling Point | 98-100 °C (at 27 mmHg) | ChemBK[1] |
| Flash Point | ~66 °C (150.8 °F) | Cole-Parmer, ChemBK[1] |
| Density | ~0.97 g/cm³ | ChemBK[1] |
GHS Hazard Classification: A Tale of Discrepancy
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. However, for this compound, there exists a notable discrepancy in the reported classifications. While many suppliers do not classify it as hazardous under GHS criteria, a significant minority of notifications to the European Chemicals Agency (ECHA) indicate specific hazards.[2] This underscores the importance of a conservative approach to safety.
| Hazard Class | GHS Classification | Precautionary Statement Codes | Notes |
| Skin Sensitization | Skin Sens. 1 (H317: May cause an allergic skin reaction) | P261, P272, P280, P302+P352, P333+P313, P362+P364 | This is the most consistently reported health hazard.[2] |
| Hazardous to the Aquatic Environment | Aquatic Acute 1 (H400: Very toxic to aquatic life) | P273, P391 | Indicates a significant environmental hazard.[2] |
| Eye and Skin Irritation | Irritant (R36/37/38: Irritating to eyes, respiratory system and skin) | S26, S37/39 | Reported in some safety data sheets.[1] |
| Combustibility | Combustible liquid and vapor | - | The flash point of ~66°C indicates that it can ignite if heated. |
Expert Insight: The discrepancy in GHS classification may arise from impurities, different data interpretations, or the fact that the toxicological profile of this compound has not been fully investigated. Therefore, it is prudent to treat this compound as a potential skin sensitizer, an irritant, and an environmental hazard, regardless of the classification on a specific supplier's label.
Section 2: Toxicological Profile and Exposure Scenarios
A comprehensive toxicological dataset for this compound is not publicly available. One safety data sheet explicitly states that the "toxicological properties of this material have not been fully investigated." In the absence of specific data, a conservative approach involves examining the toxicology of structurally related compounds, such as the parent compound, β-pinene.
Studies on β-pinene indicate low acute dermal toxicity.[3] However, it is recognized as a skin sensitizer, particularly when oxidized.[3] Given that this compound is an epoxide derivative of β-pinene, the potential for skin sensitization should be considered a primary health concern. Inhalation of high concentrations of similar terpenes can cause respiratory tract irritation.
Occupational Exposure Limits (OELs): Navigating a Data-Poor Landscape
There are no established Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH, for this compound. This is common for many specialty research chemicals.
Field-Proven Insight: For "data-poor" substances, a control banding approach or the establishment of an in-house "Acceptable Daily Exposure" (ADE) or "Occupational Exposure Band" (OEB) is a recommended best practice.[2][4][5][6][7] This involves categorizing the compound based on its potential potency and toxicity and assigning it to a control band with pre-defined handling precautions. Given its skin sensitization potential, a cautious approach would be to handle this compound in a containment system that minimizes skin contact and aerosol generation.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls dictates that engineering controls should be the primary means of minimizing exposure, supplemented by appropriate PPE.
Engineering Controls: Your First Line of Defense
-
Ventilation: All work with this compound should be conducted in a well-ventilated area. A certified chemical fume hood is essential for all procedures that could generate vapors or aerosols.
-
Containment: For larger quantities or for procedures with a higher risk of aerosolization (e.g., heating, sonicating), the use of a glove box or other closed-system transfer methods should be considered.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE): The Last Barrier
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: The choice of glove material is critical due to the skin sensitization hazard. While specific breakthrough time data for this compound is not available, general chemical resistance charts for the parent compound class (terpenes) and epoxides can provide guidance.
-
| Glove Material | Recommendation for Splash Protection | Rationale |
| Nitrile | Good | Offers good resistance to a range of chemicals and is a common choice for laboratory work. However, breakthrough times can be short for some organic compounds.[8][9] |
| Neoprene | Very Good | Provides excellent resistance to a broad range of chemicals, including some solvents and oils.[10][11] |
| Butyl Rubber | Excellent | Offers superior resistance to many organic compounds, but may be less dexterous.[10] |
Section 4: Safe Handling, Storage, and Disposal
Prudent Handling Practices: A Self-Validating System
-
Avoid Inhalation and Contact: Use in a fume hood and wear appropriate PPE to prevent inhalation of vapors and contact with skin and eyes.
-
Hygiene: Wash hands thoroughly with soap and water after handling.
-
Avoid Ignition Sources: this compound is a combustible liquid. Keep it away from heat, sparks, and open flames.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which can catalyze the opening of the epoxide ring, potentially leading to a runaway reaction.
Secure Storage
-
Container: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.
-
Segregation: Store away from incompatible materials.
-
Inert Atmosphere: For long-term storage, consider blanketing the container with an inert gas like nitrogen or argon to prevent potential oxidation.
Responsible Disposal
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste in a clearly labeled, sealed container.
-
Disposal Method: The preferred method of disposal is incineration by a licensed hazardous waste disposal facility.
-
Regulatory Compliance: All disposal activities must be in strict accordance with local, state, and federal regulations.
Section 5: Emergency Procedures: Preparedness is Paramount
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation or an allergic reaction develops.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.
Spill Response Protocol
A tiered response is necessary depending on the size and location of the spill.
-
Alert personnel in the immediate area.
-
Ensure adequate ventilation (fume hood is operational).
-
Don appropriate PPE , including double gloves, goggles, and a lab coat.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Wipe the area dry and dispose of all cleanup materials as hazardous waste.
-
Evacuate the immediate area and alert all personnel.
-
If the spill is flammable, turn off all ignition sources from a safe distance.
-
Close the doors to the affected area to contain vapors.
-
Activate the fire alarm if the spill poses a fire or explosion hazard.
-
Call emergency services and the institutional environmental health and safety (EHS) department.
-
Provide emergency responders with the Safety Data Sheet and any other relevant information from a safe distance.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
Firefighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.
-
Hazardous Combustion Products: Burning may produce carbon monoxide and carbon dioxide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Visualization: Workflow for a this compound Spill
Caption: Workflow for responding to a this compound spill.
Conclusion: A Culture of Safety
This compound is a powerful tool in the arsenal of the synthetic chemist. However, its utility is intrinsically linked to a culture of safety that prioritizes risk assessment, proper engineering controls, diligent use of personal protective equipment, and preparedness for emergencies. By understanding the "why" behind each safety precaution, researchers can confidently and responsibly unlock the synthetic potential of this versatile molecule.
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Sargent, E. V., et al. (2021). Approaches for setting occupational exposure limits in the pharmaceutical industry. Current Opinion in Toxicology, 25, 73-80. [Link]
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Walsh, A., et al. (2015). EMA Guideline on Setting Health-Based Exposure Limits. BioPharm International, 28(11). [Link]
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Methodological & Application
Application Note: High-Selectivity Synthesis of Campholenic Aldehyde via Acid-Catalyzed Ring-Opening of 2,10-Epoxypinane
Introduction: The Strategic Importance of 2,10-Epoxypinane Rearrangement
This compound, commonly known as α-pinene oxide, is a pivotal bio-renewable intermediate derived from α-pinene, a major constituent of turpentine oil. Its strained three-membered ether ring makes it a versatile precursor for a variety of valuable terpenoids. The acid-catalyzed ring-opening and rearrangement of this epoxide is a reaction of significant industrial interest, primarily for the production of campholenic aldehyde.[1][2] Campholenic aldehyde is a highly sought-after fine chemical, serving as a crucial building block for the synthesis of sandalwood-like fragrances, aroma chemicals, and certain pharmaceuticals.[2][3][4][5]
This application note provides a comprehensive technical guide for researchers, chemists, and process development professionals on the acid-catalyzed isomerization of this compound to campholenic aldehyde. We will delve into the mechanistic underpinnings of this transformation, present detailed, validated protocols using various catalytic systems, and discuss the critical parameters that govern reaction selectivity and yield.
Mechanistic Insights: Directing the Rearrangement Cascade
The acid-catalyzed conversion of this compound to campholenic aldehyde is a sophisticated rearrangement that proceeds through a carbocationic intermediate. The reaction is initiated by the protonation of the epoxide oxygen by an acid catalyst, which enhances the leaving group ability of the oxygen atom.[6][7] This is followed by the cleavage of a carbon-oxygen bond to form a carbocation. The regioselectivity of this cleavage is a critical determinant of the final product distribution.
The generally accepted mechanism involves the following key steps:
-
Protonation of the Epoxide: The Lewis or Brønsted acid catalyst coordinates to the epoxide oxygen, activating the ring towards opening.
-
Carbocation Formation: The C2-O bond cleaves, leading to the formation of a tertiary carbocation at C2. This carbocation is stabilized by the pinane ring structure.
-
Rearrangement: A 1,2-hydride shift or alkyl shift can occur. In the pathway to campholenic aldehyde, a concerted rearrangement involving the cleavage of the C1-C6 bond of the pinane skeleton occurs.
-
Deprotonation: The final step is the deprotonation to yield the stable aldehyde product.
The choice of catalyst and reaction conditions is paramount in steering the reaction towards the desired campholenic aldehyde and minimizing the formation of byproducts such as carveol or other rearranged isomers.[8] Lewis acids are particularly effective as they can coordinate with the epoxide oxygen, facilitating a more controlled rearrangement.
Figure 1: Proposed mechanism for the acid-catalyzed rearrangement.
Experimental Protocols
The following protocols describe the synthesis of campholenic aldehyde from this compound using both a homogeneous Lewis acid catalyst and a heterogeneous solid acid catalyst.
Protocol 1: Homogeneous Catalysis with Zinc Bromide
This protocol is a classic and reliable method for the synthesis of campholenic aldehyde.[3]
Materials:
-
This compound (α-pinene oxide)
-
Anhydrous Zinc Bromide (ZnBr₂)
-
Anhydrous Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve anhydrous zinc bromide (0.05 eq.) in anhydrous toluene (10 mL per gram of epoxide).
-
Addition of Substrate: Slowly add a solution of this compound (1.0 eq.) in anhydrous toluene to the catalyst mixture at room temperature with vigorous stirring.
-
Reaction Monitoring: The reaction is exothermic.[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench by adding saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with toluene.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude campholenic aldehyde can be purified by vacuum distillation to yield a colorless liquid with a characteristic woody and herbal odor.[4][5][9]
Protocol 2: Heterogeneous Catalysis with Ti-MWW Zeolite
This method offers a more environmentally benign approach with a reusable catalyst.[1]
Materials:
-
This compound (α-pinene oxide)
-
Ti-MWW catalyst
-
Anhydrous Toluene
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Catalyst Activation: Activate the Ti-MWW catalyst by heating at 120 °C under vacuum for 4 hours prior to use.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the activated Ti-MWW catalyst (5 wt% relative to the epoxide) in anhydrous toluene.
-
Reaction: Add this compound to the suspension and heat the mixture to 70 °C with stirring.[1]
-
Reaction Monitoring: Monitor the reaction progress by GC analysis of aliquots taken from the reaction mixture.
-
Catalyst Recovery: After complete conversion of the epoxide (typically 2-4 hours), cool the reaction mixture to room temperature. The solid catalyst can be recovered by simple filtration.
-
Product Isolation: The filtrate, containing the campholenic aldehyde in toluene, can be concentrated under reduced pressure.
-
Purification: Further purification can be achieved by vacuum distillation. The recovered catalyst can be washed with a solvent, dried, and reused.
Data Presentation: Catalyst Performance Comparison
The choice of catalyst significantly impacts the selectivity and yield of campholenic aldehyde. The following table summarizes typical results obtained with different catalytic systems.
| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity to Campholenic Aldehyde (%) | Reference |
| Zinc Bromide (ZnBr₂) | Toluene | Reflux | 1-2 | >95 | ~75-80 | [3] |
| Zinc Chloride (ZnCl₂) | Benzene | Not specified | Not specified | Not specified | ~70 | [3] |
| Ti-MCM-22 (Ti-MWW) | Toluene | 70 | ~2 | 100 | 96 | [1] |
| PrAlPO-5 | Not specified | Not specified | Not specified | High | High | [10] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of campholenic aldehyde.
Figure 2: General experimental workflow for campholenic aldehyde synthesis.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of these protocols, the following self-validating measures are recommended:
-
Starting Material Purity: The purity of the this compound should be confirmed by GC-MS and ¹H NMR spectroscopy prior to use. The presence of unreacted pinene or other isomers can lead to side reactions.
-
Catalyst Activity: For heterogeneous catalysts, activity can be benchmarked against a standard reaction. For homogeneous catalysts, ensure they are anhydrous, as water can lead to the formation of diols.
-
Reaction Monitoring: Consistent monitoring by GC or TLC is crucial to determine the reaction endpoint and prevent the formation of degradation products.
-
Product Characterization: The identity and purity of the final campholenic aldehyde should be unequivocally confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and compared with literature data.[9] The optical rotation should also be measured if a specific enantiomer is desired, as the reaction is stereospecific.[3]
Conclusion
The acid-catalyzed ring-opening of this compound is a powerful and efficient method for the synthesis of campholenic aldehyde. The choice of catalyst is a critical parameter, with modern heterogeneous catalysts like Ti-MWW offering high selectivity and improved sustainability. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of this valuable fine chemical. The protocols and data presented in this application note provide a solid foundation for the successful implementation of this important transformation in both academic and industrial settings.
References
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Jang, S. H., et al. (2005). Synthesis of campholenic aldehyde from α-pinene using bi-functional PrAlPO-5 molecular sieves. Journal of Catalysis, 230(2), 487-493. [Link]
- Holderich, W. F., & Van Bekkum, H. (2003). Process for obtaining alpha-campholenic aldehyde. U.S.
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Shamzhy, M., et al. (2016). Highly selective synthesis of campholenic aldehyde over Ti-MWW catalysts by α-pinene oxide isomerization. Catalysis Science & Technology, 6(17), 6423-6431. [Link]
-
The Good Scents Company. (n.d.). alpha-Campholenic aldehyde. Retrieved from [Link]
-
CSIR-CSMCRI Bhavnagar. (n.d.). Catalytic process for alpha-campholenic aldehyde. Retrieved from [Link]
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LibreTexts Chemistry. (2024). 18.5: Reactions of Epoxides - Ring-opening. [Link]
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OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. [Link]
- Boreskov Institute of Catalysis. (2010). Campholene aldehyde synthesis method.
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Ashenhurst, J. (2015). Opening of Epoxides With Acid. Master Organic Chemistry. [Link]
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LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]
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Foreverest Resources Ltd. (n.d.). (R)-(+)-Campholenic Aldehyde. [Link]
-
Foreverest Resources Ltd. (n.d.). (S)-Campholenaldehyde. [Link]
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National Center for Biotechnology Information. (n.d.). gamma-Campholenic aldehyde. PubChem Compound Database. [Link]
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Claeys, M., et al. (2014). Campholenic aldehyde ozonolysis: a mechanism leading to specific biogenic secondary organic aerosol constituents. Atmospheric Chemistry and Physics, 14(3), 1537-1548. [Link]
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Sidorenko, A. Y., et al. (2024). Preparation, acid modification and catalytic activity of kaolinite nanotubes in α-pinene oxide isomerization. Clay Minerals, 1-11. [Link]
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Roth, H. J., & Fischer, C. (1973). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review*. CHIMIA International Journal for Chemistry, 27(10), 561-563. [Link]
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Russo, V., et al. (2020). The Lord of the Chemical Rings: Catalytic Synthesis of Important Industrial Epoxide Compounds. Catalysts, 10(11), 1329. [Link]
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ResearchGate. (n.d.). Epoxide rearrangement via 1,2-σ-alkyl shift of pinene bridgehead to form terpineol derivatives. [Link]
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FooDB. (2010). Showing Compound Campholenic aldehyde (FDB013571). [Link]
-
Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed. [Link]
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A Comprehensive Guide to Base-Catalyzed Ring-Opening Reactions of 2,10-Epoxypinane for Researchers and Drug Development Professionals
The strategic manipulation of complex molecular scaffolds is a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical industry. Among the myriad of versatile building blocks, terpene-derived epoxides stand out for their inherent stereochemistry and propensity for controlled ring-opening reactions, yielding a diverse array of functionalized molecules. This guide provides an in-depth exploration of the base-catalyzed ring-opening reactions of 2,10-epoxypinane, also known as β-pinene oxide, a readily available chiral starting material. We will delve into the mechanistic underpinnings, practical applications, and detailed experimental protocols, offering a robust resource for researchers aiming to leverage this powerful transformation in their synthetic endeavors.
Introduction: The Synthetic Potential of this compound
This compound is a bicyclic epoxide derived from the epoxidation of β-pinene, a major constituent of turpentine. Its rigid, sterically hindered structure, combined with the inherent strain of the oxirane ring, makes it a prime candidate for nucleophilic attack. The resulting ring-opened products, primarily substituted pinane diols and their derivatives, are valuable chiral synthons for the preparation of complex natural products, fragrances, and pharmacologically active compounds. The epoxide ring-opening is a highly versatile reaction, allowing for the introduction of a wide range of functional groups with a high degree of stereocontrol.[1]
Mechanistic Insights: A Tale of SN2 Reactivity
The base-catalyzed ring-opening of epoxides proceeds through a classic bimolecular nucleophilic substitution (SN2) mechanism .[2] This pathway is characterized by the backside attack of a nucleophile on one of the epoxide's carbon atoms, leading to a concerted bond-breaking of the carbon-oxygen bond and the formation of a new carbon-nucleophile bond. The inherent ring strain of the three-membered epoxide ring provides the thermodynamic driving force for this reaction, even though an alkoxide is typically a poor leaving group.
Several key principles govern the outcome of this reaction:
-
Regioselectivity: In a base-catalyzed environment, the nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide.[2] This is a direct consequence of the SN2 mechanism, where the approach of the nucleophile is sensitive to steric hindrance. In the case of this compound, the C-10 carbon is significantly less sterically encumbered than the C-2 carbon, making it the primary site of nucleophilic attack.
-
Stereochemistry: The SN2 reaction is inherently stereospecific, resulting in an inversion of configuration at the carbon center that is attacked.[2] This predictable stereochemical outcome is a powerful tool for controlling the three-dimensional arrangement of atoms in the product molecule. The ring-opening of this compound with a nucleophile will lead to the formation of a trans-diaxial-like product, where the newly introduced nucleophile and the hydroxyl group are on opposite faces of the pinane skeleton.
The general mechanism can be visualized as follows:
Caption: General mechanism of the base-catalyzed ring-opening of this compound.
Application Notes: Strategic Considerations for Synthesis
The successful application of this compound ring-opening reactions in a research or drug development setting requires careful consideration of several factors.
Choice of Nucleophile and Base
A wide variety of strong nucleophiles can be employed to open the epoxide ring.[2] The choice of nucleophile will directly determine the functionality introduced into the pinane scaffold.
| Nucleophile Source | Nucleophile | Resulting Functional Group | Key Considerations |
| Sodium Hydroxide (NaOH) | OH⁻ | Diol | A strong base that can also act as a nucleophile. |
| Sodium Alkoxides (NaOR) | RO⁻ | Hydroxy ether | The nature of the 'R' group can be varied to introduce different functionalities. |
| Amines (RNH₂, R₂NH) | RNH⁻, R₂N⁻ | Amino alcohol | Often requires a catalyst or harsher conditions due to the lower nucleophilicity of neutral amines.[3] |
| Lithium Aluminum Hydride (LiAlH₄) | H⁻ | Alcohol | A powerful reducing agent that delivers a hydride nucleophile.[4] |
| Grignard Reagents (RMgX) | R⁻ | Alcohol with a new C-C bond | Allows for the introduction of alkyl or aryl groups.[5] |
Solvent and Temperature Effects
The choice of solvent can significantly influence the reaction rate and outcome. Protic solvents can solvate the nucleophile, potentially reducing its reactivity. Aprotic polar solvents, such as tetrahydrofuran (THF) or dimethylformamide (DMF), are often good choices as they can dissolve both the epoxide and the ionic nucleophile without impeding the reaction.
The reaction temperature is another critical parameter. While some highly reactive nucleophiles may react at room temperature, many base-catalyzed epoxide openings require elevated temperatures to overcome the activation energy.[2]
Potential Side Reactions
While the base-catalyzed ring-opening of this compound is generally a clean and predictable reaction, potential side reactions should be considered. Under strongly basic conditions, rearrangement of the pinane skeleton can occur, particularly at higher temperatures. Additionally, if the nucleophile is also a strong base, elimination reactions may compete with the desired ring-opening.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for representative base-catalyzed ring-opening reactions of this compound.
Protocol 1: Synthesis of (1R,2R,5S)-Pinan-2,10-diol via Hydrolysis with Sodium Hydroxide
This protocol describes the hydrolysis of this compound to the corresponding diol.
Materials:
-
This compound (β-pinene oxide)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Base: To the stirred solution, add a solution of sodium hydroxide (1.2 eq) in water.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure (1R,2R,5S)-pinan-2,10-diol.
Caption: Experimental workflow for the synthesis of (1R,2R,5S)-Pinan-2,10-diol.
Protocol 2: Synthesis of a 10-Substituted Pinane Derivative using Lithium Aluminum Hydride
This protocol details the reductive opening of this compound with LiAlH₄ to yield the corresponding alcohol.
Materials:
-
This compound (β-pinene oxide)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere synthesis (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 eq) in anhydrous THF.
-
Addition of Epoxide: Cool the suspension to 0 °C in an ice bath. To the stirred suspension, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C, followed by the addition of 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, quench by the careful addition of sodium sulfate decahydrate until a white precipitate forms.
-
Filtration and Extraction: Filter the resulting suspension and wash the solid with THF. Combine the filtrate and washings.
-
Drying and Concentration: Dry the organic solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Conclusion
The base-catalyzed ring-opening of this compound is a robust and versatile transformation that provides access to a wide range of valuable chiral building blocks. A thorough understanding of the underlying SN2 mechanism, including its regiochemical and stereochemical implications, is paramount for the successful design and execution of synthetic strategies. By carefully selecting the nucleophile, solvent, and reaction temperature, researchers can effectively tailor the outcome of this reaction to meet the specific demands of their synthetic targets. The protocols and application notes provided in this guide serve as a comprehensive resource for chemists in both academic and industrial settings, facilitating the exploration of this powerful synthetic tool in the pursuit of novel molecules with potential applications in drug discovery and development.
References
-
Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (n.d.). MDPI. Retrieved from [Link]
-
The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance. (2022). National Institutes of Health (NIH). Retrieved from [Link]
-
Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. (2024). National Institutes of Health (NIH). Retrieved from [Link]
-
Regio- and Stereoselective Ring-Opening of Epoxides Using Organic Dithiophosphorus Acids as Nucleophiles. (2015). ResearchGate. Retrieved from [Link]
-
Ring Opening Reactions of Epoxides. A Review. (2023). ResearchGate. Retrieved from [Link]
-
Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. (2016). ACS Publications. Retrieved from [Link]
-
The Grignard Reaction of Epoxides. (n.d.). Chemistry Steps. Retrieved from [Link]
- Method for preparing epoxy pinane using sodium percarbonate as reagent. (n.d.). Google Patents.
- Method for preparing 2,3-epoxypinane by epoxidation of alpha-pinene. (n.d.). Google Patents.
- Synthesis method of chiral 2,3-pinanediol. (n.d.). Google Patents.
-
Broadening the Scope of Epoxide Ring Opening Reactions with Zirconocene. (2022). Waseda University. Retrieved from [Link]
-
2,3-Pinanediol | C10H18O2 | CID 62044. (n.d.). PubChem @ NIH. Retrieved from [Link]
-
Pinanediol | C10H18O2 | CID 6553875. (n.d.). PubChem @ NIH. Retrieved from [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Retrieved from [Link]
-
(+)-Beta-Pinene oxide | C10H16O | CID 11789400. (n.d.). PubChem @ NIH. Retrieved from [Link]
-
This compound | C10H16O | CID 93046. (n.d.). PubChem @ NIH. Retrieved from [Link]
-
1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0003156). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
2,3-Pinanediol, (1R,2R,3S,5R)-. (n.d.). SpectraBase. Retrieved from [Link]
Sources
Application Note: 2,10-Epoxypinane as a Versatile Chiral Intermediate in Asymmetric Synthesis
Abstract
Derived from the abundant and naturally occurring monoterpene β-pinene, 2,10-Epoxypinane is a stereodefined chiral building block of significant value in synthetic organic chemistry.[1][2] Its rigid bicyclic pinane framework and strained spiro-epoxide ring offer a unique combination of steric control and chemical reactivity. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic applications of this compound. We will explore its role as a key intermediate in the synthesis of chiral ligands, fragrances, and bioactive natural products, complete with detailed, field-proven protocols and mechanistic insights.
Introduction: The Strategic Advantage of this compound
The pinane skeleton, a bicyclo[3.1.1]heptane system, is a privileged chiral scaffold provided by nature, most commonly sourced from turpentine oil.[1] The conversion of β-pinene, a major constituent of turpentine, into this compound transforms a simple hydrocarbon into a highly functionalized and versatile chiral intermediate.[1] This transformation is typically achieved through the selective epoxidation of the exocyclic double bond of β-pinene.[1]
The synthetic utility of this compound stems from two primary features:
-
The Strained Epoxide Ring: This three-membered ring is the epicenter of reactivity, susceptible to selective ring-opening reactions under acidic, basic, or nucleophilic conditions.[2][3] This allows for the stereocontrolled introduction of a wide range of functional groups.
-
The Rigid Bicyclic Core: The pinane framework provides a conformationally restricted environment, enabling a high degree of stereochemical control in subsequent transformations.
These characteristics make this compound an invaluable starting material for creating complex molecules where specific stereochemistry is critical, such as in pharmaceuticals and fine chemicals.
Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (1S,2R,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane] | [4] |
| CAS Number | 6931-54-0 | [2] |
| Molecular Formula | C₁₀H₁₆O | [4] |
| Molecular Weight | 152.23 g/mol | [4] |
| Appearance | Colorless liquid | N/A |
| Common Synonyms | beta-Pinene oxide, (1S,2R,5R)-2,10-Epoxypinane | [5] |
Core Applications & Synthetic Strategies
The strategic value of this compound is best demonstrated through its application in diverse synthetic challenges. The following sections detail its use in key areas, supported by mechanistic rationale and actionable protocols.
Synthesis of Chiral Ligands for Asymmetric Catalysis
The development of novel chiral ligands is paramount for advancing metal-catalyzed asymmetric synthesis.[6] Chiral ligands based on the pinane framework have shown great promise. This compound serves as an excellent starting point for a library of chiral aminodiols, which are precursors to tridentate ligands.[7][8]
The core strategy involves the regioselective opening of the epoxide ring with a primary or secondary amine. This reaction establishes a key carbon-nitrogen bond and generates a vicinal amino alcohol functionality, a common feature in successful chiral ligands.
Causality Behind the Protocol: The choice of a primary or secondary amine as the nucleophile is crucial. The reaction proceeds via an SN2 mechanism, where the amine attacks one of the electrophilic carbons of the epoxide. The inherent steric hindrance of the pinane framework directs the nucleophile to the less hindered C-10 carbon, leading to a high degree of regioselectivity. The resulting amino alcohols can be further modified, for example, by ring-closure with formaldehyde to form oxazolidines, creating effective tridentate ligands for reactions like the enantioselective addition of diethylzinc to aldehydes.[7]
Acid-Catalyzed Rearrangements: Access to Fragrances and Bioactive Molecules
One of the most powerful transformations of this compound is its acid-catalyzed rearrangement.[1] This process allows for a controlled skeletal reorganization of the pinane framework, yielding valuable monoterpenoids that are otherwise difficult to access.
A commercially significant example is the rearrangement to form perillyl alcohol, a compound valued in the fragrance industry and investigated for its potential therapeutic properties.[1]
Mechanistic Insight: The reaction is initiated by the protonation of the epoxide oxygen by an acid catalyst, which makes the ring more susceptible to opening. The ring opens to form a tertiary carbocation. This intermediate is unstable and undergoes a rapid rearrangement, which involves a 1,2-hydride shift and subsequent deprotonation, to yield the thermodynamically more stable allylic alcohol, perillyl alcohol.[1] The choice of catalyst and solvent is critical to maximizing the yield and selectivity of this transformation.[1] Beyond perillyl alcohol, this intermediate can also be converted into a range of other derivatives, including diols and thiols, further highlighting its versatility.[1]
Experimental Protocols
The following protocols are designed to be self-validating and are based on established methodologies. Adherence to standard laboratory safety practices is mandatory.
Protocol 1: Synthesis of (1S,2R,5R)-2,10-Epoxypinane
This protocol describes the epoxidation of (-)-β-pinene, a common and effective route to the title compound.[1]
-
Reagents & Materials:
-
(-)-β-Pinene (1 equivalent)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel
-
-
Procedure:
-
Dissolve (-)-β-pinene in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA in DCM.
-
Add the m-CPBA solution dropwise to the stirred β-pinene solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding saturated Na₂SO₃ solution to destroy excess peroxide. Stir for 15 minutes.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound as a colorless oil.
-
Protocol 2: Acid-Catalyzed Rearrangement to Perillyl Alcohol
This protocol outlines the conversion of this compound to perillyl alcohol using a solid acid catalyst, which simplifies workup.[1]
-
Reagents & Materials:
-
This compound (1 equivalent)
-
Solid acid catalyst (e.g., Montmorillonite K10 clay, 10-20% by weight)
-
Toluene, anhydrous
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
-
Procedure:
-
To a solution of this compound in anhydrous toluene, add the solid acid catalyst (e.g., Montmorillonite K10).
-
Heat the mixture to reflux (approx. 110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 1-3 hours.
-
Cool the reaction mixture to room temperature.
-
Filter off the solid catalyst and wash the filter cake with a small amount of toluene or ethyl acetate.
-
Combine the filtrate and washings. Dry the solution over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The resulting crude perillyl alcohol can be purified by column chromatography on silica gel or by vacuum distillation.
-
Protocol 3: Synthesis of a Chiral Amino Alcohol from this compound
This protocol demonstrates the nucleophilic ring-opening with an amine to generate a precursor for chiral ligands.[7][8]
-
Reagents & Materials:
-
This compound (1 equivalent)
-
Isopropylamine (2-3 equivalents)
-
Methanol (MeOH)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
-
Procedure:
-
Combine this compound and methanol in a round-bottom flask.
-
Add isopropylamine to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C).
-
Maintain the reflux for 12-24 hours, monitoring the reaction by TLC until the starting epoxide is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess amine under reduced pressure.
-
The crude amino alcohol product can be purified by column chromatography on silica gel (often with a small percentage of triethylamine in the eluent to prevent streaking) or by crystallization.
-
Conclusion
This compound is a powerful and economically attractive chiral intermediate. Its synthesis from a renewable feedstock and the high degree of stereocontrol it offers in subsequent reactions make it a cornerstone for modern asymmetric synthesis. The protocols and strategies outlined in this guide demonstrate its utility in accessing valuable chiral ligands, fragrances, and complex molecular architectures. By understanding the fundamental reactivity of its strained epoxide ring, researchers can unlock a vast potential for innovation in drug discovery and materials science.
References
-
Scent.vn. (n.d.). This compound (CAS 6931-54-0). Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2,3-epoxypinane by epoxidation of alpha-pinene.
-
Scent.vn. (n.d.). This compound (CAS 6931-54-0): Hồ sơ mùi hương, Thuộc tính & Quy định IFRA. Retrieved from [Link]
-
PubChem. (n.d.). (1S,2R,5R)-2,10-Epoxypinane | C10H16O | CID 90137. Retrieved from [Link]
- Raji, M., Le, T. M., Fülöp, F., & Szakonyi, Z. (2020). Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes.
-
PubChem. (n.d.). This compound | C10H16O | CID 93046. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound rosemarel (IFF). Retrieved from [Link]
-
Raji, M., Le, T. M., Fülöp, F., & Szakonyi, Z. (2020). Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Payne rearrangement. Retrieved from [Link]
- Various Authors. (n.d.). Synthesis of P-Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis.
-
MDPI. (n.d.). Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide, and Selective Synthesis of α-Pinene Epoxide from Turpentine. Retrieved from [Link]
-
PubMed. (n.d.). Epoxide-opening cascades in the synthesis of polycyclic polyether natural products. Retrieved from [Link]
-
Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 97(9), 520–542. Retrieved from [Link]
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- 6. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sci-Hub. Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes / Catalysts, 2020 [sci-hub.box]
- 8. mdpi.com [mdpi.com]
Application Note & Protocol: Synthesis of Perillyl Alcohol via Catalytic Rearrangement of 2,10-Epoxypinane
Abstract & Introduction
Perillyl alcohol (POH) is a naturally occurring monoterpenoid found in the essential oils of plants like lavender, peppermint, and cherries.[1][2] Over the past three decades, it has garnered significant attention in the scientific community for its potent anticancer properties, demonstrating efficacy against a range of tumor types including pancreatic, breast, and brain cancers.[2][3][4] POH is known to induce apoptosis, inhibit the isoprenylation of small G proteins like Ras, and interfere with tumor angiogenesis.[2][3][5]
While POH can be isolated from natural sources, its low abundance necessitates robust and scalable synthetic routes to provide the high-purity material required for pharmaceutical research and development.[3][6] A cost-effective and efficient strategy involves the semi-synthesis from abundant terpene feedstocks. This guide provides a detailed protocol for the synthesis of perillyl alcohol through the catalytic acid-mediated rearrangement of 2,10-epoxypinane (also known as β-pinene oxide), a readily available starting material derived from the epoxidation of β-pinene.[1][7]
This rearrangement is a classic example of an epoxide isomerization to an allylic alcohol.[8][9][10] The core of this process relies on the careful selection of a catalyst to selectively promote the desired reaction pathway while minimizing the formation of byproducts. Here, we detail a protocol adapted from methodologies employing acidic catalysts, such as morpholinium nitrate, which has been shown to effectively catalyze this transformation.[11]
Reaction Mechanism & Scientific Principles
The conversion of this compound to perillyl alcohol is an acid-catalyzed isomerization reaction. The mechanism proceeds through several key steps:
-
Protonation of the Epoxide: The reaction is initiated by the protonation of the oxygen atom of the epoxide ring by an acid catalyst (H⁺). This step makes the epoxide a better leaving group.
-
Ring Opening & Carbocation Formation: The protonated epoxide undergoes cleavage of a carbon-oxygen bond. In the case of this compound, the C2-O bond breaks, leading to the formation of a tertiary carbocation intermediate. This carbocation is stabilized by the bicyclic pinane structure.
-
Deprotonation and Allylic Alcohol Formation: A base (such as the conjugate base of the catalyst or the solvent) abstracts a proton from the C7 methyl group. This results in the formation of a double bond between C1 and C7 and the generation of the primary allylic alcohol, perillyl alcohol.
The selectivity of this reaction is paramount. Depending on the catalyst and reaction conditions, other rearrangement products can be formed, such as myrtanal or myrtenol.[12] The choice of a suitable catalyst, such as morpholinium nitrate, helps to steer the reaction towards the desired perillyl alcohol product with higher selectivity.[11]
Caption: Figure 1: Catalytic Rearrangement of this compound
Experimental Protocol
This protocol describes the synthesis of perillyl alcohol on a laboratory scale. All operations should be performed in a well-ventilated fume hood.
Materials & Equipment
Reagents:
-
This compound (β-pinene oxide), >97% purity
-
Morpholinium nitrate (Catalyst) or other suitable solid acid catalyst
-
Toluene (Solvent), anhydrous
-
Diethyl ether, ACS grade
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Hexane, HPLC grade
-
Ethyl acetate, HPLC grade
-
TLC plates (silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass chromatography column
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Analytical balance
Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 32.8 mmol).
-
Solvent and Catalyst Addition: Add anhydrous toluene (50 mL) to dissolve the starting material. Add the morpholinium nitrate catalyst (e.g., 0.5 mol%).
-
Expert Insight: The catalyst loading is critical. A low loading is often sufficient to promote the reaction without leading to excessive byproduct formation. Anhydrous solvent is used to prevent unwanted hydrolysis of the epoxide.
-
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 110°C for toluene) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 8:2 v/v) eluent system. Spot the reaction mixture against the starting material. The reaction is complete when the starting epoxide spot has been consumed (typically 2-4 hours).
-
Expert Insight: Perillyl alcohol is more polar than this compound and will have a lower Rf value on the TLC plate.
-
Work-up and Purification
-
Quenching: Once the reaction is complete, cool the flask to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst, and then with brine (1 x 30 mL).
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil.
-
Column Chromatography: Purify the crude oil by flash column chromatography on silica gel.[13]
-
Pack a column with silica gel in hexane.
-
Load the crude product onto the column.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and analyze by TLC to identify those containing pure perillyl alcohol.
-
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield perillyl alcohol as a colorless to pale yellow oil.[1]
Characterization
Confirm the identity and purity of the synthesized perillyl alcohol using standard analytical techniques:
-
GC-MS: To confirm the molecular weight (152.24 g/mol ) and purity.
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
FTIR: To identify characteristic functional groups (O-H stretch ~3300 cm⁻¹, C=C stretch ~1645 cm⁻¹).
Data Summary & Workflow
Quantitative Data
| Parameter | Value | Unit | Notes |
| This compound | 5.0 | g | Starting Material |
| Molar Mass (Epoxide) | 152.24 | g/mol | |
| Moles (Epoxide) | 32.8 | mmol | |
| Catalyst Loading | 0.5 | mol% | Relative to substrate |
| Solvent (Toluene) | 50 | mL | |
| Reaction Temperature | ~110 | °C | Reflux |
| Reaction Time | 2 - 4 | hours | Monitor by TLC |
| Theoretical Yield | 5.0 | g | |
| Typical Isolated Yield | 65 - 75 | % | Post-chromatography |
Experimental Workflow
Caption: Figure 2: Experimental Workflow for POH Synthesis
Concluding Remarks
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of perillyl alcohol from this compound. The acid-catalyzed rearrangement is an effective method for producing this valuable monoterpenoid. By carefully controlling the reaction conditions and employing robust purification techniques, researchers can obtain high-purity perillyl alcohol suitable for further investigation in drug discovery and development. The principles and steps outlined herein offer a reliable foundation for laboratory-scale synthesis and can be adapted for process optimization and scale-up.
References
- Catalyst system and process for rearrangement of epoxides to allylic alcohols.
-
Biocatalytic Production of Perillyl Alcohol from Limonene by Using a Novel Mycobacterium sp. Cytochrome P450 Alkane Hydroxylase Expressed in Pseudomonas putida. National Institutes of Health (NIH). [Link]
- Catalyst system and process for rearrangement of epoxides to allylic alcohols.
-
The Monoterpenoid Perillyl Alcohol: Anticancer Agent and Medium to Overcome Biological Barriers. MDPI. [Link]
-
Synthesis of perillyl alcohol via liquid phase rearrangement of 2, 10-epoxypinane catalyzed by morpholinium nitrate. ResearchGate. [Link]
-
Efficient Synthesis of (R)-(+)-Perillyl Alcohol From (R)-(+)-Limonene Using Engineered Escherichia coli Whole Cell Biocatalyst. PubMed Central. [Link]
-
Chemo-enzymatic Approach to (R)-Perillaldehyde: Improving the Sustainability of the Reaction Steps with the Principles of Green Chemistry. ACS Publications. [Link]
-
Rearrangement of Epoxides to Allylic Alcohols in the Presence of Reusable Basic Resins. Amanote Research. [Link]
-
Preclinical development and clinical use of perillyl alcohol for chemoprevention and cancer therapy. PubMed Central. [Link]
-
Catalytic allylation of phenols : chloride-free route towards epoxy resins. Scholarly Publications Leiden University. [Link]
-
Main pathway of α-epoxypinane rearrangement. ResearchGate. [Link]
-
Synthesis of Perillyl alcohol. PrepChem.com. [Link]
-
(S)-(-)-perillyl alcohol. PubChem. [Link]
-
Antitumorigenic effects of limonene and perillyl alcohol against pancreatic and breast cancer. Springer Link. [Link]
-
Isomerization products of α-pinene epoxide. ResearchGate. [Link]
-
Isomerization of α-Pinene Oxide: Solvent Effects, Kinetics and Thermodynamics. ResearchGate. [Link]
-
Schematic representation of antitumor effects of limonene and perillyl alcohol (POH). ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
Isomerization of α- and β- pinene epoxides over Fe or Cu supported MCM-41 and SBA-15 materials. ResearchGate. [Link]
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Application Notes and Protocols for the Epoxidation of β-Pinene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide to the experimental epoxidation of β-pinene, a critical transformation for synthesizing valuable chemical intermediates. We move beyond a simple recitation of steps to explore the underlying chemical principles, compare diverse methodologies, and provide detailed, field-tested protocols. This guide is designed to empower researchers to not only replicate these procedures but also to understand the causal factors that ensure a successful, safe, and efficient synthesis of β-pinene oxide.
Introduction: The Significance of β-Pinene Epoxidation
β-Pinene, a bicyclic monoterpene, is a readily available and renewable feedstock primarily sourced from turpentine, a byproduct of the pulp and paper industry. Its unique strained ring structure makes it a versatile starting material for chemical synthesis. The epoxidation of its exocyclic double bond yields β-pinene oxide, a highly reactive and valuable intermediate.[1] This epoxide is a crucial building block for the synthesis of fine chemicals, fragrances (such as myrtanal and myrtenol), and pharmaceutical agents.[2][3] The ring-opening and rearrangement reactions of β-pinene oxide can lead to a variety of high-value products, making its efficient and selective synthesis a topic of significant academic and industrial interest.[3]
This guide will detail two distinct and reliable protocols for this transformation: a classic approach using a peroxy acid and a modern biocatalytic method that aligns with the principles of green chemistry.
Mechanistic Insights: The "Why" Behind the Synthesis
Understanding the reaction mechanism is paramount to troubleshooting and optimizing the epoxidation process. For the conversion of alkenes to epoxides, three primary mechanistic pathways are typically considered: the Prilezhaev reaction with peracids, metal-catalyzed oxidation, and enzymatic catalysis.[4]
The Prilezhaev Reaction (Peroxy Acid Epoxidation)
The reaction of an alkene with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is known as the Prilezhaev reaction. This is a concerted, single-step mechanism where the peroxy acid transfers an oxygen atom to the double bond.[5][6] The reaction proceeds through a characteristic "butterfly" transition state.[5]
Key features of this mechanism include:
-
Concerted Nature: All bond-forming and bond-breaking events occur simultaneously, avoiding charged intermediates.[6]
-
Syn-Addition: The oxygen atom is delivered to one face of the double bond, meaning both new C-O bonds are formed on the same side.[6][7]
-
Electrophilic Attack: The terminal oxygen of the peroxy acid is electrophilic and is attacked by the nucleophilic π-bond of the alkene. The reaction rate is therefore increased by electron-donating groups on the alkene.[4]
Biocatalytic Epoxidation
In pursuit of more sustainable and environmentally benign processes, enzymatic catalysis has emerged as a powerful alternative.[8] Lipases, such as the immobilized Candida antarctica Lipase B (commercially known as Novozym® 435), can catalyze epoxidation in the presence of a suitable oxidant, typically hydrogen peroxide.[9]
The mechanism involves two key stages:
-
Peroxy Acid Formation: The lipase catalyzes the perhydrolysis of an ester (often the solvent, like ethyl acetate) with hydrogen peroxide to form a peroxy acid in situ.
-
Alkene Epoxidation: The newly formed peroxy acid then acts as the oxidizing agent, epoxidizing the β-pinene via a mechanism analogous to the Prilezhaev reaction.
This chemo-enzymatic approach offers significant advantages, including mild reaction conditions, high selectivity, and the avoidance of hazardous, pre-formed peroxy acids.[9]
Comparative Overview of Epoxidation Methods
The choice of experimental protocol depends on factors such as scale, cost, desired purity, and environmental considerations. The following table summarizes key parameters for various reported methods.
| Method | Oxidizing Agent | Catalyst / Reagent | Solvent | Temp (°C) | Conversion (%) | Selectivity (%) | Ref. |
| Peroxy Acid | m-CPBA | - | Dichloromethane | RT | ~75% (Typical) | High | [5] |
| Catalytic (Green) | 30% H₂O₂ | Tungsten-based (VPTC) | Toluene | 50 | 95 | 80 | [10] |
| Biocatalytic | H₂O₂ / Urea-H₂O₂ | Novozym® 435 | Ethyl Acetate | 40-60 | >90 (at 6h) | High | [2] |
| Catalytic (Metal) | 35-38% H₂O₂ | MnSO₄ / Salicylic Acid | Acetonitrile | 18-22 | High | High | [1][11] |
| Heterogeneous | H₂O₂ | MgO | Acetonitrile/Acetone | 50 | 100 | High | [12] |
VPTC: Venturello-type catalyst (polyoxometalate) Conversion and Selectivity values are approximate and depend on specific reaction conditions.
Experimental Protocols
Protocol 1: Classic Epoxidation using m-CPBA
This protocol describes a standard laboratory-scale synthesis using meta-chloroperoxybenzoic acid (m-CPBA), a reliable and effective reagent for epoxidation.
A. Materials and Reagents:
-
(-)-β-Pinene (≥99%)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)
-
Dichloromethane (DCM, ACS grade)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
B. Equipment:
-
Round-bottom flask with stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware (beakers, graduated cylinders)
-
Thin Layer Chromatography (TLC) plate and chamber
C. Safety Precautions:
-
m-CPBA: A potentially explosive solid, especially upon shock or friction. Do not grind. It is a strong oxidizing agent and an irritant.
-
β-Pinene: Flammable liquid and vapor. Causes skin and eye irritation and may cause an allergic skin reaction.[13] Handle in a well-ventilated fume hood.
-
Dichloromethane: Volatile and a suspected carcinogen. Use appropriate personal protective equipment (gloves, safety glasses) and work exclusively in a fume hood.
D. Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (-)-β-pinene (e.g., 5.0 g, 36.7 mmol). Dissolve the pinene in 40 mL of dichloromethane.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with gentle stirring.
-
Reagent Addition: While maintaining the temperature at 0 °C, add m-CPBA (e.g., 9.0 g of 77% purity, ~40.4 mmol, 1.1 equiv) portion-wise over 15-20 minutes. Rationale: Slow, portion-wise addition is crucial to control the reaction temperature, as the epoxidation is exothermic. Maintaining a low temperature minimizes side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Stir for an additional 3-4 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the starting β-pinene spot has been consumed.
-
Quenching: Upon completion, cool the reaction mixture again in an ice bath. Slowly add 20 mL of saturated aqueous sodium sulfite solution to quench any unreacted peroxy acid. Stir for 15 minutes. Rationale: Sodium sulfite reduces excess m-CPBA to m-chlorobenzoic acid, preventing potential hazards during workup.
-
Work-up - Acid Removal: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2 x 30 mL of saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and 1 x 30 mL of brine. Caution: CO₂ evolution may occur during the bicarbonate wash. Vent the separatory funnel frequently.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude β-pinene oxide.
-
Purification (Optional): The product can be purified further by vacuum distillation if high purity is required.
Protocol 2: Biocatalytic Epoxidation using Novozym® 435
This protocol employs an immobilized lipase for a greener, chemo-enzymatic synthesis.
A. Materials and Reagents:
-
(-)-β-Pinene (≥99%)
-
Novozym® 435 (Immobilized Candida antarctica Lipase B)
-
Urea-hydrogen peroxide (UHP) or 30% aqueous H₂O₂
-
Ethyl acetate (ACS grade)
-
Anhydrous magnesium sulfate (MgSO₄)
B. Equipment:
-
Screw-cap vial or round-bottom flask with stir bar
-
Orbital shaker or magnetic stirrer with heating capabilities
-
Filtration apparatus (e.g., Büchner funnel or syringe filter)
-
Rotary evaporator
C. Safety Precautions:
-
Hydrogen Peroxide/UHP: Strong oxidizing agents. Avoid contact with skin and eyes. Aqueous H₂O₂ can cause severe burns.
-
Handle all chemicals in a well-ventilated fume hood with appropriate PPE.
D. Step-by-Step Procedure:
-
Reaction Setup: In a 20 mL screw-cap vial, combine (-)-β-pinene (e.g., 272 mg, 2.0 mmol), Novozym® 435 (e.g., 300 mg, 10% w/v), and 3 mL of ethyl acetate.[2]
-
Oxidant Addition: Add UHP (188 mg, 2.0 mmol, 1.0 equiv) to the mixture. Rationale: UHP serves as a stable, solid source of hydrogen peroxide, simplifying handling. Ethyl acetate acts as both the solvent and the substrate for in-situ peracetic acid formation.[8]
-
Reaction Conditions: Seal the vial and place it on an orbital shaker or stirring plate set to 250 rpm and maintain the temperature at 50 °C for 6 hours.[2] Rationale: The specified temperature and agitation ensure optimal enzyme activity and mass transfer.
-
Catalyst Recovery: After the reaction period, cool the mixture to room temperature. Recover the Novozym® 435 catalyst by simple filtration. The enzyme can be washed with fresh ethyl acetate, dried, and reused for subsequent cycles.[9]
-
Work-up and Concentration: The filtrate contains the product in ethyl acetate. The solvent can be removed under reduced pressure using a rotary evaporator to yield the crude β-pinene oxide. Further purification is typically not required due to the high selectivity of the enzymatic reaction.
Visualization of Workflow and Mechanism
Experimental Workflow
The general procedure for the synthesis and analysis of β-pinene oxide follows a standardized workflow.
Caption: General experimental workflow for β-pinene epoxidation.
Prilezhaev Reaction Mechanism
The concerted "butterfly" mechanism is a cornerstone of peroxy acid epoxidations.
Caption: Simplified Prilezhaev "butterfly" transition state.
Product Characterization
Confirmation of product identity and purity is essential. The primary techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC-MS: This technique is ideal for determining the conversion of the starting material and the purity of the product. The mass spectrum of β-pinene oxide will show a characteristic molecular ion peak (M+) and fragmentation pattern that can be compared to literature data or library standards.[3][12]
-
¹H and ¹³C NMR: NMR spectroscopy provides unambiguous structural confirmation.[14][15] Key diagnostic signals in the ¹H NMR spectrum for β-pinene oxide include the protons on the epoxide ring. Comparing the obtained spectra with published data confirms the successful synthesis.
Troubleshooting and Field-Proven Insights
-
Problem: Low yield and formation of a diol byproduct.
-
Cause: Presence of water or acid can catalyze the ring-opening of the epoxide to form β-pinene diol. This is a common issue in protocols using aqueous hydrogen peroxide.[10]
-
Solution (for chemical synthesis): Ensure all glassware is dry and use anhydrous solvents. During workup, perform the neutralizing wash with NaHCO₃ promptly to remove acidic byproducts. The addition of salts like Na₂SO₄ to the aqueous H₂O₂ stream in flow chemistry has been shown to suppress diol formation.[10]
-
Solution (for biocatalysis): The enzymatic method in an organic solvent like ethyl acetate inherently minimizes water content, and diol formation is generally not observed.[9]
-
-
Problem: Incomplete reaction.
-
Cause: Insufficient oxidant, poor quality of reagents, or catalyst deactivation.
-
Solution: Use a slight excess (1.1-1.2 equiv.) of the oxidant (e.g., m-CPBA). For enzymatic reactions, ensure the enzyme has been stored correctly and is active. Increase reaction time or temperature moderately if needed, while monitoring for side product formation.
-
References
-
Biocatalytic epoxidation of β-Pinene mediated by Novozym®435. ResearchGate. [Link]
-
Biocatalytic reaction of β-Pinene to produce β-pinene epoxide (%) at... ResearchGate. [Link]
-
Modern Methods for the Epoxidation of α- and β-Pinenes, 3-Carene and Limonene. Siberian Federal University. [Link]
-
Green Chemistry. Royal Society of Chemistry. [Link]
-
Catalytic Conversion of Terpene Feedstocks into value-added Chemicals and Commodity Chemicals. University of Bath. [Link]
-
Epoxidation of β-pinene with a highly-active and low-cost catalyst. ResearchGate. [Link]
-
Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide, and Selective Synthesis of α-Pinene Epoxide from Turpentine. MDPI. [Link]
-
Safety Data Sheet (SDS) Statement - β-Pinene. The Perfumers Apprentice. [Link]
-
Synthesis of Biorenewable Terpene Monomers Using Enzymatic Epoxidation under Heterogeneous Batch and Continuous Flow Conditions. ACS Sustainable Chemistry & Engineering. [Link]
-
Study On Epoxidation Of α - Pinene Catalyzed By Salen - Mn Complex. Globe Thesis. [Link]
-
Chemo-enzymatic Approach to (R)-Perillaldehyde: Improving the Sustainability of the Reaction Steps with the Principles of Green Chemistry. ACS Publications. [Link]
-
Catalytic Epoxidation of β-Pinene with Aqueous Hydrogen Peroxide. ResearchGate. [Link]
-
Material Safety Data Sheet - (+)-beta-Pinene oxide. Cole-Parmer. [Link]
-
Selective Catalytic Isomerization of β‐Pinene Oxide to Perillyl Alcohol Enhanced by Protic Tetraimidazolium Nitrate. PMC - NIH. [Link]
-
Sorgene Xtra - Safety data sheet. Sorgene. [Link]
-
Oxidation of Alkenes - Epoxidation. Chemistry LibreTexts. [Link]
-
Epoxidation of Alkenes with Peroxyacids. YouTube. [Link]
-
Metal-Catalyzed Epoxidations of Alkenes with Hydrogen Peroxide. Chemical Reviews. [Link]
-
Oxidation of Alkenes: Epoxidation and Hydroxylation. Chemistry LibreTexts. [Link]
-
Alkene Epoxidations Mediated by Mn-Salen Macrocyclic Catalysts. MDPI. [Link]
-
Determination of the Chemical Structure of Poly-β (-)-pinene by NMR Spectroscopy. ResearchGate. [Link]
-
Hierarchical Beta Zeolites As Catalysts in α-Pinene Oxide Isomerization. ACS Publications. [Link]
-
Nanocomposites from β-Pinene and α-Pinene Copolymer: Synthesis, Characterization, and Antioxidant Evaluation. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective Catalytic Isomerization of β‐Pinene Oxide to Perillyl Alcohol Enhanced by Protic Tetraimidazolium Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sibran.ru [sibran.ru]
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- 6. youtube.com [youtube.com]
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- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for 2,10-Epoxypinane in the Fragrance and Flavor Industry
Foreword
Welcome to this comprehensive guide on the application of 2,10-Epoxypinane, a versatile bicyclic monoterpene derivative, in the fragrance and flavor sector. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical synthesis, olfactory properties, and practical application of this unique compound. As a Senior Application Scientist, my goal is to provide not just protocols, but also the scientific reasoning behind them, to empower you in your research and development endeavors. We will delve into the synthesis of this compound from a readily available renewable resource, β-pinene, explore its distinct aromatic character, and provide detailed methodologies for its incorporation and analysis in fragrance formulations.
Introduction to this compound
This compound, also known by its synonym β-pinene oxide, is a valuable aroma chemical prized for its unique olfactory profile.[1][2] It possesses a characteristic dry, herbal, and camphoraceous scent with nuances of rosemary and sage.[3] This aromatic profile makes it a sought-after ingredient in the creation of a wide array of fragrances, lending a fresh, herbaceous, and slightly medicinal character to compositions. Its chemical structure, featuring a strained epoxide ring fused to the pinane framework, is key to its reactivity and olfactory properties.
Chemically, this compound is a bicyclic monoterpene epoxide. It is primarily synthesized from β-pinene, a major constituent of turpentine, which is a renewable feedstock derived from pine trees.[2][4] This sustainable origin adds to its appeal in an industry increasingly focused on green chemistry.
| Identifier | Value |
| IUPAC Name | 6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane] |
| Synonyms | β-Pinene oxide, beta-Pinene oxide |
| CAS Number | 6931-54-0 |
| Molecular Formula | C10H16O |
| Molecular Weight | 152.23 g/mol |
Synthesis of this compound: A Laboratory Protocol
The synthesis of this compound is most commonly achieved through the epoxidation of β-pinene. The following protocol details a robust and high-yielding method using potassium peroxomonosulfate (Oxone®) as the oxidant and acetone as a catalyst.[5] This method is advantageous due to its operational simplicity, mild reaction conditions, and good selectivity.
Principle
The epoxidation of the exocyclic double bond in β-pinene is achieved by in situ generation of dimethyldioxirane (DMDO) from the reaction of Oxone® and acetone. DMDO is a powerful yet selective oxidizing agent that efficiently transfers an oxygen atom to the double bond of β-pinene to form the desired epoxide. The use of a biphasic system with a buffer helps to maintain the optimal pH for the reaction and minimize side reactions.
Materials and Reagents
-
β-Pinene (99% purity)
-
Oxone® (potassium peroxomonosulfate, 2KHSO₅·KHSO₄·K₂SO₄)
-
Acetone
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer with stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine β-pinene (10 g, 73.4 mmol), acetone (50 mL), and sodium bicarbonate (12.3 g, 146.8 mmol) in deionized water (50 mL).
-
Cooling: Place the flask in an ice bath and stir the mixture vigorously for 15 minutes to ensure a uniform suspension and bring the temperature down to approximately 0-5 °C.
-
Preparation of Oxidant Solution: In a separate beaker, dissolve Oxone® (45.1 g, 73.4 mmol) in deionized water (150 mL).
-
Addition of Oxidant: Transfer the Oxone® solution to a dropping funnel and add it dropwise to the stirred reaction mixture over a period of 1-1.5 hours. It is crucial to maintain the reaction temperature below 10 °C during the addition to minimize the formation of byproducts.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate (optional, to destroy any remaining oxidant).
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash them with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound as a colorless liquid.
Flow Diagram of Synthesis
Caption: Workflow for the synthesis of this compound.
Physicochemical and Organoleptic Properties
Understanding the physical and sensory characteristics of this compound is fundamental for its effective application.
| Property | Value | Reference |
| Appearance | Colorless clear liquid | [3] |
| Specific Gravity | 0.92400 to 0.94000 @ 20.00 °C | [3] |
| Refractive Index | 1.47600 to 1.48200 @ 20.00 °C | [3] |
| Boiling Point | 202.15 °C @ 760.00 mm Hg (est) | [3] |
| Flash Point | 108.00 °F TCC (42.22 °C) | [3] |
| Solubility | Soluble in alcohol; sparingly soluble in water | [3] |
Odor Profile: this compound is characterized by a medium-strength, herbal odor. Its scent is often described as a combination of rosemary, sage, and camphor, with a distinct dry and non-medicinal herbal quality.[3] This profile makes it an excellent component for creating fresh, aromatic, and fougère types of fragrances.
Flavor Profile: It is important to note that this compound is not recommended for flavor use .[3]
Applications in the Fragrance Industry
This compound is a versatile ingredient used across a wide range of fragranced products. Its stability in various media, including alcoholic lotions, antiperspirants, soaps, and detergents, makes it a robust choice for perfumers.[3] The recommended usage level is up to 10.00% in the fragrance concentrate.[3]
Olfactory Role and Contribution
In a fragrance composition, this compound typically functions as a middle note . Its herbal and camphoraceous character can provide a fresh and uplifting bridge between the fleeting top notes and the heavier base notes. It can be used to:
-
Enhance Freshness: In citrus and green fragrances, it can add a unique herbal twist and prolong the perception of freshness.
-
Create Aromatic Accords: It is a key component in building classic fougère and aromatic fragrances, often blended with lavender, oakmoss, and coumarin.
-
Add Complexity: In woody and spicy compositions, it can introduce a clean, camphoraceous facet that cuts through the richness of other notes.
Illustrative Formulation Concepts
While specific proprietary formulas are confidential, the following concepts illustrate how this compound can be incorporated:
A. Modern Fougère Accord (Illustrative Example)
| Ingredient | Percentage | Olfactory Contribution |
| Bergamot Oil | 15 | Bright, citrusy top note |
| Lavender Absolute | 10 | Floral, herbaceous heart |
| This compound | 8 | Dry, herbal, camphoraceous lift |
| Geranium Oil | 5 | Rosy, minty heart note |
| Coumarin | 7 | Sweet, hay-like base |
| Oakmoss Absolute | 3 | Earthy, woody base |
| Vetiver Oil | 4 | Woody, smoky base |
| Musk Ketone | 8 | Warm, sensual base |
| Dipropylene Glycol | 40 | Solvent |
B. Fresh Herbal-Citrus Fragrance (Illustrative Example)
| Ingredient | Percentage | Olfactory Contribution |
| Lemon Oil | 20 | Sharp, zesty top note |
| Grapefruit Oil | 15 | Juicy, slightly bitter top note |
| This compound | 10 | Herbaceous, rosemary-like heart |
| Petitgrain Oil | 5 | Green, woody-floral heart |
| Galbanum | 2 | Intense green note |
| Cedarwood Atlas | 8 | Dry, woody base |
| Iso E Super | 15 | Velvety, woody-ambery base |
| Hedione | 15 | Airy, floral-jasmine note |
| Ethanol | q.s. to 100 | Solvent |
Quality Control Protocol: GC-MS Analysis
Ensuring the purity and identity of this compound is critical for its successful application. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for this purpose.
Principle
GC separates the volatile components of a sample based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.
Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890 or equivalent
-
Mass Spectrometer: Agilent 5977 or equivalent
-
Column: DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent non-polar column[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-300
Sample Preparation
-
Prepare a 1% (w/v) solution of the this compound sample in high-purity ethyl acetate.
-
Vortex the solution to ensure homogeneity.
-
Inject 1 µL of the solution into the GC-MS system.
Data Analysis
-
Identification: The retention time of the major peak should correspond to that of a certified this compound standard. The mass spectrum of the peak should be compared with a reference spectrum from a library (e.g., NIST) or a previously run standard. Key identifying ions for this compound should be present.
-
Purity Assessment: The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Analytical Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Stability Assessment Protocol
Evaluating the stability of this compound in different formulations and under various storage conditions is crucial for ensuring product quality and shelf-life.[7][8]
Principle
Accelerated stability testing exposes the fragrance ingredient, both neat and in a finished product base, to stress conditions such as elevated temperature, light, and varying pH to predict its long-term stability.[7] The degradation of the compound is monitored over time using analytical techniques like GC-MS.
Stress Conditions
-
Thermal Stability:
-
Store samples in sealed, airtight vials at 40 °C and 50 °C.
-
Include a control sample stored at room temperature (25 °C) and another in a refrigerator (4 °C).
-
-
Photostability:
-
Expose samples in clear glass vials to a controlled UV light source.
-
Wrap a control sample in aluminum foil to protect it from light.
-
-
pH Stability:
-
Prepare solutions of this compound in buffered aqueous-alcoholic solutions at pH 4, 7, and 9.
-
Store these solutions at room temperature and 40 °C.
-
Step-by-Step Protocol
-
Sample Preparation: Prepare samples of neat this compound and a 5% solution of this compound in a representative product base (e.g., an alcoholic lotion or a simple emulsion).
-
Exposure: Place the prepared samples under the different stress conditions as described above.
-
Time Points: Withdraw aliquots of each sample at specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Analysis: Analyze the withdrawn samples by GC-MS using the protocol outlined in Section 5 to determine the concentration of remaining this compound and identify any degradation products.
-
Olfactory Evaluation: At each time point, have a trained perfumer evaluate the odor of the samples to detect any changes in the scent profile.
-
Data Interpretation: Plot the concentration of this compound as a function of time for each condition. This will provide an indication of the degradation kinetics and help to predict the shelf-life of the ingredient in different applications.
Safety and Handling
While this compound is widely used in the fragrance industry, it is essential to handle it with appropriate care in a laboratory setting.
-
GHS Classification: According to aggregated GHS data, this chemical does not meet GHS hazard criteria in the majority of notifications.[1] However, a minority of reports indicate that it may cause an allergic skin reaction (H317) and is very toxic to aquatic life (H400).[1]
-
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area or under a fume hood.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Avoid release to the environment.
-
Conclusion
This compound is a valuable and versatile aroma chemical with a distinctive herbal and camphoraceous scent profile. Its synthesis from the renewable feedstock β-pinene, coupled with its stability in a wide range of product bases, makes it an attractive ingredient for modern perfumery. The protocols and application notes provided in this guide are intended to serve as a comprehensive resource for researchers and scientists, enabling the effective and safe use of this compound in the development of innovative fragrances. By understanding its synthesis, olfactory characteristics, and analytical methodologies, professionals in the field can fully harness the potential of this unique fragrance ingredient.
References
-
The Good Scents Company. (n.d.). This compound rosemarel (IFF). Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,3-epoxypinane, 1686-14-2. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Royal Society of Chemistry. (2021). Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process. RSC Publishing.
-
The Good Scents Company. (n.d.). pinocarveol 2(10)-pinen-3-ol. Retrieved from [Link]
- Alpha-pinene And Beta-pinene: Pine-fresh Aroma Chemicals For Industrial Use. (2023, November 3).
-
Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing. Retrieved from [Link]
- Fallis, A. G. (1976). The total synthesis of (+-)-.alpha.- and (+-)-.beta.-pinene. A general route to bicyclic mono- and sesquiterpenes. Journal of the American Chemical Society.
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ResearchGate. (n.d.). Synthesis of ß-pinene oxide 2. a. Retrieved from [Link]
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Essential Oils. (n.d.). Beta Pinene. Retrieved from [Link]
- Orchadia Solutions. (n.d.). Fragrance Stability.
- Modern Methods for the Epoxidation of α- and β-Pinenes, 3-Carene and Limonene. (n.d.).
- Zhou, C., et al. (2023). Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors. PubMed Central.
- Ibrahim, E., et al. (2019). Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application.
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IEEE Xplore. (2011). Epoxidation of β-pinene to this compound by Oxone. Retrieved from [Link]
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Application Notes and Protocols for Enzymatic and Biocatalytic Transformations of 2,10-Epoxypinane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of 2,10-Epoxypinane in Synthesis
This compound, also known as β-pinene oxide, is a bicyclic monoterpene epoxide derived from the abundant and renewable feedstock, β-pinene. Its strained oxirane ring integrated into the rigid pinane framework makes it a versatile chiral building block for the synthesis of a variety of valuable compounds, including fragrances, agrochemicals, and pharmaceutical intermediates. The selective and sustainable transformation of this compound into high-value products is a key area of interest. Biocatalysis, utilizing whole microorganisms or isolated enzymes, offers a green and efficient alternative to traditional chemical methods, often providing high regio- and stereoselectivity under mild reaction conditions.
This guide provides detailed application notes and protocols for the enzymatic and biocatalytic transformations of this compound, focusing on hydrolysis, isomerization, and reduction reactions. The protocols are designed to be self-validating, with explanations for key experimental choices, catering to researchers in both academic and industrial settings.
I. Enzymatic Hydrolysis of this compound to Pinane-2,10-diol
The most prominent biocatalytic transformation of this compound is its hydrolysis to the corresponding vicinal diol, pinane-2,10-diol. This reaction is catalyzed by epoxide hydrolases (EHs), enzymes that facilitate the addition of a water molecule to the epoxide ring.[1] Fungi, such as Aspergillus niger, are excellent sources of robust and stereoselective epoxide hydrolases.[2]
Scientific Principle: Epoxide Hydrolase Catalysis
Epoxide hydrolases are cofactor-independent enzymes that proceed via a nucleophilic attack of an aspartate residue on one of the epoxide carbons, forming a covalent ester intermediate. A subsequent hydrolytic cleavage of this intermediate by an activated water molecule, facilitated by a histidine residue, yields the diol product and regenerates the enzyme. The stereochemical outcome of the reaction is highly dependent on the specific enzyme and the substrate structure.
A. Whole-Cell Biocatalysis using Aspergillus niger
This protocol outlines the use of whole cells of Aspergillus niger for the hydrolysis of this compound. Whole-cell biocatalysis is often preferred for its simplicity, as it negates the need for enzyme purification and cofactor regeneration.
Experimental Workflow: Whole-Cell Hydrolysis
Caption: Workflow for the whole-cell hydrolysis of this compound.
Protocol 1: Whole-Cell Hydrolysis with Aspergillus niger
-
Preparation of Aspergillus niger Biocatalyst:
-
Prepare a spore suspension of Aspergillus niger from a mature culture grown on Potato Dextrose Agar (PDA).
-
Inoculate a 250 mL Erlenmeyer flask containing 50 mL of sterile Potato Dextrose Broth (PDB) with the spore suspension.
-
Incubate the flask at 28-30°C with shaking (150-200 rpm) for 48-72 hours to obtain mycelial pellets.
-
Harvest the mycelial pellets by filtration and wash them with sterile phosphate buffer (50 mM, pH 7.0).
-
-
Biotransformation Reaction:
-
Suspend a known weight of the washed mycelial pellets (e.g., 5 g wet weight) in 50 mL of sterile phosphate buffer (50 mM, pH 7.0) in a 250 mL Erlenmeyer flask.
-
Prepare a stock solution of this compound in a water-miscible organic solvent like ethanol or DMSO to improve its solubility.
-
Add the this compound solution to the mycelial suspension to a final substrate concentration of 1-5 g/L. The final concentration of the organic solvent should not exceed 1-2% (v/v) to avoid inhibition of the biocatalyst.
-
Incubate the reaction mixture at 30-35°C with shaking (150-200 rpm) for 24-72 hours.
-
-
Reaction Monitoring and Product Isolation:
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, separate the mycelia by filtration.
-
Extract the aqueous filtrate with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
-
| Parameter | Typical Range | Rationale |
| Biocatalyst | Aspergillus niger | Known producer of robust epoxide hydrolases.[2] |
| Substrate Conc. | 1 - 5 g/L | Balances reaction rate and potential substrate toxicity. |
| pH | 6.5 - 7.5 | Optimal pH range for many fungal epoxide hydrolases.[2] |
| Temperature | 30 - 40°C | Optimal temperature for fungal growth and enzyme activity.[2] |
| Reaction Time | 24 - 72 hours | Dependent on substrate concentration and biocatalyst activity. |
| Co-solvent | Ethanol, DMSO (<2%) | Improves substrate solubility in the aqueous medium. |
B. Isolated Enzyme Catalysis using Aspergillus niger Epoxide Hydrolase
For applications requiring higher purity and more defined reaction conditions, an isolated epoxide hydrolase can be used. This protocol provides a general method for the enzymatic hydrolysis of this compound.
Experimental Workflow: Isolated Enzyme Hydrolysis
Caption: Workflow for isolated enzyme hydrolysis of this compound.
Protocol 2: Isolated Epoxide Hydrolase Catalysis
-
Enzyme Source:
-
Obtain a commercially available epoxide hydrolase from Aspergillus niger or a recombinant source. Alternatively, purify the enzyme from A. niger cell lysate using standard chromatographic techniques.
-
-
Enzymatic Reaction:
-
In a temperature-controlled vessel, prepare a reaction mixture containing phosphate buffer (50 mM, pH 7.0).
-
Add the purified epoxide hydrolase to the buffer to a final concentration of 0.1-1 mg/mL.
-
Prepare a stock solution of this compound in a suitable water-miscible organic solvent (e.g., acetonitrile, DMSO).
-
Add the substrate solution to the enzyme mixture to a final concentration of 10-50 mM.
-
Incubate the reaction at 30-40°C with gentle stirring for 4-24 hours.
-
-
Reaction Monitoring and Product Isolation:
-
Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess of the product and remaining substrate.
-
Once the desired conversion is reached, quench the reaction by adding a water-immiscible organic solvent like ethyl acetate.
-
Extract the product into the organic phase, dry, and concentrate as described in Protocol 1.
-
| Parameter | Typical Range | Rationale |
| Enzyme Source | Purified A. niger EH | Allows for precise control of reaction conditions. |
| Substrate Conc. | 10 - 50 mM | Higher concentrations may lead to substrate inhibition. |
| pH | 7.0 | Optimal for A. niger epoxide hydrolase activity.[2] |
| Temperature | 30 - 40°C | Balances enzyme activity and stability.[2] |
| Reaction Time | 4 - 24 hours | Dependent on enzyme and substrate concentrations. |
| Co-solvent | Acetonitrile, DMSO | To solubilize the hydrophobic substrate. |
II. Isomerization of this compound
The strained ring of this compound can undergo rearrangement to yield valuable allylic alcohols, such as myrtenol, or aldehydes like myrtanal. While often achieved with acid catalysts, biocatalytic isomerization offers a milder and more selective alternative. This can be particularly useful for producing chiral alcohols with high enantiomeric purity.
Scientific Principle: Lewis Acid-like Enzymatic Catalysis
While dedicated isomerases for this specific transformation are not well-documented, some enzymes with promiscuous activities, potentially possessing a Lewis acidic active site, or certain microbial cells under specific conditions, may catalyze the rearrangement of the epoxide. The reaction likely proceeds through a carbocation intermediate, and the product profile is influenced by the precise enzymatic environment.
Reaction Pathway: Isomerization of this compound
Caption: Potential isomerization pathways of this compound.
Protocol 3: Whole-Cell Biocatalytic Isomerization (Exploratory)
This protocol is exploratory, as specific microorganisms for this transformation are not well-established. Screening of various yeast and fungal strains is recommended.
-
Microorganism Screening:
-
Select a panel of microorganisms, including various strains of Saccharomyces cerevisiae, Pichia pastoris, and filamentous fungi known for terpene transformations.
-
Cultivate the microorganisms in their respective optimal growth media.
-
-
Biotransformation:
-
Prepare resting cell suspensions of the cultured microorganisms in a suitable buffer (e.g., phosphate buffer, pH 6.0-7.0).
-
Add this compound (1-2 g/L) to the cell suspensions.
-
Incubate at the optimal growth temperature of the microorganism with shaking for 24-96 hours.
-
-
Analysis:
-
Extract the reaction mixture with an organic solvent and analyze the product profile by GC-MS to identify potential isomerization products.
-
III. Enzymatic Reduction of this compound
The reduction of the epoxide ring of this compound can lead to the formation of pinane-2-ol or other reduced derivatives. This transformation typically requires a reductase enzyme and a hydride source, usually from a nicotinamide cofactor (NADH or NADPH).
Scientific Principle: Reductase-Catalyzed Epoxide Opening
The enzymatic reduction of epoxides is less common than hydrolysis but can be achieved by certain oxidoreductases. The reaction involves the transfer of a hydride ion from a cofactor to one of the epoxide carbons, leading to the opening of the ring and the formation of an alcohol.
Protocol 4: Coupled-Enzyme System for Reduction (Conceptual)
This protocol describes a conceptual coupled-enzyme system for the reduction of this compound, which would require the identification of a suitable epoxide reductase.
-
Enzyme System:
-
A putative epoxide reductase.
-
A cofactor regeneration system, for example, glucose dehydrogenase (GDH) and its substrate glucose, to regenerate NADPH from NADP+.
-
-
Reaction Setup:
-
In a buffered solution (pH 7.0-7.5), combine the epoxide reductase, GDH, NADP+, and glucose.
-
Add this compound to the reaction mixture.
-
Incubate at a suitable temperature (e.g., 30°C) with gentle agitation.
-
-
Analysis:
-
Monitor the formation of the reduced product by GC-MS.
-
| Transformation | Biocatalyst/Enzyme | Key Products | Potential Application |
| Hydrolysis | Aspergillus niger (whole cell or isolated EH) | Pinane-2,10-diol | Chiral building block |
| Isomerization | Yeast/Fungi (screening required) | Myrtenol, Myrtanal | Fragrance and flavor |
| Reduction | Epoxide Reductase (putative) | Pinane-2-ol | Synthetic intermediate |
Conclusion
The biocatalytic transformation of this compound presents a promising avenue for the sustainable synthesis of valuable chiral molecules. The protocols and application notes provided herein offer a foundation for researchers to explore these transformations. While the hydrolysis of this compound using Aspergillus niger is a well-supported approach, further research into isomerization and reduction reactions is warranted to unlock the full synthetic potential of this versatile bio-derived epoxide. The screening of diverse microbial sources and the application of protein engineering techniques will undoubtedly lead to the discovery and development of novel and efficient biocatalysts for the transformation of this compound.
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Orru, R. V., & Faber, K. (1999). Stereoselectivities of microbial epoxide hydrolases. Current opinion in chemical biology, 3(1), 16–21. [Link]
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Bučko, M., et al. (2023). Epoxide Hydrolases: Multipotential Biocatalysts. International journal of molecular sciences, 24(8), 7334. [Link]
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Morisseau, C., et al. (1999). Purification and characterization of a highly enantioselective epoxide hydrolase from Aspergillus niger. European Journal of Biochemistry, 263(2), 386-395. [Link]
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Kotik, M., et al. (2007). Cloning of an epoxide hydrolase-encoding gene from Aspergillus niger M200, overexpression in E. coli, and modification of activity and enantioselectivity of the enzyme by protein engineering. Applied Microbiology and Biotechnology, 76(6), 1339-1348. [Link]
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Cédrone, F., et al. (2003). Directed Evolution of the Epoxide Hydrolase from Aspergillus niger. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(6), 517-523. [Link]
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Vyskocilova, E., et al. (2018). Isomerization of β-Pinene Oxide over Sn-modified Zeolites. Catalysis Letters, 148(10), 3094-3104. [Link]
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Wang, Y., et al. (2022). Selective Catalytic Isomerization of β‐Pinene Oxide to Perillyl Alcohol Enhanced by Protic Tetraimidazolium Nitrate. ChemistryOpen, 11(6), e202200052. [Link]
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Sanchez-Velandia, J. E., et al. (2020). Solvent Influence on Selectivity in α-Pinene Oxide Isomerization Using MoO3-Modified Zeolite BETA. Catalysts, 10(11), 1244. [Link]
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Zhang, P., & O'Connor, S. E. (2017). Building terpene production platforms in yeast. Yeast, 34(7), 293–304. [Link]
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Kallscheuer, N., & Marienhagen, J. (2018). Developing a yeast cell factory for the production of terpenoids. FEMS Yeast Research, 18(5), foy040. [Link]
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Liu, T., et al. (2022). Yeast Particles Hyper-Loaded with Terpenes for Biocide Applications. Molecules, 27(11), 3580. [Link]
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Mazur, M., et al. (2020). Chemoenzymatic Synthesis of Enantiomeric, Bicyclic δ-Halo-γ-lactones with a Cyclohexane Ring, Their Biological Activity and Interaction with Biological Membranes. Biomolecules, 10(1), 95. [Link]
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Liu, X., et al. (2021). Enzymatic catalysis favours eight-membered over five-membered ring closure in bicyclomycin biosynthesis. Nature Chemistry, 13(10), 989–996. [Link]
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Chen, Y.-C., et al. (2022). Exploring the Acid-Catalyzed Reactions of 10,11-Epoxy-Dibenzo[a,d]cycloheptan-5-ol as the Synthetic Modules toward Polycyclic Aromatic Scaffolds. The Journal of organic chemistry, 87(13), 8345–8354. [Link]
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The Versatile Precursor: 2,10-Epoxypinane as a Gateway to Bioactive Compounds
In the landscape of medicinal chemistry and drug development, the quest for novel bioactive scaffolds is perpetual. Nature, with its vast repository of chiral molecules, provides an invaluable starting point. Among these, the pinane framework, a bicyclic monoterpene, has emerged as a privileged structure. This application note delves into the pivotal role of a key derivative, 2,10-epoxypinane (also known as β-pinene oxide), as a versatile precursor for an array of bioactive compounds. The inherent ring strain of its epoxide moiety, combined with the stereodefined pinane skeleton, makes it a reactive and stereochemically rich building block for the synthesis of compounds with significant therapeutic potential.
This guide provides an in-depth exploration of the synthetic transformations of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. We will navigate through the acid-catalyzed rearrangements and nucleophilic ring-opening reactions that unlock the synthetic utility of this powerful intermediate.
The Strategic Importance of this compound
Derived from the readily available and renewable monoterpene, β-pinene, this compound stands as a chiral intermediate with a unique three-dimensional structure.[1] Its significance lies in the reactivity of the strained three-membered epoxide ring, which can be selectively opened under a variety of conditions to introduce diverse functionalities. This strategic positioning of the epoxide on the pinane scaffold allows for the regio- and stereoselective synthesis of a multitude of derivatives, including alcohols, diols, amines, and sulfur-containing compounds, many of which have demonstrated interesting biological activities.
Key Bioactive Derivatives and Their Synthesis
The true value of this compound is realized in its conversion to compounds of therapeutic interest. Below, we explore the synthesis of several key classes of bioactive molecules derived from this versatile precursor.
Perillyl Alcohol: A Promising Anti-Cancer Agent
Perillyl alcohol, a naturally occurring monoterpene found in the essential oils of various plants, has garnered significant attention for its potential anticancer properties.[2] Its synthesis from this compound is a classic example of a synthetically useful acid-catalyzed rearrangement.
Mechanism of Perillyl Alcohol Formation:
The acid-catalyzed rearrangement of this compound to perillyl alcohol proceeds through a cascade of carbocationic intermediates. The reaction is initiated by the protonation of the epoxide oxygen, followed by the cleavage of a C-O bond to form a tertiary carbocation. A subsequent 1,2-hydride shift and ring-opening lead to the formation of the more stable allylic carbocation, which is then quenched by water to yield perillyl alcohol.
Figure 1: Mechanism of Perillyl Alcohol Synthesis.
Protocol 1: Synthesis of Perillyl Alcohol from this compound
This protocol is based on the morpholinium nitrate catalyzed rearrangement of this compound.
Materials:
-
This compound
-
Morpholinium nitrate
-
Dimethylformamide (DMF)/Nitromethane (CH3NO2) mixed solvent (v/v, 1/5)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in the DMF/CH3NO2 mixed solvent.
-
Add morpholinium nitrate (15 mol% relative to this compound) to the solution.
-
Heat the reaction mixture to 80-85 °C and stir for 2.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain perillyl alcohol.
Expected Yield: 70.2%
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| Perillyl Alcohol | C10H16O | 152.23 | 70.2 | 84.33 |
Pinane-based Diols: Building Blocks for Further Elaboration
The hydrolysis of this compound provides access to pinane-based diols, which are valuable chiral synthons for the preparation of more complex molecules. The regioselectivity of the hydrolysis is dependent on the reaction conditions.
Protocol 2: Acid-Catalyzed Hydrolysis of this compound to a Pinane Diol
This protocol describes a general procedure for the acid-catalyzed hydrolysis of an epoxide.
Materials:
-
This compound
-
Acetone
-
Dilute sulfuric acid (e.g., 0.1 M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in acetone in a round-bottom flask.
-
Add dilute sulfuric acid to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude pinane diol.
-
Purify the product by column chromatography on silica gel if necessary.
Bioactive Aminodiols: Access to Nitrogen-Containing Scaffolds
The ring-opening of this compound with nitrogen nucleophiles provides a direct route to valuable pinane-based amino alcohols and aminodiols. These compounds are of significant interest due to their potential as chiral ligands and their presence in various biologically active molecules. The synthesis of pinane-based 2-amino-1,3-diols often starts from α-pinene, proceeds through an epoxidation step, followed by rearrangement and subsequent aminolysis.[3][4][5]
Synthetic Workflow for Pinane-based Aminodiols:
Figure 2: General workflow for aminodiol synthesis.
Protocol 3: Synthesis of a Pinane-based Amino Alcohol via Nucleophilic Ring-Opening
This protocol provides a general method for the aminolysis of this compound.
Materials:
-
This compound
-
Amine (e.g., benzylamine)
-
Solvent (e.g., ethanol or acetonitrile)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in the chosen solvent in a sealed tube or a round-bottom flask with a condenser.
-
Add an excess of the amine to the solution.
-
Heat the reaction mixture at a suitable temperature (e.g., 80 °C) for several hours to overnight.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting amino alcohol by column chromatography on silica gel.
Sulfur-Containing Pinane Derivatives: Exploring New Chemical Space
The introduction of sulfur into the pinane framework opens up new avenues for the development of bioactive compounds. The reaction of this compound with sulfur nucleophiles can lead to the formation of thioethers, thiols, and other sulfur-containing derivatives.
Conclusion
This compound has proven to be a remarkably versatile and valuable chiral building block in the synthesis of bioactive compounds. Its ready availability from β-pinene and the facile, often stereoselective, transformations of its epoxide ring provide efficient synthetic routes to a diverse range of pinane derivatives. The examples of perillyl alcohol, pinane diols, and aminodiols highlighted in this application note underscore the significant potential of this compound in drug discovery and development. Further exploration of its reactivity with a broader range of nucleophiles is certain to unveil new classes of bioactive molecules with unique therapeutic profiles. The detailed protocols provided herein serve as a practical guide for researchers to harness the synthetic power of this important intermediate.
References
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Bajtel, Á., Forgó, P., Kónya, D., Fülöp, F., & Szatmári, I. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 17, 983–990. [Link]
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Forgó, P., & Szatmári, I. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. ResearchGate. [Link]
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Raji, M., Forgó, P., & Fülöp, F. (2022). Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives. SZTE Publicatio Repozitórium. [Link]
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Bajtel, Á., Forgó, P., Kónya, D., Fülöp, F., & Szatmári, I. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. PubMed. [Link]
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Nyamwihura, R., & Ogungbe, I. V. (2022). The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance. RSC Advances, 12(20), 12483–12509. [Link]
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Anonymous. (n.d.). β-Pinene oxide. II: Myrtenol. III: Myrtanal. IV: Perillyl alcohol. V. ResearchGate. [Link]
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Yin, D. (2007). Synthesis of perillyl alcohol via liquid phase rearrangement of 2, 10-epoxypinane catalyzed by morpholinium nitrate. ResearchGate. [Link]
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Foreverest Resources Ltd. (n.d.). Beta Pinene Oxide. Foreverest. [Link]
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de Oliveira, A. C., et al. (2020). Two-step continuous-flow synthesis of α-terpineol. Beilstein Archives. [Link]
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- 4. BJOC - Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols [beilstein-journals.org]
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Application Notes and Protocols: Lewis Acid-Catalyzed Reactions of 2,10-Epoxypinane
Introduction: The Versatile Chemistry of a Bio-derived Epoxide
2,10-Epoxypinane, commonly known as β-pinene oxide, is a readily available chiral building block derived from the epoxidation of β-pinene, a major constituent of turpentine. Its strained four-membered ring system, fused to a bicyclic pinane framework, makes it a highly reactive intermediate susceptible to a variety of chemical transformations. Among these, Lewis acid-catalyzed rearrangements are of paramount importance, offering a direct pathway to a range of valuable monoterpenoids. These products, including myrtanal, myrtenol, and perillyl alcohol, are highly sought after in the fragrance, pharmaceutical, and fine chemical industries for their distinct sensory properties and biological activities.[1][2][3]
This guide provides an in-depth exploration of the Lewis acid-catalyzed reactions of this compound, focusing on the underlying mechanisms, the influence of catalyst and solvent choice on product selectivity, and detailed protocols for the synthesis of key derivatives.
Mechanistic Overview: The Role of the Lewis Acid
The fundamental role of the Lewis acid is to activate the epoxide ring towards nucleophilic attack and rearrangement.[3] The reaction is initiated by the coordination of the Lewis acid (e.g., ZnCl₂, SnCl₂, BF₃·OEt₂) to the oxygen atom of the epoxide. This coordination polarizes the C-O bonds, weakening them and facilitating ring-opening. The subsequent formation of a carbocationic intermediate is the pivotal step that dictates the reaction's outcome. The stability and fate of this carbocation are influenced by the nature of the Lewis acid, the solvent, and the inherent stereochemistry of the pinane skeleton.
The rearrangement pathways can be broadly categorized as follows:
-
Hydride and Alkyl Shifts: The initial carbocation can undergo rapid intramolecular rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, to yield more stable carbocationic species. These shifts are often concerted with the ring-opening.
-
Ring Contraction and Expansion: The bicyclic pinane framework can undergo ring contraction or expansion, leading to the formation of different monoterpenoid skeletons.
-
Deprotonation: The final step typically involves the deprotonation of the rearranged carbocation to yield the neutral product, often an aldehyde or an alcohol.
The choice of Lewis acid is critical; strong Lewis acids can lead to a multitude of products due to competing reaction pathways, while milder Lewis acids can offer greater selectivity.[3] Similarly, the solvent plays a crucial role in stabilizing or destabilizing the carbocationic intermediates, thereby influencing the product distribution.[1][4]
Caption: General mechanistic pathway for Lewis acid-catalyzed rearrangement of this compound.
Application Notes: Tailoring Selectivity in this compound Rearrangements
The selective synthesis of a desired product from the rearrangement of this compound hinges on the careful selection of the Lewis acid catalyst and the reaction solvent. The interplay between these two factors governs the reaction pathway and ultimately determines the major product.
Synthesis of Myrtanal
Myrtanal, a valuable fragrance ingredient, is a common product of this compound rearrangement. Its formation is generally favored by the use of moderately strong Lewis acids and non-polar or weakly coordinating solvents.
-
Catalyst Selection: Solid Lewis acids, such as metal-exchanged zeolites (e.g., Zr-Beta), have demonstrated high selectivity for myrtanal.[1] These catalysts offer the advantage of easy separation and recyclability. Homogeneous Lewis acids like zinc chloride (ZnCl₂) and tin(II) chloride (SnCl₂) are also effective.[4][5]
-
Solvent Effects: Acetonitrile has been identified as a particularly effective solvent for promoting myrtanal formation, with selectivities reaching up to 94% with a Zr-Beta catalyst.[1] Other non-polar solvents like toluene can also be used, though sometimes with lower selectivity.[6]
Synthesis of Myrtenol
Myrtenol, another important fragrance and flavor compound, can be obtained from this compound under specific conditions. Its formation often competes with that of myrtanal and perillyl alcohol.
-
Catalyst and Solvent Synergy: The combination of a mild Lewis acid like SnCl₂ and a coordinating solvent such as 1,4-dioxane has been shown to favor the formation of myrtenol.[4] In this system, the solvent likely plays a role in stabilizing the key carbocationic intermediate that leads to myrtenol.
Synthesis of Perillyl Alcohol
Perillyl alcohol has garnered significant interest for its potential applications in chemotherapy.[2] Its synthesis from this compound typically requires conditions that favor the formation of a different set of carbocationic intermediates compared to those leading to myrtanal or myrtenol.
-
Influence of Brønsted Acidity and Polar Solvents: The formation of perillyl alcohol is often enhanced in the presence of Brønsted acidity and highly polar, coordinating solvents like dimethyl sulfoxide (DMSO).[4] Certain ionic liquids have also been shown to promote the selective formation of perillyl alcohol.[2] Heterogeneous catalysts like Sn-MCM-41 have been successfully employed for this transformation in DMSO, achieving high yields.[4]
| Target Product | Recommended Lewis Acid | Recommended Solvent | Key Considerations |
| Myrtanal | Zr-Beta, Fe/SBA-15, ZnCl₂ | Acetonitrile, Toluene | Heterogeneous catalysts offer reusability.[1][5] |
| Myrtenol | SnCl₂ | 1,4-Dioxane | Careful control of reaction conditions is crucial to minimize byproducts.[4] |
| Perillyl Alcohol | Sn-MCM-41, Fe-Beta Zeolite | DMSO | Polar, coordinating solvents are key to high selectivity.[4][7] |
Experimental Protocols
The following protocols are representative examples for the synthesis of myrtanal, myrtenol, and perillyl alcohol from this compound. Researchers should note that yields and selectivities can be sensitive to the purity of reagents and the precise reaction conditions.
Protocol 1: Synthesis of Myrtanal using a Heterogeneous Zr-Beta Catalyst
This protocol is adapted from studies demonstrating high selectivity to myrtanal using a solid acid catalyst.[1]
Materials:
-
This compound (β-pinene oxide)
-
Zr-Beta zeolite catalyst (activated)
-
Acetonitrile (anhydrous)
-
Internal standard (e.g., dodecane) for GC analysis
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Activate the Zr-Beta catalyst by heating at 550 °C for 1 hour under a stream of dry air or nitrogen. Allow to cool to room temperature in a desiccator before use.
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the activated Zr-Beta catalyst (15 mg).
-
Add anhydrous acetonitrile (1.0 mL) to the flask.
-
Add this compound (0.25 mmol, approximately 38 mg) and the internal standard to the flask.
-
Heat the reaction mixture to 70-80 °C with vigorous stirring.[1]
-
Monitor the reaction progress by gas chromatography (GC) by periodically taking aliquots from the reaction mixture.
-
Upon completion of the reaction (typically 2-4 hours, as determined by GC analysis), cool the mixture to room temperature.
-
Filter the catalyst from the reaction mixture. The catalyst can be washed with acetonitrile, dried, and reactivated for reuse.
-
The filtrate contains the product, myrtanal. For isolation, the solvent can be carefully removed under reduced pressure. Further purification can be achieved by column chromatography on silica gel if necessary.
Caption: Workflow for the synthesis of myrtanal using a Zr-Beta catalyst.
Protocol 2: Synthesis of Myrtenol and Myrtanal using SnCl₂
This protocol is based on literature describing the use of homogeneous SnCl₂ for the rearrangement of this compound.[4]
Materials:
-
This compound (β-pinene oxide)
-
Anhydrous tin(II) chloride (SnCl₂)
-
1,4-Dioxane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask with magnetic stirrer
-
Standard work-up and extraction glassware
Procedure:
-
Dissolve this compound (1.0 mmol, approximately 152 mg) in anhydrous 1,4-dioxane (5 mL) in a dry round-bottom flask under an inert atmosphere.
-
Add anhydrous SnCl₂ (0.05 mmol, approximately 9.5 mg, 5 mol%) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or GC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, a mixture of myrtenol and myrtanal, can be purified and the components separated by column chromatography on silica gel.
Protocol 3: Selective Synthesis of Perillyl Alcohol using Sn-MCM-41
This protocol is derived from research focused on the selective synthesis of perillyl alcohol using a mesoporous silica catalyst in a polar aprotic solvent.[4]
Materials:
-
This compound (β-pinene oxide)
-
Sn-MCM-41 catalyst
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, add the Sn-MCM-41 catalyst (e.g., 10 wt% relative to the substrate).
-
Add a solution of this compound in anhydrous DMSO. A typical volume ratio of epoxide to solvent is 1:8.[4]
-
Heat the reaction mixture to 70 °C with stirring.
-
Monitor the reaction progress by GC. The reaction may take several hours to reach high conversion.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with diethyl ether multiple times.
-
Combine the organic extracts and wash thoroughly with water to remove the DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude perillyl alcohol by column chromatography on silica gel.
Conclusion and Future Outlook
The Lewis acid-catalyzed rearrangement of this compound is a powerful and versatile strategy for the synthesis of valuable monoterpenoids. By carefully selecting the catalyst and solvent, it is possible to steer the reaction towards the selective formation of myrtanal, myrtenol, or perillyl alcohol. The development of robust and recyclable heterogeneous catalysts, such as metal-exchanged zeolites and mesoporous silicas, is particularly promising for the development of more sustainable and industrially viable processes. Future research in this area will likely focus on the design of novel Lewis acidic catalysts with enhanced activity and selectivity, as well as the exploration of continuous-flow reactor technologies for improved process efficiency and scalability.
References
-
Sánchez-Velandia, J. E., et al. (2019). Isomerization of α- and β- pinene epoxides over Fe or Cu supported MCM-41 and SBA-15 materials. Catalysis Today, 349, 148-158. Available at: [Link]
-
Climent, M. J., et al. (2011). Biomass to chemicals: Rearrangement of β-pinene epoxide into myrtanal with well-defined single-site substituted molecular sieves as reusable solid Lewis-acid catalysts. Green Chemistry, 13(3), 594-602. Available at: [Link]
-
Sánchez-Velandia, J. E., & Villa, A. L. (2020). Isomerization of beta pinene epoxide into myrtanal over ZnCl2 and BF3: An exploratory study of their reaction mechanism. Journal of Molecular Graphics and Modelling, 94, 107478. Available at: [Link]
-
Synthesis of perillyl alcohol via liquid phase rearrangement of 2, 10-epoxypinane catalyzed by morpholinium nitrate. (2013). Advanced Materials Research, 781-784, 1039-1042. Available at: [Link]
-
Li, Y., et al. (2018). Selective Catalytic Isomerization of β-Pinene Oxide to Perillyl Alcohol Enhanced by Protic Tetraimidazolium Nitrate. ChemistryOpen, 7(6), 477-482. Available at: [Link]
- CN104230686A - Method for oxidizing beta-pinene to synthesize myrtenal. Google Patents.
-
Holderich, W. F., & Laufer, M. C. (2003). The Isomerization of α-Pinene Oxide with Broensted and Lewis Acids. Studies in Surface Science and Catalysis, 145, 237-242. Available at: [Link]
- US5994598A - Method of preparing perillyl alcohol and perillyl acetate. Google Patents.
- US7851660B1 - Process for making perillyl alcohol. Google Patents.
-
Vyskočilová, E., et al. (2016). The solvent effect in β-pinene oxide rearrangement. Reaction Kinetics, Mechanisms and Catalysis, 118(1), 235-246. Available at: [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
-
Reaction scheme of β‐pinene oxide isomerization. ResearchGate. Available at: [Link]
-
Murzin, D. Y., et al. (2014). Isomerization of β-Pinene Oxide over Sn-modified Zeolites. Industrial & Engineering Chemistry Research, 53(49), 18646-18656. Available at: [Link]
-
Valencia, L. F., & Villa, A. L. (2021). β-Pinene oxide. II: Myrtenol. III: Myrtanal. IV: Perillyl alcohol. V. Catalysis Today, 381, 134-143. Available at: [Link]
Sources
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- 2. Selective Catalytic Isomerization of β‐Pinene Oxide to Perillyl Alcohol Enhanced by Protic Tetraimidazolium Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 6. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Selective Synthesis of 2,10-Epoxypinane Isomers
Welcome to the technical support center for the selective synthesis of 2,10-Epoxypinane, commonly known as β-pinene oxide. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this valuable synthetic intermediate. The unique strained bicyclic framework of the pinane skeleton, combined with the reactive epoxide ring, makes this compound a versatile building block. However, its synthesis is fraught with challenges related to yield, selectivity, and competing reaction pathways.
This document moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices, offering troubleshooting guides and validated methodologies to empower you to overcome common hurdles in the lab.
Section 1: Understanding the Core Synthetic Challenge
The synthesis of this compound begins with the epoxidation of the exocyclic double bond of β-pinene, a primary constituent of turpentine.[1] The core challenge lies not in the epoxidation itself, but in controlling the stereoselectivity of the reaction and preventing undesired subsequent reactions.
Figure 1: Key reaction pathways in the synthesis of this compound from β-pinene.
The primary factors dictating the success of the synthesis are:
-
Choice of Oxidant: The nature of the epoxidizing agent is paramount. Traditional peroxyacids like meta-chloroperbenzoic acid (m-CPBA) are effective, but catalytic systems using hydrogen peroxide or molecular oxygen are often preferred for their greener profile and potential for higher selectivity.[1][2]
-
Stereocontrol: The approach of the oxidant to the planar double bond is governed by steric hindrance from the bicyclic pinane framework. This inherent structural bias influences the diastereomeric ratio of the resulting epoxide isomers. Torsional steering effects can also play a crucial role in dictating the stereochemical outcome.[3]
-
Reaction Conditions: Temperature, solvent, and pH must be meticulously controlled. Even trace amounts of acid can catalyze the rearrangement of the epoxide product into other monoterpenoids, such as myrtenol, significantly reducing the yield of the desired product.[1][4]
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My yield of this compound is consistently low. What are the likely causes and solutions?
Low yield is a multifaceted problem often stemming from incomplete conversion, degradation of the product, or competing side reactions.
Possible Cause 1: Inefficient Oxidation
-
Why it happens: The chosen oxidant or catalyst may have low activity, or it may be decomposing under the reaction conditions. For catalytic systems using hydrogen peroxide, inefficient activation of H₂O₂ is a common culprit.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your β-pinene is of high purity. Use fresh, properly stored m-CPBA (if applicable). For H₂O₂ systems, verify its concentration via titration.
-
Catalyst Selection: For catalytic epoxidation, tungsten-based systems (e.g., Na₂WO₄) or rhenium catalysts (e.g., MTO) are known for their high efficiency with H₂O₂.[2][5] Manganese-based catalysts are also effective but require careful optimization to prevent side reactions.[6][7]
-
Optimize Catalyst Loading: Systematically vary the catalyst loading. Too little catalyst results in slow, incomplete reactions, while too much can sometimes promote side reactions.
-
Possible Cause 2: Product Rearrangement
-
Why it happens: this compound is highly susceptible to acid-catalyzed rearrangement.[1][8] The acid source can be explicit (an acidic catalyst) or implicit (acidic impurities in solvents or reagents, or acidic byproducts like m-chlorobenzoic acid from m-CPBA).
-
Troubleshooting Steps:
-
Buffer the Reaction: When using peroxyacids like m-CPBA, add a buffer such as sodium bicarbonate (NaHCO₃) or disodium phosphate (Na₂HPO₄) to neutralize the acidic byproduct as it forms.
-
Control pH in Catalytic Systems: For H₂O₂-based systems, maintaining a slightly basic or neutral pH is crucial. Bicarbonate buffers are often employed for this purpose.[6]
-
Use Aprotic, Neutral Solvents: Solvents like dichloromethane (DCM) or toluene are generally preferred over protic solvents which can facilitate proton-mediated rearrangement.
-
Possible Cause 3: Competing Allylic Oxidation
-
Why it happens: Some catalytic systems, particularly those involving certain transition metals, can promote radical-based oxidation at the allylic positions of β-pinene, yielding alcohols and ketones instead of the epoxide.[2][5]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Allylic oxidation often has a higher activation energy than epoxidation. Running the reaction at a lower temperature (e.g., 0-25 °C) can significantly favor epoxidation.[5]
-
Re-evaluate the Catalyst System: Salen complex catalysts, for instance, are known to sometimes initiate allylic oxidation alongside epoxidation.[2] Consider switching to a more selective catalyst system, such as those based on tungsten.[5]
-
Figure 2: A troubleshooting decision tree for diagnosing low product yield.
Q2: I am forming a mixture of diastereomers. How can I improve the selectivity for the desired isomer?
Achieving high diastereoselectivity is dependent on maximizing the subtle energetic differences between the transition states leading to each isomer.
Possible Cause 1: Suboptimal Oxidizing Agent
-
Why it happens: Small, unhindered epoxidizing agents may exhibit lower selectivity as they can approach the double bond from either face with less difficulty. Bulky or complexed catalysts can provide greater facial selectivity.
-
Troubleshooting Steps:
-
Sterically Demanding Reagents: Consider using a bulkier epoxidation reagent. While classic, m-CPBA provides a certain level of selectivity.
-
Chiral Catalysts: For enantioselective synthesis (if starting with a racemic pinene or desiring a specific enantiomer), asymmetric epoxidation methods like the Sharpless or Shi epoxidation can be adapted, although this adds significant complexity.[7][9]
-
Catalyst-Substrate Interactions: The choice of catalyst can influence selectivity through electronic and steric interactions. For example, the stereoselectivity of manganese porphyrin-catalyzed epoxidations is influenced by both electronic and steric effects of the porphyrin ligand.[10]
-
Possible Cause 2: Reaction Conditions
-
Why it happens: The solvent and temperature can affect the conformational flexibility of the substrate and the transition state assembly, thereby influencing stereoselectivity.
-
Troubleshooting Steps:
-
Solvent Tuning: The choice of solvent can impact selectivity. It has been shown that decreasing reactant concentration by using solvents like THF or CH₂Cl₂ can increase stereoselectivity in some pinane-type syntheses.[11]
-
Temperature Optimization: Lowering the reaction temperature generally enhances selectivity by making the reaction more sensitive to small differences in activation energies between the diastereomeric transition states.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the most reliable method for characterizing the this compound isomers? A: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool.[1]
-
¹H NMR: The protons on the epoxide ring and the adjacent bridgehead protons will have distinct chemical shifts and coupling constants for each isomer. The signals for the epoxy protons typically appear in the range of 2.9-3.2 ppm.[12]
-
¹³C NMR: The chemical shifts of the carbon atoms in the epoxide ring and the quaternary carbons of the pinane skeleton are highly sensitive to the stereochemistry.
-
2D NMR: Advanced techniques like COSY, HSQC, and HMBC are invaluable for unambiguously assigning all proton and carbon signals, which provides definitive confirmation of the structure and stereochemistry of each isomer.[1]
Q: How do I effectively purify this compound from the reaction mixture? A: Purification can be challenging due to the presence of structurally similar byproducts.
-
Aqueous Workup: First, perform a workup to remove water-soluble components. For m-CPBA reactions, a wash with a reducing agent (e.g., sodium sulfite solution) followed by a base (e.g., sodium bicarbonate solution) is essential to remove unreacted peroxyacid and the carboxylic acid byproduct.
-
Chromatography: For small-scale lab preparations, flash column chromatography on silica gel is the most effective method for separating the epoxide from non-polar starting material (β-pinene) and more polar byproducts (alcohols).
-
Distillation: On a larger scale, fractional distillation under reduced pressure can be used to separate this compound from β-pinene and higher-boiling byproducts.[13]
Q: Can I use raw turpentine oil as a starting material instead of purified β-pinene? A: It is not recommended for selective synthesis. Turpentine is a complex mixture containing α-pinene, β-pinene, limonene, and other terpenes.[1] The presence of other alkenes, particularly α-pinene, will lead to the formation of a complex mixture of epoxides (e.g., α-pinene oxide) that are very difficult to separate from your target compound.[6][13] Using purified β-pinene is critical for achieving a clean reaction and simplifying purification.
Section 4: Standard Operating Procedures (SOPs)
SOP 1: Selective Epoxidation of β-Pinene using m-CPBA with pH Control
This protocol emphasizes buffering to prevent acid-catalyzed rearrangement.
-
Materials:
-
(-)-β-Pinene (99%)
-
meta-Chloroperbenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve (-)-β-pinene (1.0 eq) and sodium bicarbonate (2.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate beaker, dissolve m-CPBA (1.2 eq) in DCM.
-
Add the m-CPBA solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC analysis. Let the reaction warm to room temperature and stir until the β-pinene is consumed (typically 2-4 hours).
-
Quench the reaction by slowly adding saturated Na₂SO₃ solution to destroy excess peroxyacid. Stir for 15 minutes.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography (e.g., 98:2 Hexanes:Ethyl Acetate).
-
-
Self-Validation:
-
Expected Outcome: A colorless oil.
-
Verification: Obtain ¹H NMR and ¹³C NMR spectra. Compare with literature values to confirm the structure and assess the diastereomeric ratio. The absence of signals around 4.0-5.5 ppm indicates the removal of olefinic and alcohol byproducts.
-
SOP 2: Catalytic Epoxidation using Na₂WO₄/H₂O₂
This protocol uses a greener, catalytic approach.
-
Materials:
-
(-)-β-Pinene (99%)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Hydrogen peroxide (H₂O₂, 30% w/w aq. solution)
-
Toluene
-
Sodium bicarbonate (NaHCO₃)
-
Phase-transfer catalyst (e.g., Adogen 464®)
-
-
Procedure:
-
To a jacketed flask, add (-)-β-pinene (1.0 eq), toluene, Na₂WO₄·2H₂O (e.g., 0.01-0.02 eq), and the phase-transfer catalyst.[5]
-
Add an aqueous solution of NaHCO₃ to act as a buffer.
-
Heat the vigorously stirred biphasic mixture to the desired temperature (e.g., 50 °C).[5]
-
Add 30% H₂O₂ (1.1-1.5 eq) dropwise or in a single portion. Caution: The reaction can be exothermic.
-
Maintain the temperature and vigorous stirring. Monitor the reaction by GC.
-
Upon completion, cool the mixture to room temperature. Separate the organic layer.
-
Wash the organic layer with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify by vacuum distillation or column chromatography.
-
-
Self-Validation:
-
Expected Outcome: A clean conversion with minimal byproducts if conditions are optimized.
-
Verification: GC-MS analysis of the crude product will show the conversion of β-pinene and the selectivity for the epoxide product. NMR analysis will confirm the structure.
-
| Parameter | Condition Range | Rationale |
| Temperature | 30–70 °C | Lower temperatures favor selectivity, while higher temperatures increase reaction rate. 50 °C is often a good compromise.[5][14] |
| H₂O₂ Amount | 1.0–2.0 eq | An excess of H₂O₂ can lead to over-oxidation and hydrolytic decomposition of the epoxide.[5] |
| Catalyst Loading | 0.01–0.05 eq | Sufficient to catalyze the reaction efficiently without promoting side reactions. |
| Solvent | Toluene, DCE | Aprotic solvents that can facilitate heat transfer and maintain isothermal conditions are preferred.[5] |
Table 1: Key Parameter Optimization for Tungsten-Catalyzed Epoxidation.
References
- Rybakov, V. A., & Sharipov, M. Y. (2018). Modern Methods for the Epoxidation of α- and β-Pinenes, 3-Carene and Limonene. Bashkir Chemical Journal, 25(4), 49-62.
- Roussel UCLAF. (1975). Myrtenol synthesis - by isomerisation of beta-pinene epoxide. Google Patents. FR2267296A1.
-
Gora, J., & Ceremuga, J. (2021). Oxidation of myrtenol to myrtenal epoxide in a porphyrin-based photocatalytic system - A novel terpene alcohol derivative with antimicrobial and anticancer properties. PubMed. Retrieved from [Link]
-
Volcho, K. P., et al. (2022). Synthesis and Oxidative Transformations of New Chiral Pinane-Type γ-Ketothiols: Stereochemical Features of Reactions. Molecules, 27(19), 6599. Retrieved from [Link]
-
Yusoff, M. F. M., et al. (2021). Development of rapid and selective epoxidation of α-pinene using single-step addition of H₂O₂ in an organic solvent-free process. RSC Advances, 11(54), 34229-34241. Retrieved from [Link]
-
Lam, Y. H., & Houk, K. N. (2006). Torsional Steering Controls the Stereoselectivity of Epoxidation in the Guanacastepene A Synthesis. Journal of the American Chemical Society, 128(35), 11332–11333. Retrieved from [Link]
-
Baciocchi, E., et al. (1999). Electronic effects on the stereoselectivity of epoxidation reactions catalysed by manganese porphyrins. European Journal of Organic Chemistry, 1999(12), 3281-3286. Retrieved from [Link]
-
Shitov, A. A., et al. (2021). Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide, and Selective Synthesis of α-Pinene Epoxide from Turpentine. Catalysts, 11(11), 1399. Retrieved from [Link]
-
Sasaki, M., & Tachibana, K. (2012). Synthesis-Driven Stereochemical Assignment of Marine Polycyclic Ether Natural Products. Marine Drugs, 10(12), 2767–2806. Retrieved from [Link]
-
Yusoff, M. F. M., et al. (2022). Development of rapid and selective epoxidation of α-pinene using single-step addition of H₂O₂ in an organic solvent-free process. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Lee, C. F., et al. (2022). Exploring the Acid-Catalyzed Reactions of 10,11-Epoxy-Dibenzo[a,d]cycloheptan-5-ol as the Synthetic Modules toward Polycyclic Aromatic Scaffolds. Accounts of Chemical Research, 55(13), 1785–1798. Retrieved from [Link]
-
ResearchGate. (n.d.). Epoxide rearrangement via 1,2-σ-alkyl shift of pinene bridgehead to form terpineol derivatives. Retrieved from [Link]
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Schrock, R., & Hoveyda, A. (2017). Making the grade: selective synthesis of alkene isomers. Medium. Retrieved from [Link]
-
The Marine Lipids Lab. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Retrieved from [Link]
- Li, Y., et al. (2012). Method for purifying beta-pinene and preparing alpha-epoxy pinane from turpentine oil. Google Patents. CN101973838B.
-
Khan Academy. (n.d.). Preparation of epoxides: Stereochemistry. Retrieved from [Link]
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- 5. Development of rapid and selective epoxidation of α-pinene using single-step addition of H 2 O 2 in an organic solvent-free process - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05940H [pubs.rsc.org]
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- 7. Epoxide synthesis by epoxidation [organic-chemistry.org]
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- 9. Synthesis-Driven Stereochemical Assignment of Marine Polycyclic Ether Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,10-Epoxypinane
Welcome to the dedicated technical support guide for the purification of 2,10-Epoxypinane (also known as β-Pinene oxide). This resource is designed for researchers, chemists, and drug development professionals who utilize this valuable chiral intermediate in their synthetic workflows. The purity of this compound is paramount, as residual starting materials, byproducts, or rearrangement products can critically impact the stereochemical outcome and yield of subsequent reactions.
This guide provides field-proven insights and troubleshooting solutions in a direct question-and-answer format to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound reaction mixtures?
The impurity profile of crude this compound is largely dependent on the synthetic route, which typically involves the epoxidation of β-pinene.[1] Common impurities include:
-
Unreacted β-Pinene: Incomplete conversion is a common source of contamination.
-
Solvents: Residual solvents from the reaction and workup (e.g., acetone, acetonitrile).[2]
-
Oxidation Byproducts: Over-oxidation or side reactions can lead to various undesired compounds.
-
Isomeric Epoxides: If the β-pinene starting material contains α-pinene, the corresponding α-pinene oxide (2,3-epoxypinane) will also be present.[3][4]
-
Rearrangement Products: The strained bicyclic framework of the pinane skeleton is susceptible to acid-catalyzed rearrangements, which can yield a variety of monoterpenoids.[1]
Q2: Which purification technique is most suitable for this compound?
The optimal method depends on the scale of the synthesis and the nature of the impurities.
-
Flash Column Chromatography: This is the method of choice for achieving high purity on a laboratory scale (mg to g).[5][6] It excels at separating compounds with different polarities, such as the non-polar β-pinene from the more polar this compound.
-
Vacuum Fractional Distillation: For larger, industrial-scale purification, fractional distillation under reduced pressure is often more practical.[7][8] Lowering the pressure reduces the boiling point, mitigating the risk of thermal degradation or rearrangement of the epoxide.[1]
Q3: What are the critical physical properties of this compound to consider during purification?
Understanding these properties is key to designing an effective purification strategy.
| Property | Value | Significance |
| Molecular Formula | C₁₀H₁₆O | [9] |
| Molecular Weight | 152.23 g/mol | [10] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~202 °C @ 760 mmHg (est.) | Dictates conditions for distillation.[11] |
| Refractive Index | 1.476 - 1.482 @ 20 °C | A quick method to assess fraction purity.[11] |
| Solubility | Soluble in alcohol; insoluble in water | Guides solvent choice for extraction and chromatography.[11] |
| Polarity | Moderately polar | The epoxide ring makes it significantly more polar than its parent alkene (β-pinene), which is the basis for chromatographic separation.[6] |
Q4: How can I monitor the purification process in real-time?
-
For Column Chromatography: Thin-Layer Chromatography (TLC) is indispensable. It is used to select the appropriate eluent system before starting the column and subsequently to analyze the collected fractions to identify which ones contain the pure product.[12]
-
For Fractional Distillation: Gas Chromatography (GC) is the ideal method. Analyzing small aliquots of the distillate allows for precise determination of fraction composition and helps identify when the pure compound is being eluted.
Troubleshooting Guide: Common Purification Issues
Problem: My final product shows multiple spots on TLC after column chromatography.
-
Potential Cause & Scientific Rationale: This indicates incomplete separation. The most likely reason is an inappropriate mobile phase (eluent). If the eluent is too polar, all compounds will travel quickly up the column with little interaction with the stationary phase, resulting in poor resolution.[6] Other causes include overloading the column with crude material or improper packing (e.g., cracks or channels in the silica bed), which prevents uniform flow.[12]
-
Solution:
-
Optimize Eluent System: Before running the column, perform TLC analysis to find a solvent system where your target compound, this compound, has an Rf value of approximately 0.35.[12] This provides the optimal balance between retention and elution for good separation. Start with a non-polar system (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase polarity.
-
Reduce Sample Load: As a rule of thumb, the amount of silica gel should be at least 50-100 times the weight of the crude sample.
-
Repack the Column: Ensure the silica gel is packed as a uniform, homogenous slurry to avoid air bubbles and cracks.[13]
-
Problem: The yield of purified this compound is very low after vacuum distillation.
-
Potential Cause & Scientific Rationale: The epoxide ring in this compound is susceptible to opening, especially under acidic conditions or at elevated temperatures, leading to degradation or rearrangement into other products.[1] Inefficient fraction collection or an inadequate vacuum can also lead to product loss.
-
Solution:
-
Ensure a High Vacuum: Use a robust vacuum pump to lower the boiling point as much as possible, minimizing thermal stress on the molecule.
-
Use an Efficient Column: Employ a fractional distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) to achieve better separation between closely boiling components.[8]
-
Neutralize the Crude Product: Before distillation, wash the crude product with a mild base (e.g., a dilute sodium bicarbonate solution) to remove any acidic residues that could catalyze degradation.
-
Problem: GC-MS analysis still shows unreacted β-pinene in my purified product.
-
Potential Cause & Scientific Rationale: The separation was insufficient. While their polarities are distinct, their boiling points might be close enough to cause co-elution during distillation if the column is not efficient enough. In chromatography, using a solvent system that is too polar can cause the desired epoxide to elute too quickly, merging with the non-polar β-pinene band.
-
Solution:
-
Chromatography Adjustment: Use a less polar eluent system. A shallow gradient elution, starting with pure hexane and slowly introducing a polar co-solvent like ethyl acetate, can effectively separate the non-polar hydrocarbon from the moderately polar epoxide.
-
Sequential Purification: For exceptionally difficult separations, a two-step process can be effective. First, perform a fractional distillation to remove the bulk of the impurity, followed by a final "polishing" step using flash column chromatography to achieve high purity.
-
Detailed Protocol: Flash Column Chromatography of this compound
This protocol outlines a standard procedure for purifying grams of crude this compound.
1. Eluent Selection (TLC Analysis)
-
Prepare several TLC chambers with varying ratios of Hexane:Ethyl Acetate (e.g., 99:1, 95:5, 90:10).
-
Spot a dilute solution of your crude material on a TLC plate and develop it in one of the chambers.
-
The ideal eluent system will show good separation between impurities and the target product, with the this compound spot having an Rf of ~0.35.[12] β-pinene, being non-polar, will have a much higher Rf.
2. Column Preparation (Slurry Packing)
-
Secure a glass chromatography column vertically in a fume hood.[13]
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[14]
-
In a separate beaker, create a slurry of silica gel in your chosen starting eluent. The consistency should be pourable but not overly dilute.[13]
-
Quickly and carefully pour the slurry into the column. Use additional eluent to rinse any remaining silica into the column.
-
Gently tap the side of the column to dislodge air bubbles and ensure even packing.[12]
-
Open the stopcock to drain some solvent, allowing the silica to pack under gravity. Never let the solvent level drop below the top of the silica bed.[13]
-
Add a protective layer of sand on top of the packed silica.
3. Sample Loading
-
Dissolve the crude this compound (e.g., 1 g) in the minimum amount of eluent required for full dissolution (typically 1-2 mL).
-
Carefully add this solution to the top of the column using a pipette, ensuring not to disturb the sand layer.
-
Drain the solvent until the sample solution has fully entered the silica/sand bed.
-
Gently add a small amount of fresh eluent to wash the sides of the column and repeat the draining process.
4. Elution and Fraction Collection
-
Carefully fill the column with the eluent.
-
Using gentle positive pressure (air or nitrogen), begin to push the solvent through the column at a steady rate.
-
Collect the eluting solvent in sequentially numbered test tubes or flasks (fractions).
-
Monitor the progress of the separation by periodically performing TLC analysis on the collected fractions.
5. Product Isolation
-
Analyze the fractions by TLC to identify those containing only the pure this compound.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified, colorless this compound.
Workflow for Purification Method Selection
The choice between distillation and chromatography is a critical decision based on experimental goals and scale.
Caption: Decision workflow for purifying this compound.
Final Purity Assessment
After purification, it is crucial to verify the identity and purity of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for assessing purity. A single peak on the gas chromatogram indicates high purity, while the mass spectrum confirms the molecular weight of 152.23 g/mol .[1][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the this compound, ensuring no undesired rearrangements have occurred during purification.[1]
By following these guidelines and troubleshooting steps, researchers can confidently and efficiently purify this compound, ensuring the quality and reliability of their subsequent synthetic endeavors.
References
-
The Good Scents Company. (n.d.). This compound rosemarel (IFF). Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (1S,2R,5R)-2,10-Epoxypinane. National Center for Biotechnology Information. Retrieved from [Link]
-
Sorbchem India. (n.d.). Column Chromatography As A Tool For Purification. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2,3-epoxypinane by epoxidation of alpha-pinene.
-
Scent.vn. (n.d.). This compound (CAS 6931-54-0). Retrieved from [Link]
-
ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of epoxides.
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (1S,2R,5R)-2,10-epoxypinane. Retrieved from [Link]
- Google Patents. (n.d.). Method for purifying beta-pinene and preparing alpha-epoxy pinane from turpentine oil.
-
Chemistry LibreTexts. (2024, August 18). 2.4A: Macroscale Columns. Retrieved from [Link]
-
Lisa Nichols. (2022, February 12). Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
FlavScents. (n.d.). 2,3-epoxypinane. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Fractional distillation – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Modern Methods for the Epoxidation of α- and β-Pinenes, 3-Carene and Limonene. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,3-epoxypinane, 1686-14-2. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Enriching terpinen-4-ol from tea tree (Melaleuca alternifolia) oil using vacuum fractional distillation: Effect of column and packings on the separation. Retrieved from [Link]
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identifying byproducts in the synthesis of 2,10-Epoxypinane
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the synthesis of 2,10-Epoxypinane. Our focus is to provide actionable intelligence for identifying, troubleshooting, and minimizing the formation of common byproducts, thereby enhancing reaction yield and product purity. The methodologies and mechanistic explanations provided herein are grounded in established chemical principles and supported by peer-reviewed literature.
Part 1: Frequently Asked Questions (FAQs) on Byproduct Identification
This section addresses the most common initial queries regarding impurities encountered during the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound and what byproducts are characteristic of each?
A1: The synthesis of this compound predominantly starts from β-pinene, a renewable monoterpene.[1] The choice of oxidation method is the most critical factor determining the byproduct profile.
-
Catalytic Epoxidation: This is a common and controlled method. Systems like Oxone® (potassium peroxymonosulfate) in acetone or hydrogen peroxide with a suitable catalyst are frequently used.[1] The primary byproducts in these systems are often rearrangement products or diols resulting from the ring-opening of the epoxide, especially under acidic conditions.
-
Peroxyacid Epoxidation: Reagents such as meta-chloroperbenzoic acid (mCPBA) are effective.[1] While selective, residual acid can catalyze the formation of diol byproducts and other rearranged monoterpenoids.
-
Photochemical Oxidation: This route involves the reaction of β-pinene with oxygen, often initiated by light and a sensitizer, or with other oxidizing species like hydroxyl (OH) radicals. This method can be less selective and may produce a complex mixture of byproducts, including nopinone and acetone, through various degradation pathways.[2][3][4]
Q2: My analysis shows unexpected peaks. What are the most likely rearrangement byproducts and what causes them?
A2: The strained bicyclic structure of the pinane skeleton and the reactivity of the epoxide ring make this compound susceptible to rearrangement, particularly under acidic conditions.[1] The most significant rearrangement product is often perillyl alcohol .[1] Its formation is catalyzed by acid, which can be introduced via the reagents (like mCPBA) or acidic catalysts, or formed during the reaction. Even trace amounts of acid during work-up can lead to significant byproduct formation.
Q3: Which analytical techniques are best suited for identifying and quantifying this compound and its byproducts?
A3: A multi-technique approach is recommended for unambiguous identification and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique. It provides excellent separation of volatile compounds like pinane derivatives and delivers mass spectra for each, allowing for structural elucidation and identification against spectral libraries.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and isolated byproducts. The chemical shifts of the epoxide ring carbons (typically 50-65 ppm in ¹³C NMR) and protons (2.5-3.5 ppm in ¹H NMR) are highly diagnostic.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups. The absence of a strong C=C stretch and the presence of C-O stretches associated with the epoxide ring can confirm the reaction's progress. The appearance of a broad O-H stretch (~3300 cm⁻¹) would indicate the formation of alcohol or diol byproducts.
Part 2: Troubleshooting Guides for Byproduct Minimization
This section provides structured troubleshooting workflows for specific challenges encountered during synthesis.
Issue 1: High Levels of Rearrangement Products (e.g., Perillyl Alcohol, Diols)
-
Root Cause Analysis: This issue is almost always due to the presence of acid, which catalyzes the opening of the epoxide ring. The protonation of the epoxide oxygen makes it a good leaving group, initiating a cascade of carbocation rearrangements. The specific product formed depends on the reaction conditions and the stability of the intermediate carbocations.
-
Experimental Protocol: pH-Controlled Synthesis and Work-up
-
Reagent Selection: If using a peroxyacid like mCPBA, consider adding a buffer such as sodium bicarbonate (NaHCO₃) or disodium phosphate (Na₂HPO₄) to the reaction mixture to neutralize the resulting carboxylic acid.
-
Catalyst Choice: When using catalytic systems (e.g., H₂O₂), select catalysts that are not strong Lewis acids or ensure the reaction medium is buffered.
-
Reaction Monitoring: Use TLC or GC to monitor the reaction. Stop the reaction as soon as the starting material (β-pinene) is consumed to prevent prolonged exposure of the product to potentially acidic conditions.
-
Quenching: Quench the reaction with a mild base. A saturated aqueous solution of sodium bicarbonate is ideal. Avoid strong acids (e.g., HCl, H₂SO₄) in the initial work-up steps.
-
Extraction & Washing: During the liquid-liquid extraction (e.g., with diethyl ether or dichloromethane), wash the organic layer sequentially with a saturated NaHCO₃ solution and then with brine to remove any residual acid and water.
-
Drying and Evaporation: Dry the organic layer over an anhydrous neutral salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Evaporate the solvent under reduced pressure at a low temperature.
-
-
Visualization: Acid-Catalyzed Byproduct Formation
Caption: Pathway showing acid-catalyzed degradation of this compound.
Issue 2: Presence of Nopinone and Other Oxidative Cleavage Byproducts
-
Root Cause Analysis: The formation of nopinone, a ketone, signifies a different reaction pathway that involves the cleavage of the exocyclic double bond of β-pinene without forming an epoxide, or the degradation of the pinane skeleton itself. This is more common in radical-based reactions, such as uncontrolled photooxidation or reactions involving certain metal catalysts that can promote oxidative cleavage.[3][4]
-
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting nopinone formation.
-
Preventative Measures:
-
Method Selection: For high selectivity towards the epoxide, prioritize non-radical pathways. Epoxidation with mCPBA or a buffered Oxone® system is generally more selective than photochemical methods.
-
Inert Atmosphere: If using a metal catalyst that could be sensitive to oxygen, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent competing air-oxidation pathways.
-
Temperature Control: Exothermic reactions can lead to thermal degradation and side reactions. Maintain the recommended reaction temperature using an ice bath or cooling system.
-
Part 3: Comparative Data Summary
The following table summarizes the expected byproducts based on the synthetic methodology employed.
| Synthesis Method | Primary Reagent(s) | Expected Major Byproducts | Primary Cause |
| Catalytic Epoxidation | Oxone®, H₂O₂/Catalyst | Perillyl alcohol, Pinane diols | Acid-catalyzed rearrangement/hydrolysis |
| Peroxyacid Epoxidation | mCPBA, Peracetic acid | Perillyl alcohol, Diols | Residual acid from the reagent |
| Photochemical Oxidation | O₂, Light, Sensitizer | Nopinone, Acetone, other aldehydes/ketones | Radical-mediated oxidative cleavage[2][3] |
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Kaminski, M., et al. (2017). Investigation of the β-pinene photooxidation by OH in the atmosphere simulation chamber SAPHIR. Atmospheric Chemistry and Physics, 17(11), 6631–6650. [Link]
-
Fry, J. L., et al. (2015). Secondary Organic Aerosol Formation from the β-Pinene+NO3 Reaction. Atmospheric Chemistry and Physics Discussions, 15(13), 10333-10375. [Link]
-
Zhang, H., et al. (2019). Formation, Abundance, and Evolution of Molecular Products in α-Pinene and β-Pinene Secondary Organic Aerosol. ProQuest Dissertations Publishing. [Link]
-
R Discovery. (n.d.). Oxidation Of Β-pinene Research Articles. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2,3-epoxypinane by epoxidation of alpha-pinene.
-
Li, G., et al. (2024). Comparative studies of the NOx impacts on the photooxidation mechanisms of isomeric monoterpenes of β-pinene and limonene. Journal of Environmental Sciences. [Link]
-
Kaminski, M. (2014). Investigation of the β-pinene photooxidation by OH in the atmosphere simulation chamber SAPHIR. Atmospheric Chemistry and Physics Discussions, 14(3), 3301-3335. [Link]
-
Boyd, C. M., et al. (n.d.). Photochemical Aging of α-pinene and β-pinene Secondary Organic Aerosol formed from Nitrate Radical Oxidation. Amazon Web Services. [Link]
-
Kaminski, M., et al. (2017). Investigation of the β-pinene photooxidation by OH in the atmosphere simulation chamber SAPHIR. Atmospheric Chemistry and Physics, 17, 6631-6650. [Link]
-
ResearchGate. (n.d.). (PDF) Investigation of the β-pinene photooxidation by OH in the atmosphere simulation chamber SAPHIR. [Link]
Sources
Technical Support Center: Optimizing Yield and Selectivity in 2,10-Epoxypinane Reactions
Welcome to the technical support center for 2,10-Epoxypinane (β-pinene oxide) reactions. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information to explain the "why" behind experimental choices, ensuring scientifically sound and reproducible results.
I. Foundational Knowledge & Synthesis Troubleshooting
This section addresses common issues encountered during the synthesis of this compound from its precursor, β-pinene.
Question 1: I am experiencing a low yield during the synthesis of this compound from β-pinene. What are the potential causes and how can I improve it?
Answer:
Low yields in the epoxidation of β-pinene are a common issue and can often be attributed to several factors ranging from the choice of oxidant and catalyst to reaction conditions.
Potential Causes & Solutions:
-
Oxidant Choice and Concentration: The choice of oxidizing agent is critical. Peracetic acid is a common choice for this transformation.[1] However, other systems like hydrogen peroxide in the presence of a suitable catalyst can also be employed.[2][3] The concentration of the oxidant is also crucial; an insufficient amount will lead to incomplete conversion, while an excess can promote side reactions and decrease selectivity.[3]
-
Troubleshooting Step: Titrate your oxidizing agent to confirm its concentration before use. Begin with a stoichiometric amount and incrementally increase it, monitoring the reaction for the disappearance of the starting material and the formation of byproducts.
-
-
Catalyst Activity and Selection: For reactions using molecular oxygen or hydrogen peroxide, a catalyst is often necessary.[2] The activity of these catalysts can degrade over time or be poisoned by impurities.
-
Reaction Temperature: The oxidation of pinenes is temperature-sensitive. While higher temperatures can increase the reaction rate, they can also lead to a decrease in selectivity towards the desired epoxide and promote the formation of allylic oxidation products.[3] For the epoxidation of β-pinene with peracetic acid, maintaining a low temperature (e.g., 0 °C) is often recommended.[1]
-
Troubleshooting Step: Carefully control the reaction temperature using an ice bath or a cryostat. Run a temperature screen (e.g., -10 °C, 0 °C, 10 °C, 25 °C) to find the optimal balance between reaction rate and selectivity for your specific system.
-
-
pH of the Reaction Medium: In some epoxidation procedures, particularly those involving hydrogen peroxide, the pH of the medium can influence the reaction outcome. A basic medium, for instance, can be used to neutralize any acidic byproducts that might catalyze the opening of the newly formed epoxide ring.
-
Troubleshooting Step: Consider the addition of a mild base, such as sodium carbonate, to the reaction mixture.[1] Monitor the pH throughout the reaction and adjust as necessary.
-
II. Troubleshooting Isomerization and Ring-Opening Reactions
The true synthetic utility of this compound lies in its subsequent transformations. This section focuses on troubleshooting these often-complex reactions.
Question 2: My acid-catalyzed isomerization of this compound is giving me a mixture of products with poor selectivity. How can I favor the formation of a specific isomer like myrtenal or perillyl alcohol?
Answer:
The acid-catalyzed rearrangement of this compound is a classic example of a reaction where subtle changes in conditions can dramatically shift the product distribution. The reaction proceeds through a tertiary carbocation intermediate, which can then undergo different rearrangements and eliminations.[6]
Key Factors Influencing Selectivity:
-
Catalyst Acidity and Type: The nature of the acid catalyst plays a pivotal role. Strong Brønsted acids like p-toluenesulfonic acid can lead to a mixture of products.[7] Heterogeneous catalysts, such as Sn-modified zeolites, have shown promise in directing the selectivity. Catalysts with a lower amount of acid sites tend to favor the formation of myrtanal, while those with a higher acidity can enhance the production of perillyl alcohol and myrtenol.[7]
-
Expert Insight: The choice of catalyst influences the lifetime and stability of the carbocation intermediate. Weaker acid sites may favor a concerted rearrangement to myrtanal, while stronger acid sites can lead to a more discrete carbocation that can explore other reaction pathways.
-
-
Solvent Polarity and Basicity: The solvent is not just a medium for the reaction; it actively participates in the catalytic cycle and can influence the product distribution.[8] For example, using DMSO as a solvent with a protic tetraimidazolium nitrate catalyst has been shown to remarkably enhance the selectivity for perillyl alcohol.[9]
-
Troubleshooting Step: Conduct a solvent screen. Compare aprotic non-polar solvents (e.g., toluene), aprotic polar solvents (e.g., acetonitrile, DMSO), and protic solvents (e.g., isopropanol). The polarity and coordinating ability of the solvent can stabilize or destabilize key intermediates, thus altering the selectivity.
-
-
Reaction Temperature and Time: As with the synthesis, temperature is a critical parameter. Lower temperatures generally favor the thermodynamically more stable products, but may require longer reaction times.
-
Troubleshooting Step: Perform the reaction at a range of temperatures (e.g., room temperature, 50 °C, 70 °C) and monitor the product distribution over time using techniques like GC-MS. This will help you identify the optimal conditions to maximize the yield of your desired product before significant degradation or isomerization to other products occurs.
-
Experimental Protocol: Selective Isomerization to Myrtenal using a Sn-Beta-300 Zeolite Catalyst
This protocol is adapted from studies on zeolite-catalyzed isomerization of β-pinene oxide.[7]
-
Catalyst Preparation: Prepare a Sn-Beta-300 zeolite catalyst with a low acidity.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the Sn-Beta-300 catalyst.
-
Reactant Addition: Add a solution of this compound in toluene.
-
Reaction Conditions: Heat the mixture to 70 °C and monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.
-
Work-up: Once the desired conversion is reached, cool the reaction mixture, filter off the catalyst, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting myrtanal by column chromatography or distillation.
Data Presentation: Catalyst and Solvent Effects on Isomerization
| Catalyst | Solvent | Major Product(s) | Reference |
| Sn-Beta-300 | Toluene | Myrtenal (64% selectivity at 72% conversion) | [7] |
| [PEimi][HNO3]4 | DMSO | Perillyl Alcohol (47% selectivity) | [9] |
| p-toluenesulfonic acid | Toluene | Mixture of myrtanal, myrtenol, perillylaldehyde, and perillyl alcohol | [7] |
| ZnBr2 | - | Poor selectivity | [7] |
Visualization: Acid-Catalyzed Rearrangement Pathways
Caption: Plausible mechanistic pathways for the acid-catalyzed isomerization of this compound.
Question 3: I am attempting a base-catalyzed ring-opening of this compound, but the reaction is sluggish or not proceeding at all. What could be the issue?
Answer:
Base-catalyzed ring-opening of epoxides is a classic SN2 reaction.[10] If the reaction is not proceeding as expected, the issue likely lies with the nucleophile, the solvent, or the reaction conditions.
Potential Causes & Solutions:
-
Nucleophile Strength: The reaction requires a strong nucleophile. Weakly basic nucleophiles will not be effective in opening the epoxide ring without acid catalysis.
-
Troubleshooting Step: Ensure you are using a sufficiently strong nucleophile such as hydroxide, alkoxides, Grignard reagents, or organolithium compounds.[10] If using an alkoxide, it can be generated in situ by reacting the corresponding alcohol with a strong base like sodium hydride.
-
-
Steric Hindrance: In an SN2 reaction, the nucleophile attacks the least sterically hindered carbon.[10][11] While this compound has a primary and a tertiary carbon in the epoxide ring, the bicyclic nature of the molecule can introduce additional steric constraints.
-
Expert Insight: The approach of the nucleophile to the primary carbon of the epoxide can be sterically hindered by the gem-dimethyl group on the cyclobutane ring. This can make the reaction slower than with simpler epoxides.
-
-
Solvent Choice: The solvent must be able to dissolve the reactants but should not react with the strong nucleophile. Protic solvents can protonate and deactivate highly basic nucleophiles like Grignard or organolithium reagents.[10]
-
Troubleshooting Step: For very strong nucleophiles, use an aprotic solvent like THF or diethyl ether. For alkoxide nucleophiles, the corresponding alcohol is often a suitable solvent.
-
-
Temperature: Base-catalyzed epoxide openings may require elevated temperatures to proceed at a reasonable rate, especially if the nucleophile is only moderately strong.[11][12]
-
Troubleshooting Step: If the reaction is slow at room temperature, try heating the reaction mixture. Monitor for decomposition of the starting material or product at higher temperatures.
-
Visualization: Troubleshooting Workflow for Epoxide Ring-Opening
Caption: A decision-making workflow for troubleshooting common issues in epoxide ring-opening reactions.
III. Frequently Asked Questions (FAQs)
Q1: What is the correct chemical name for this compound? A1: The IUPAC name is 6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]. It is also commonly known as β-pinene oxide or beta-pinene epoxide.[13][14]
Q2: Are there any specific safety precautions I should take when working with this compound? A2: Yes, this compound is listed as an irritant and may cause an allergic skin reaction. It is also considered very toxic to aquatic life.[14] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and handle it with care.
Q3: Can I use α-pinene instead of β-pinene to synthesize a similar epoxide? A3: Yes, α-pinene can be epoxidized to form 2,3-epoxypinane (α-pinene oxide).[2][15] However, the reactivity and subsequent rearrangement products of α-pinene oxide are different from those of this compound due to the different substitution pattern of the epoxide ring.[8]
Q4: My goal is to synthesize myrtenal. Is it better to start from α-pinene or β-pinene? A4: While myrtenal can be obtained from the acid-catalyzed rearrangement of this compound (derived from β-pinene), it can also be synthesized through the allylic oxidation of α-pinene.[16][17] The choice of starting material may depend on the desired overall yield, the availability of reagents, and the scalability of the process.
Q5: What analytical techniques are best for monitoring the progress of these reactions? A5: Gas chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent techniques for monitoring the conversion of the starting material and the formation of products and byproducts. For structural elucidation of the purified products, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[18]
IV. References
-
Selective Catalytic Isomerization of β‐Pinene Oxide to Perillyl Alcohol Enhanced by Protic Tetraimidazolium Nitrate. (n.d.). PMC. Retrieved from [Link]
-
Isomerization of β-Pinene Oxide over Sn-modified Zeolites. (n.d.). PUBDB. Retrieved from [Link]
-
Reaction scheme of β‐pinene oxide isomerization. (n.d.). ResearchGate. Retrieved from [Link]
-
The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance. (2022). RSC Publishing. Retrieved from [Link]
-
Conversion of α- and β-pinene in continuous light + O2 reactions with... (n.d.). ResearchGate. Retrieved from [Link]
-
Rates and Yields of Unimolecular Reactions Producing Highly Oxidized Peroxy Radicals in the OH Induced Autoxidation of α-pinene, β-pinene and Limonene. (2022). PMC. Retrieved from [Link]
-
a) Conversion of b-pinene and b) nopol yield versus time. Reaction... (n.d.). ResearchGate. Retrieved from [Link]
-
Modern Methods for the Epoxidation of α- and β-Pinenes, 3-Carene and Limonene. (n.d.). Siberian Federal University. Retrieved from [Link]
-
Beta Pinene Oxide. (n.d.). Foreverest Resources Ltd. Retrieved from [Link]
-
This compound (CAS 6931-54-0). (n.d.). Scent.vn. Retrieved from [Link]
-
Ring-opening yields and auto-oxidation rates of the resulting peroxy radicals from OH-oxidation of α-pinene and β-pinene. (n.d.). RSC Publishing. Retrieved from [Link]
-
Epoxide Ring Opening With Base. (2015). Master Organic Chemistry. Retrieved from [Link]
-
Synthesis of Myrtenal through Allylic Oxidation of α-Pinene over a Pd/SeO2/SiO2 Catalyst. (n.d.). MDPI. Retrieved from [Link]
-
Chemo-enzymatic Approach to (R)-Perillaldehyde: Improving the Sustainability of the Reaction Steps with the Principles of Green Chemistry. (2025). ACS Publications. Retrieved from [Link]
-
Ring-opening yields and auto-oxidation rates of the resulting peroxy radicals from OH-oxidation of α-pinene and β-pinene. (2023). Environmental Science: Atmospheres. Retrieved from [Link]
-
Epoxides - The Outlier Of The Ether Family. (2015). Master Organic Chemistry. Retrieved from [Link]
-
Reactions of Epoxides: Ring-Opening. (2023). OpenStax. Retrieved from [Link]
-
Oxidation characteristics and hazardous of α-pinene, β-pinene and turpentine. (n.d.). ScienceDirect. Retrieved from [Link]
-
Reactions with and Attacking Epoxides (Worksheet Solutions Walkthrough). (2021). YouTube. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Oxidation of myrtenol to myrtenal epoxide in a porphyrin-based photocatalytic system - A novel terpene alcohol derivative with antimicrobial and anticancer properties. (2025). PubMed. Retrieved from [Link]
-
Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process. (n.d.). PubMed Central. Retrieved from [Link]
-
Myrtenal and Myrtanal as Auxiliaries in the Synthesis of Some C,P-Stereogenic Hydroxyphosphine Oxides and Hydroxyphosphine-Boranes Possessing up to Four Contiguous Centers of Chirality. (2023). MDPI. Retrieved from [Link]
-
Myrtenol synthesis - by isomerisation of beta-pinene epoxide. (n.d.). Google Patents. Retrieved from
-
Optimum Synthesis of Myrtenal from α-Pinene by Photosensitized Oxidation Using Orthogonal Design. (n.d.). ResearchGate. Retrieved from [Link]
-
Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide, and Selective Synthesis of α-Pinene Epoxide from Turpentine. (n.d.). MDPI. Retrieved from [Link]
-
This compound rosemarel (IFF). (n.d.). The Good Scents Company. Retrieved from [Link]
-
2,3-epoxypinane. (n.d.). The Good Scents Company. Retrieved from [Link]
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- 3. Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Selective Catalytic Isomerization of β‐Pinene Oxide to Perillyl Alcohol Enhanced by Protic Tetraimidazolium Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 8. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00423B [pubs.rsc.org]
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Technical Support Center: Troubleshooting Epoxide Degradation in Synthesis
Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide is designed to provide expert advice and actionable solutions for a common yet critical challenge in organic synthesis: the degradation of epoxides. Due to their inherent ring strain, epoxides are highly valuable reactive intermediates, but this same reactivity makes them susceptible to premature decomposition. This resource, presented in a practical question-and-answer format, will help you diagnose, prevent, and resolve issues with epoxide stability, ensuring the success of your synthetic endeavors.
Frequently Asked Questions (FAQs) on Epoxide Degradation
Section 1: Understanding the Root Causes of Degradation
Q1: My epoxide seems to be degrading in the reaction mixture, even before adding my primary nucleophile. What are the most common culprits?
A1: Unintended epoxide degradation is most often caused by trace amounts of acid or base, reactive nucleophiles (including water), or elevated temperatures. The three-membered oxirane ring is highly strained (approx. 13 kcal/mol) and therefore susceptible to ring-opening under conditions that would not affect other ethers.[1]
-
Acidic Conditions: Trace acid (H⁺) can protonate the epoxide oxygen, making it an excellent leaving group and activating the ring for nucleophilic attack.[2] Even seemingly neutral reaction conditions can become acidic due to impurities in reagents or solvents, or acidic byproducts generated during the reaction.
-
Basic Conditions: Strong bases can directly act as nucleophiles or generate other nucleophiles in the medium, attacking one of the electrophilic carbons of the epoxide ring in an SN2 fashion.
-
Nucleophilic Solvents/Impurities: Protic solvents like water or alcohols can act as nucleophiles, leading to the formation of unwanted diols or ether-alcohols, respectively. This is especially problematic under acidic or basic catalysis.[3]
-
Elevated Temperatures: While some epoxides are thermally stable, excessive heat can provide the activation energy needed for decomposition or polymerization, particularly for reactive or strained systems. Most standard epoxies should not be subjected to temperatures above 50-55°F (10-13°C) for extended periods if not part of a controlled reaction.[4]
Q2: How can I quickly determine if my epoxide is degrading on an analytical TLC plate?
A2: Thin-layer chromatography (TLC) is an excellent first-line tool for diagnosing epoxide instability. The most common degradation product from hydrolysis is the corresponding 1,2-diol. Diols are significantly more polar than their parent epoxides.
-
Observation: On a silica gel TLC plate, you will observe a new, lower Rf spot (a "tail" or a distinct spot near the baseline) appearing over time, while the intensity of the spot corresponding to your epoxide (higher Rf) diminishes.[5]
-
Protocol: Spot your purified epoxide on a TLC plate. Let the plate sit on the bench, exposed to the atmosphere, for 15-30 minutes. Run the TLC. If you see a new, more polar spot that wasn't present initially, your epoxide is likely sensitive to the acidic nature of the silica gel and atmospheric moisture.
Section 2: pH-Related Degradation and Control
Q3: I suspect my reaction is too acidic. What is the mechanism of acid-catalyzed degradation, and how does it affect my product distribution?
A3: Acid-catalyzed ring-opening is a very common degradation pathway. The mechanism and resulting regioselectivity depend on the structure of the epoxide.
-
Mechanism: The reaction begins with the protonation of the epoxide oxygen.[2] This activates the epoxide for nucleophilic attack. The subsequent step is a hybrid of SN1 and SN2 characteristics.[2] A partial positive charge develops on the carbon atom that can best stabilize it (tertiary > secondary > primary).[6] The nucleophile then attacks this more substituted carbon from the backside, leading to inversion of stereochemistry at that center.[2]
-
Product Implication: For an unsymmetrical epoxide, acid-catalyzed hydrolysis with water will preferentially yield a diol where the water molecule has attacked the more substituted carbon. This regioselectivity is a key diagnostic feature of an acid-mediated process.[2]
Q4: My epoxide is degrading under basic conditions. How does this mechanism differ from the acidic pathway?
A4: Base-catalyzed ring-opening proceeds via a classic SN2 mechanism.
-
Mechanism: A strong nucleophile (e.g., OH⁻, RO⁻) directly attacks one of the epoxide carbons. Due to steric hindrance, this attack occurs at the less substituted carbon atom. This is a concerted process where the C-O bond breaks as the new C-nucleophile bond forms, resulting in an alkoxide intermediate that is subsequently protonated during workup. This pathway also results in an inversion of stereochemistry at the site of attack.
-
Product Implication: For an unsymmetrical epoxide, basic hydrolysis will yield a diol where the hydroxide has attacked the less substituted carbon. This regioselectivity is opposite to that of the acid-catalyzed pathway.
Q5: How can I maintain a neutral pH in my non-aqueous reaction to protect my epoxide?
A5: Controlling pH in organic solvents can be challenging but is crucial for sensitive substrates.
-
Use of Aprotic, Neutral Solvents: Choose solvents that are less likely to participate in proton transfer, such as tetrahydrofuran (THF), diethyl ether, dichloromethane (DCM), toluene, or N,N-dimethylformamide (DMF). Ensure they are rigorously dried and purified to remove acidic or basic impurities.
-
Addition of a Proton Sponge: For reactions that might generate trace acid, a non-nucleophilic base like Proton-Sponge™ (1,8-bis(dimethylamino)naphthalene) can be added to scavenge protons without interfering with the epoxide.
-
Use of Solid-Supported Scavengers: Acidic ion-exchange resins or polymer-bound bases can be used to neutralize the reaction medium and are easily removed by filtration.[7]
-
Non-Aqueous Buffer Systems: While less common, specialized buffer systems for organic media, such as combinations of triisooctylamine and its hydrochloride salt, can be employed to maintain a specific pH range in the presence of a small aqueous phase or adsorbed water.[8]
Section 3: Troubleshooting During Purification and Handling
Q6: My epoxide completely decomposed during silica gel column chromatography. Why did this happen and how can I prevent it?
A6: Standard silica gel is acidic (pH ≈ 4-5) due to the presence of silanol (Si-OH) groups on its surface. This acidic environment can catalyze the ring-opening of sensitive epoxides, turning your column into a reactor for degradation.[9]
Solutions:
-
Deactivate the Silica Gel: Neutralize the silica before use. A common method is to flush the packed column with an eluent containing 1-3% triethylamine (or another non-nucleophilic base like pyridine).[10][11] Discard the initial flush volume before loading your compound. This neutralizes the acidic sites.
-
Use an Alternative Stationary Phase:
-
Alumina (Al₂O₃): Available in neutral, basic, or acidic forms. Neutral or basic alumina is often a good choice for purifying acid-sensitive compounds.[12]
-
Florisil®: A neutral magnesium silicate that is less acidic than silica.[12]
-
Reverse-Phase Silica (C18): This non-polar stationary phase is used with polar solvents (e.g., water, methanol, acetonitrile) and is not acidic. It is an excellent option if your compound has sufficient polarity to be retained.[12]
-
Q7: I'm seeing multiple new peaks in the HPLC analysis of my reaction. How can I confirm they are from epoxide degradation?
A7: HPLC is a powerful tool for monitoring reaction progress and purity. The appearance of new, typically more polar, peaks is a strong indicator of degradation.
-
Interpreting the Chromatogram: Epoxide degradation products, such as diols, are more polar and will therefore have shorter retention times on a reverse-phase (e.g., C18) column.[13] You will see the peak for your epoxide decrease in area while new peaks emerge at earlier retention times.
-
Confirmation: To confirm the identity of the degradation products, you can collect the fractions corresponding to the new peaks and analyze them by mass spectrometry (MS) or NMR. The mass of a diol, for example, will be that of the parent epoxide + 18 (the mass of H₂O).
-
Derivatization for Analysis: For challenging or low-level detection, epoxides can be derivatized prior to HPLC analysis. For example, reacting the epoxide with N,N-diethyldithiocarbamate at neutral pH creates a stable derivative that can be easily quantified.[6][14]
Q8: What are the best practices for storing a sensitive epoxide to ensure its long-term stability?
A8: Proper storage is critical to prevent slow degradation over time.
-
Temperature: Store epoxides at low temperatures, typically in a freezer at -20°C or even -40°C for highly reactive compounds.[15] Refrigeration at 4°C may be sufficient for short-term storage of more stable epoxides.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect from atmospheric moisture and oxygen.
-
Container: Use clean, dry glass vials with tight-fitting caps. Avoid metal containers, as trace metals can sometimes catalyze decomposition.[16] For light-sensitive compounds, use amber vials.
-
Purity: Ensure the epoxide is highly pure before storage. Trace acidic or basic impurities can initiate degradation or polymerization even at low temperatures.
Epoxide Stability and Compatibility Guide
The following table provides general guidelines for the stability of epoxides. Specific stability will depend on the exact structure of the molecule (steric hindrance, electronic effects, etc.).
| Condition | Recommendation / Observation | Compatibility Level |
| pH < 6 | High risk of acid-catalyzed ring-opening to form diols or other adducts. | Poor |
| pH 6-8 | Generally the most stable range for many epoxides. | Good |
| pH > 9 | Risk of base-catalyzed ring-opening, especially with strong nucleophiles/bases. | Moderate to Poor |
| Protic Solvents (H₂O, MeOH, EtOH) | Can act as nucleophiles, leading to solvolysis. Use only when intended as a reagent. | Poor (as inert solvent) |
| Aprotic Polar Solvents (THF, MeCN, DMF) | Generally good choices, but must be anhydrous and free of acidic/basic impurities. | Good |
| Aprotic Non-Polar Solvents (Toluene, Hexane) | Excellent choices for stability, but solubility may be limited. | Excellent |
| Halogenated Solvents (DCM, Chloroform) | Can contain trace HCl. Pass through a plug of basic alumina before use if necessary. | Moderate |
| Lewis Acids (e.g., BF₃·OEt₂, AlCl₃) | Potent catalysts for ring-opening and polymerization. Avoid unless part of the desired reaction. | Poor |
| Temperature | Store at ≤ 4°C. For long-term or sensitive compounds, use ≤ -20°C. | Good (at low temp) |
Visual Troubleshooting and Mechanistic Pathways
Diagram 1: General Degradation Pathways
This diagram illustrates the two primary pathways for epoxide degradation via hydrolysis.
Caption: Acid vs. Base-Catalyzed Epoxide Hydrolysis.
Diagram 2: Troubleshooting Workflow for Epoxide Degradation
This workflow guides researchers through diagnosing the cause of epoxide instability.
Caption: Decision tree for diagnosing epoxide instability.
Key Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
This protocol is essential for purifying acid-sensitive compounds like epoxides.
-
Prepare Slurry: In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes or ethyl acetate/hexanes mixture).
-
Pack Column: Pack the column with the silica gel slurry as you normally would.
-
Prepare Neutralizing Eluent: Prepare a sufficient volume of your starting eluent containing 1-2% triethylamine (Et₃N) by volume.
-
Flush the Column: Pass at least 3-5 column volumes of the neutralizing eluent through the packed silica gel bed. This step neutralizes the acidic silanol groups.
-
Equilibrate: After flushing, switch back to your desired starting eluent (without triethylamine, unless it is needed for the separation) and run 2-3 column volumes through to equilibrate the column.
-
Load and Run: The column is now ready for you to load your acid-sensitive compound and run the chromatography as planned.[10][12]
Protocol 2: 1H-NMR Analysis for Epoxide Degradation to a Diol
This protocol helps confirm the identity of degradation products.
-
Acquire Spectrum of Starting Material: Dissolve a pure sample of your starting epoxide in an appropriate deuterated solvent (e.g., CDCl₃) and acquire a ¹H-NMR spectrum. Note the characteristic chemical shifts of the protons on the epoxide ring, which typically appear in the 2.5-3.5 ppm range.[17]
-
Acquire Spectrum of Suspected Degraded Sample: Acquire a ¹H-NMR spectrum of your reaction mixture or purified product that you suspect has degraded.
-
Compare Spectra:
-
Look for a decrease in the integration of the characteristic epoxide proton signals (2.5-3.5 ppm).
-
Look for the appearance of new signals in the 3.4-4.0 ppm range, which are characteristic of protons on carbons bearing a hydroxyl group (-CH-OH). The exact shift will depend on the structure.
-
Look for the appearance of broad singlets corresponding to the new hydroxyl (-OH) protons. Their chemical shift is variable and depends on concentration and solvent. Adding a drop of D₂O to the NMR tube will cause these -OH signals to disappear, confirming their identity.
-
-
Interpretation: A significant decrease in the epoxide signals coupled with the appearance of corresponding signals for the diol product is strong evidence of degradation.
References
-
Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]
-
Master Organic Chemistry. (2015, January 26). Epoxides – The Outlier Of The Ether Family. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
Soman, A., & Spratt, T. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(5), 1841–1848. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]
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CAPLINQ. (2023, May 13). Storage and Handling of Die Attach Epoxies: A Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). S. Monitoring of the reaction progress (session 2) by TLC after one.... Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
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Cleveland State University. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]
- U.S. Patent No. US4369096A. (1983). Process for the purification of epoxides. Google Patents.
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ResearchGate. (2019, March 28). Deactivation of silica gel?. Retrieved from [Link]
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OIST Groups. (n.d.). Non-Aqueous Buffer Compound (No. 0168). Retrieved from [Link]
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ResearchGate. (2001). Polymeric Scavenger Reagents in Organic Synthesis. Retrieved from [Link]
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Sherwin-Williams. (n.d.). Epoxy Coatings Guide. Retrieved from [Link]
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Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid. Retrieved from [Link]
-
Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]
-
The Marine Lipids Lab. (2016, February 12). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 3). 4.9: Spectroscopy of Ethers and Epoxides. Retrieved from [Link]
-
New Pig Corporation. (n.d.). Proper Segregation of Incompatible Chemicals - Expert Advice. Retrieved from [Link]
-
Lu, A. Y., Ryan, D., Jerina, D. M., Daly, J. W., & Levin, W. (1975). A simple method for purification of epoxide hydratase from rat liver. The Journal of biological chemistry, 250(20), 8283–8288. Retrieved from [Link]
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MDPI. (2024, February 19). Performance of Phenolic-Epoxy Coatings after Exposure to High Temperatures. Retrieved from [Link]
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Reddit. (2021). What happens in a pH meter when you put it into an aprotic solvent like dimethylsulfoxide or dimethylformamide?. Retrieved from [Link]
-
Reddit. (2023, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds?. Retrieved from [Link]
-
Blackwood, A. D., Curran, L. J., Moore, B. D., & Halling, P. J. (1994). 'Organic phase buffers' control biocatalyst activity independent of initial aqueous pH. Biochimica et biophysica acta, 1206(2), 161–165. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]
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Van der Graaff, W. N., Liu, Y., Houghtaling, J., Cordon, M. J., Faria, J., Gounder, R., & Vlaisavljevich, B. (2023). In Situ NMR and Kinetics Reveal Origins of Regioselectivity Differences for Epichlorohydrin Ring-Opening in Lewis and Brønsted Acid Zeolites. Journal of the American Chemical Society, 145(43), 23555–23570. Retrieved from [Link]
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Waters Corporation. (n.d.). How to Read HPLC Chromatograms. Retrieved from [Link]
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ResearchGate. (2008). Organic-Phase Biological Buffers for Biochemical and Biological Research in Organic Media. Retrieved from [Link]
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Britannica. (2023, November 21). Acid–base reaction - Aprotic Solvents. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
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Dolan, J. W. (2007, January 1). On-Column Sample Degradation. LCGC International. Retrieved from [Link]
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METTLER TOLEDO. (n.d.). pH Measurement of Organic Solvents. Retrieved from [Link]
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Semantic Scholar. (n.d.). 13C NMR chemical shift correlations in 1,3-diol acetonides. Implications for the stereochemical assignment of propionate-derived polyols. Retrieved from [Link]
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Chemistry For Everyone. (2023, March 14). How To Neutralize Silica Gel?. YouTube. Retrieved from [Link]
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NY.Gov. (n.d.). Chemical Storage and Handling Recommendations. Retrieved from [Link]
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Corning. (n.d.). Corning® Epoxide Coated Slides - Instruction Manual. Retrieved from [Link]
-
ACS Technical Products. (n.d.). Acid Scavengers & Stabilizers. Retrieved from [Link]
-
911Metallurgist. (2017, May 30). pH Control in Solvent Extraction Circuits. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, April 9). Buffer Solutions. YouTube. Retrieved from [Link]
-
Chrom Tech, Inc. (2023, November 20). Understanding Chromatography Graphs for Beginners. Retrieved from [Link]
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- 8. 'Organic phase buffers' control biocatalyst activity independent of initial aqueous pH - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Solvent Effects on the Ring-Opening of 2,10-Epoxypinane
Welcome to the technical support center for the synthetic chemistry of pinane derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with or troubleshooting the ring-opening of 2,10-Epoxypinane (also known as β-pinene oxide). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to make informed decisions in your experiments.
The ring-opening of this compound is a cornerstone reaction for producing valuable chiral intermediates for the fragrance and pharmaceutical industries.[1] However, the strained spiro-epoxide within the bicyclic pinane framework presents unique challenges.[2] The reaction outcome is exquisitely sensitive to reaction conditions, with the choice of solvent being a primary determinant of product selectivity. This guide will help you navigate these complexities.
Core Principles: The Mechanistic Dichotomy
Before diving into specific troubleshooting scenarios, it is crucial to understand the competing reaction pathways available to this compound. The solvent and catalyst system you choose will direct the reaction down one of two primary routes:
-
Nucleophilic Addition (leading to Diols like Sobrerol): This pathway involves the classic ring-opening of the epoxide by a nucleophile. When water is the nucleophile, the product is a 1,2-diol. This reaction is typically performed under acidic conditions, where the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack.[3][4] The mechanism can have both SN1 and SN2 characteristics. Polar protic solvents, especially water, are ideal for this transformation as they can act as both the nucleophile and a stabilizing medium for any charged intermediates.[5][6]
-
Isomerization/Rearrangement (leading to Aldehydes like Campholenic Aldehyde): This is a more complex pathway involving an intramolecular rearrangement. It is often catalyzed by Lewis acids or Brønsted acids in aprotic solvents.[7][8][9][10] The reaction is thought to proceed through a transition state with significant carbocationic character, leading to a shift that relieves ring strain and forms a carbonyl group.[2][11] Aprotic solvents are preferred here because they do not compete as nucleophiles, allowing the intramolecular rearrangement to dominate.
The choice between these pathways is the most critical experimental decision.
Troubleshooting Guide
This section addresses common issues encountered during the ring-opening of this compound in a direct question-and-answer format.
Question 1: My reaction yield is very low or I'm only recovering my starting material. What are the likely causes?
Answer: Low or no conversion is a common problem in reaction optimization.[12][13] A systematic approach is the best way to diagnose the issue.
Causality Checklist:
-
Insufficient Catalysis: In acid-catalyzed reactions, the concentration or activity of the acid is critical. Under- or over-protonation can be detrimental. For Lewis acid-driven rearrangements, ensure the catalyst is active and not poisoned by impurities (e.g., water).
-
Poor Solubility: this compound is relatively nonpolar. If you are attempting a hydrolysis reaction in a purely aqueous system without a co-solvent, the reactants may exist in separate phases, leading to an extremely slow reaction rate. Consider using a co-solvent like THF or acetone to improve miscibility.
-
Temperature: Epoxide ring-opening reactions can be sensitive to temperature. Too low a temperature may not provide sufficient activation energy. Conversely, excessive heat can lead to decomposition or unwanted side reactions.[14]
-
Reagent Purity: Ensure your this compound is pure and that your solvent has not been contaminated. For rearrangement reactions, the presence of trace amounts of water in an aprotic solvent can dramatically shift the reaction towards the hydrolysis pathway, producing undesired diols.[12][15]
Question 2: I'm getting a mixture of products, primarily the diol (Sobrerol) and the aldehyde (Campholenic Aldehyde). How can I improve the selectivity?
Answer: This is the most frequent challenge and it lies at the heart of understanding solvent effects in this system. The formation of both products indicates that the nucleophilic addition and isomerization pathways are competing. To improve selectivity, you must choose conditions that strongly favor one pathway over the other.
To Selectively Form trans-Sobrerol (Diol):
-
Mechanism: You want to favor nucleophilic attack by water.
-
Solvent Choice: The solvent is the reagent. Use water as the primary solvent. An aqueous solution of a mineral acid (e.g., dilute sulfuric acid or perchloric acid) is a classic choice.[6]
-
Catalyst: A Brønsted acid is required to protonate the epoxide, activating it for attack by the weak water nucleophile.[16][17]
-
Key Insight: Avoid aprotic solvents and Lewis acids, as these promote rearrangement.
To Selectively Form Campholenic Aldehyde (Rearrangement Product):
-
Mechanism: You want to favor an intramolecular rearrangement and suppress intermolecular nucleophilic attack.
-
Solvent Choice: Use a polar or nonpolar aprotic solvent. Toluene, dichloromethane (DCM), or acetonitrile are common choices. The solvent's role is to solubilize the reactant and catalyst without participating in the reaction.
-
Catalyst: A Lewis acid (e.g., ZnCl₂, SnCl₄, or a solid acid catalyst like a zeolite) is typically most effective for this isomerization.[10][18]
-
Key Insight: Rigorously exclude water. Use anhydrous solvents and dry glassware to prevent the competing hydrolysis reaction.
The following table summarizes the general relationship between reaction conditions and the major product formed.
| Parameter | Favors trans-Sobrerol (Hydrolysis) | Favors Campholenic Aldehyde (Isomerization) | Rationale |
| Solvent Type | Polar Protic (e.g., Water, Methanol) | Aprotic (e.g., Toluene, DCM, Acetonitrile) | Protic solvents act as nucleophiles; aprotic solvents do not compete with the rearrangement pathway.[5] |
| Catalyst | Brønsted Acid (e.g., H₂SO₄, HClO₄) | Lewis Acid (e.g., ZnCl₂, Ti-Zeolites) | Brønsted acids activate the epoxide for nucleophilic attack; Lewis acids coordinate to the oxygen and promote C-C bond migration.[10][18] |
| Water Content | High (Water is the solvent/reagent) | As low as possible (Anhydrous conditions) | Water is a competing nucleophile that leads to the diol byproduct.[15] |
Question 3: I am struggling with reproducibility. A reaction that worked last week is failing today. What solvent-related issues should I investigate?
Answer: Lack of reproducibility is often traced to subtle variations in experimental conditions that are easily overlooked.[12] For this specific reaction, the most common culprit is water content in your solvents .
-
Check Your "Anhydrous" Solvents: A bottle of anhydrous toluene that has been opened multiple times in a humid lab is no longer anhydrous. For sensitive rearrangement reactions, it is best to use a freshly opened bottle or solvent from a purification system.
-
Peroxide Formation: Older ether-based solvents (like THF or Dioxane) can form explosive peroxides, which can also initiate unwanted side reactions. Always test for peroxides before use.
-
Solvent Grade: Ensure you are using the same grade of solvent for each reaction. Different grades can have different stabilizers or impurity profiles that may affect catalytic activity.
Below is a workflow to help troubleshoot selectivity issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between polar protic and polar aprotic solvents in epoxide ring-opening? A: The key difference is their ability to form hydrogen bonds.
-
Polar Protic Solvents (like water, methanol, ethanol) have O-H or N-H bonds. They can act as hydrogen bond donors, stabilizing both anions and cations. In acid-catalyzed epoxide opening, they are excellent at stabilizing the partial positive charge that develops on the carbon atoms of the ring, favoring an SN1-like pathway.[5] They can also act as the nucleophile themselves.
-
Polar Aprotic Solvents (like DMSO, DMF, acetonitrile) have dipoles but lack O-H or N-H bonds. They are poor at solvating anions (nucleophiles), leaving them "naked" and highly reactive, which favors SN2 mechanisms.[5] In the context of this compound, their most important feature is that they are not nucleophilic and will not compete with the desired rearrangement pathway.
Q2: How do I choose a starting solvent to optimize the synthesis of trans-Sobrerol? A: Start with a 1:1 mixture of water and a water-miscible organic co-solvent like acetone or tetrahydrofuran (THF). Use a catalytic amount (1-5 mol%) of a strong Brønsted acid like perchloric acid. Begin the reaction at room temperature and monitor by TLC or GC-MS. The co-solvent ensures the epoxide is sufficiently soluble in the reaction medium.
Q3: How do I choose a starting solvent to optimize the synthesis of Campholenic Aldehyde? A: Start with anhydrous toluene or dichloromethane (DCM) under an inert atmosphere (nitrogen or argon). Use a mild Lewis acid catalyst, such as zinc chloride (ZnCl₂) or a reusable solid acid catalyst. Begin at a low temperature (0 °C) and allow the reaction to slowly warm to room temperature. The rigorous exclusion of water is the most critical parameter for success.
Experimental Protocols
Protocol 1: Synthesis of trans-Sobrerol via Aqueous Acid-Catalyzed Hydrolysis
This protocol is designed to maximize the yield of the diol product through hydrolysis.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add a 1:1 mixture of acetone and water (enough to make a ~0.5 M solution). Stir until the epoxide is fully dissolved.
-
Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly add a 10% aqueous solution of perchloric acid (HClO₄) dropwise (approx. 0.05 eq).
-
Reaction: Allow the flask to warm to room temperature and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC (stain with permanganate).
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral (~7).
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization from a suitable solvent like hexanes/ethyl acetate to yield pure trans-Sobrerol.[6][19]
Protocol 2: Synthesis of Campholenic Aldehyde via Lewis Acid-Catalyzed Isomerization
This protocol is designed to maximize the yield of the rearrangement product by using an aprotic solvent and a Lewis acid.
-
Reaction Setup: Flame-dry a round-bottom flask under vacuum and backfill with nitrogen gas. Add anhydrous zinc chloride (ZnCl₂) (0.2 eq) to the flask.
-
Solvent and Reagent Addition: Add anhydrous toluene via syringe. Stir the suspension. Add a solution of this compound (1.0 eq) in anhydrous toluene dropwise to the catalyst suspension at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by GC-MS.
-
Workup: Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude aldehyde can be purified by vacuum distillation or column chromatography.[7][10][18]
References
-
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Available from: [Link]
-
Journal of Synthetic Chemistry. Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). Available from: [Link]
-
JACS Au. Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. (2024). Available from: [Link]
-
Scent.vn. This compound (CAS 6931-54-0). Available from: [Link]
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Chemistry Steps. Epoxides Ring-Opening Reactions. Available from: [Link]
-
OpenStax. 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. (2023). Available from: [Link]
-
ResearchGate. Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites | Request PDF. Available from: [Link]
-
Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. (2024). Available from: [Link]
-
PRISM BioLab. Reaction Conditions Optimization: The Current State. (2023). Available from: [Link]
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National Institutes of Health (NIH). A Brief Introduction to Chemical Reaction Optimization. PMC. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Ring opening of α-pinene epoxide. (1994). Available from: [Link]
-
Pearson. Epoxide Reactions Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]
-
CHIMIA. The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. (1973). Available from: [Link]
-
YouTube. Acid Catalyzed Ring Opening of an Epoxide. (2019). Available from: [Link]
-
YouTube. 13.6 Ring Opening of Epoxides | Organic Chemistry. (2021). Available from: [Link]
-
RSC Publishing. Remarkable improvement of epoxide ring-opening reaction efficiency and selectivity with water as a green regulator. Available from: [Link]
-
Foreverest Resources Ltd. (R)-(+)-Campholenic Aldehyde. Available from: [Link]
- Google Patents. US4639469A - Method of preparing sobrerol and the pharmaceutical application of the sobrerol thus obtained.
-
ResearchGate. Synthesis of campholenic aldehyde from α-pinene using bi-functional PrAlPO-5 molecular sieves | Request PDF. Available from: [Link]
-
YouTube. Ring opening reactions of epoxides. (2019). Available from: [Link]
-
ScienceDirect. Optimization of the oxirane ring opening reaction in biolubricant base oil production. Available from: [Link]
-
Foreverest Resources Ltd. (S)-Campholenaldehyde. Available from: [Link]
-
ResearchGate. A Convenient, Large Scale Synthesis of trans-(+)-Sobrerol | Request PDF. Available from: [Link]
-
MDPI. Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. Available from: [Link]
-
PubMed Central (PMC). Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process. Available from: [Link]
-
ResearchGate. Dramatic solvent effects on ring-opening metathesis polymerization of cycloalkenes | Request PDF. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
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Master Organic Chemistry. Pinacol Rearrangement. (2023). Available from: [Link]
-
MDPI. How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. (2023). Available from: [Link]
-
ResearchGate. Solvent-free ring opening reaction of epoxides using quaternary ammonium salts as catalyst | Request PDF. Available from: [Link]
-
ResearchGate. Two different routes to synthesize sobrerol methacrylate from α-pinene.... | Download Scientific Diagram. Available from: [Link]
-
PUBDB. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of react. Available from: [Link]
- Google Patents. US6515186B2 - Process for obtaining alpha-campholenic aldehyde.
-
National Institutes of Health (NIH). trans-Sobrerol. PubChem. Available from: [Link]
-
National Institutes of Health (NIH). Sobrerol. PubChem. Available from: [Link]
-
PubChem. (1S,2R,5R)-2,10-Epoxypinane. Available from: [Link]
Sources
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- 2. Ring opening of α-pinene epoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. US4639469A - Method of preparing sobrerol and the pharmaceutical application of the sobrerol thus obtained - Google Patents [patents.google.com]
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- 17. m.youtube.com [m.youtube.com]
- 18. Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Epoxidation of β-Pinene
Welcome to the technical support center for the catalytic epoxidation of β-pinene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
The epoxidation of β-pinene is a critical transformation, yielding β-pinene oxide, a valuable intermediate for fine chemicals, fragrances, and pharmaceuticals.[1] However, the strained bicyclic structure of β-pinene and the reactivity of its epoxide present unique challenges, primarily in controlling selectivity and preventing unwanted rearrangements.[2] This guide will address these issues head-on.
Part 1: Catalyst Selection Guide (FAQs)
Choosing the right catalyst is the most critical decision for a successful epoxidation. This section answers common questions to guide your selection process.
Q1: What are the primary categories of catalysts for β-pinene epoxidation?
Catalysts are broadly classified as homogeneous, heterogeneous, or biocatalytic. The choice depends heavily on your specific goals regarding selectivity, cost, scalability, and process sustainability.
-
Homogeneous Catalysts: These catalysts are soluble in the reaction medium, leading to high activity and mild reaction conditions due to excellent contact with reactants.[3] Examples include manganese sulfate/salicylic acid systems and tetraimidazolium salts.[1][4] Their main drawback is the often-difficult and costly separation from the product mixture.[3]
-
Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium. This category includes metal oxides (like MgO), zeolites, and metals supported on materials like silica or carbon.[5][6] Their primary advantage is straightforward separation and potential for recycling, which is highly desirable for industrial and green chemistry applications.[3][7]
-
Biocatalysts: These are enzymes, such as lipases (e.g., Novozym® 435), that can catalyze the reaction under very mild conditions.[8] Biocatalysis is a powerful green chemistry approach, often avoiding harsh reagents and acidic conditions that can degrade the epoxide product.[9]
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selectivity -> cat_selectivity [color="#4285F4"]; isomerization -> cat_isomerization [color="#EA4335"]; green -> cat_green [color="#34A853"]; } Caption: Catalyst selection decision workflow.
Q2: I need high selectivity towards β-pinene oxide. Which catalysts should I consider?
To achieve high selectivity, you must prevent the acid-catalyzed rearrangement of the β-pinene oxide product.[2][10] Therefore, the ideal catalyst should have minimal acidic sites.
-
Magnesium Oxide (MgO): This is an excellent choice. MgO is a low-cost, basic heterogeneous catalyst that has demonstrated high activity and selectivity (up to 74%) for β-pinene epoxidation using hydrogen peroxide as the oxidant.[5][6] The basic nature of MgO prevents the undesired isomerization of the epoxide.[6]
-
Biocatalysts (e.g., Lipases): Enzymes like Novozym® 435 operate in non-acidic media, which inherently protects the epoxide from degradation and rearrangement, leading to high selectivity.[8][9]
Q3: My goal is actually to synthesize myrtanal or perillyl alcohol. How does that change my catalyst choice?
This is a common objective, as these isomers are valuable fine chemicals.[1][13] In this case, you need a catalyst that facilitates a controlled rearrangement (isomerization) of the initially formed β-pinene oxide.
-
Acidic Zeolites: Sn-modified Beta zeolites have been shown to effectively catalyze the isomerization of β-pinene oxide.[10] The rate of isomerization and the selectivity towards different products (myrtanal vs. perillyl alcohol and myrtenol) can be tuned by the acidity of the zeolite.[10] Catalysts with a lower amount of acid sites tend to favor myrtanal formation.[10]
-
Homogeneous Systems: Protic tetraimidazolium salts have been used to achieve high selectivity for perillyl alcohol, demonstrating how the catalyst and solvent can work synergistically to control the reaction pathway.[1]
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My conversion of β-pinene is consistently low. What's wrong?
Possible Cause 1: Catalyst Inactivity. The exocyclic double bond of β-pinene is sterically hindered, making it less reactive than other terpenes.[4][7] Your catalyst may not be active enough under the chosen conditions.
-
Solution: Increase the reaction temperature moderately. For example, studies on Sn-zeolites showed that increasing the temperature from 27°C to 70°C dramatically increased the conversion rate.[10] You can also increase the catalyst loading or reaction time, but monitor selectivity, as side reactions may become more prominent.
Possible Cause 2: Inefficient Oxidant Activation. If using hydrogen peroxide (H₂O₂), it must be effectively activated by the catalyst to form the epoxidizing species.
-
Solution: For heterogeneous systems like MgO, the reaction is often performed as a "Payne system," using acetonitrile as an activator and acetone as a solvent.[6] This system forms a peroxyacetimidic acid intermediate that is a highly effective epoxidizing agent.[6] Ensure all components of your catalytic system are present in the correct ratios.
Q2: I'm getting a mixture of products (myrtanal, myrtenol, perillyl alcohol) instead of the epoxide. How do I improve selectivity?
This is the most common challenge and is almost always due to the acid-catalyzed rearrangement of the desired β-pinene oxide.[13]
Solution 1: Use a Basic Catalyst. As mentioned in Part 1, switching to a basic heterogeneous catalyst like magnesium oxide (MgO) is a highly effective strategy.[5][6] Its basic surface neutralizes any acidic species and prevents the protonation that initiates rearrangement.
Solution 2: Control the Reaction Medium. If you cannot change the catalyst, ensure the reaction medium is not acidic. Some oxidants or solvents can introduce acidity. The use of sodium bicarbonate (NaHCO₃) in some catalytic systems helps to maintain a slightly alkaline medium, preventing epoxide ring-opening.[4]
Solution 3: Lower the Reaction Temperature. Isomerization reactions often have a higher activation energy than the initial epoxidation. Running the reaction at the lowest possible temperature that still gives a reasonable conversion rate can significantly favor the epoxide product.
Q3: My heterogeneous catalyst works well the first time, but its activity drops significantly upon reuse. Why?
Possible Cause 1: Leaching of Active Species. If you are using a supported metal catalyst (e.g., Fe-MCM-41), the active metal ions may be leaching from the support into the reaction mixture.
-
Solution: Perform a hot filtration test. Run the reaction for a short period, then filter off the solid catalyst while the reaction mixture is still hot. Allow the filtrate to continue reacting under the same conditions. If the reaction continues, leaching is confirmed. You may need to investigate different catalyst preparation methods (e.g., grafting vs. impregnation) to create a more stable bond between the metal and the support.
Possible Cause 2: Surface Fouling or Poisoning. The catalyst's active sites may be blocked by polymeric byproducts or strongly adsorbed species.
-
Solution: Implement a regeneration step between cycles. This could involve washing the catalyst with a suitable solvent to remove adsorbed species or a calcination step (heating in air at high temperature) to burn off organic residues. The appropriate method depends on the thermal stability of your catalyst.
Q4: I am observing diols in my product analysis, reducing my epoxide yield. How can I prevent this?
The formation of diols is typically caused by the ring-opening of the epoxide by water, a reaction that can be catalyzed by both acids and bases.[14]
Solution 1: Control Water Content. If you are using aqueous hydrogen peroxide (e.g., 30-50% H₂O₂), water is inherently present.[11] Using a solvent that is immiscible with water (like toluene) can help create a two-phase system where the concentration of water in the organic phase (containing the terpene and epoxide) is minimized.
Solution 2: Consider Solvent-Free Conditions. Some of the most sustainable and efficient protocols operate without any organic solvent.[11][12] This not only improves the green credentials of your process but can also increase the concentration of reactants and potentially minimize water-related side reactions.
Part 3: Key Experimental Protocols
These protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Heterogeneous Epoxidation using MgO and H₂O₂ (Payne System)
This protocol is based on a highly effective system for selective epoxidation.[6]
Materials:
-
β-pinene
-
Magnesium oxide (MgO), high surface area
-
Acetonitrile (CH₃CN)
-
Acetone
-
35% Hydrogen peroxide (H₂O₂)
-
Deionized water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, add MgO (e.g., 0.1 g), acetone (5 mL), and acetonitrile (2.5 mL).
-
Add β-pinene (e.g., 10 mmol).
-
In a separate beaker, prepare the oxidant solution by mixing deionized water (7.5 mL) and 35% H₂O₂ (15 mmol).
-
Begin stirring the flask containing the β-pinene mixture and heat to 50°C.
-
Slowly add the H₂O₂ solution to the reaction flask dropwise over 30 minutes.
-
Allow the reaction to proceed at 50°C for 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing them via GC-FID or GC-MS.
-
Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature.
-
Filter the solid MgO catalyst from the reaction mixture. Wash the catalyst with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the organic components with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by vacuum distillation.[5]
Protocol 2: Product Analysis by Gas Chromatography (GC)
Instrument & Column:
-
GC system with a Flame Ionization Detector (FID).
-
A non-polar or mid-polar capillary column (e.g., HP-5, DB-1) is suitable for separating terpenes and their oxygenated derivatives.
Typical GC Program:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 240°C.
-
Hold: Hold at 240°C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Inject 1 µL of a diluted sample (e.g., 1% in ethyl acetate).
Analysis:
-
Identify peaks by comparing retention times with authentic standards of β-pinene, β-pinene oxide, myrtanal, etc.
-
Quantify by using an internal standard (e.g., dodecane) and calculating relative response factors, or by using percent area normalization if response factors are assumed to be similar.
Data Summary
The table below summarizes the performance of various catalytic systems for β-pinene epoxidation to provide a quick comparison.
| Catalyst System | Oxidant | Temp (°C) | Time (h) | Conversion (%) | Selectivity to Epoxide (%) | Key Advantages & Reference |
| MgO | H₂O₂ / CH₃CN | 50 | 2 | 100 | 74 | Low cost, basic, high conversion.[6] |
| MnSO₄ / Salicylic Acid | 35-38% aq. H₂O₂ | 18-22 | ~24 | ~87 | 76 | Uses simple, cheap reagents.[4] |
| Sn-Beta-300 Zeolite | - (Isomerization) | 70 | 24 | 72 (of oxide) | 0 (64% to myrtanal) | Tunable acidity for isomerization.[10] |
| Novozym® 435 | Urea-H₂O₂ | 40 | 3 | up to 95 | High | Green, mild conditions, high yield.[8][9] |
| Tungsten PTC | 50% aq. H₂O₂ | 35 | 2 | - | 62 (isolated) | Solvent-free potential, recyclable.[11] |
References
-
Title: Beta Pinene Oxide Source: Foreverest Resources Ltd. URL: [Link]
-
Title: Epoxidation of β-pinene with a highly-active and low-cost catalyst Source: SciSpace URL: [Link]
-
Title: Selective Catalytic Isomerization of β‐Pinene Oxide to Perillyl Alcohol Enhanced by Protic Tetraimidazolium Nitrate Source: ChemistryOpen via PMC - NIH URL: [Link]
-
Title: Epoxidation of β-pinene with a highly-active and low-cost catalyst Source: INIS-IAEA URL: [Link]
-
Title: Epoxidation of β-pinene with a highly-active and low-cost catalyst Source: ResearchGate URL: [Link]
-
Title: Sustainable catalytic protocols for the solvent free epoxidation and anti-dihydroxylation of the alkene bonds of biorenewable terpene feedstocks using aqueous hydrogen peroxide Source: Green Chemistry (RSC Publishing) URL: [Link]
-
Title: Modern Methods for the Epoxidation of α- and β-Pinenes, 3-Carene and Limonene Source: Bashkir State University URL: [Link]
-
Title: Homogeneous vs Heterogeneous Catalysts Source: Columbia University URL: [Link]
-
Title: Chemo-enzymatic Approach to (R)-Perillaldehyde: Improving the Sustainability of the Reaction Steps with the Principles of Green Chemistry Source: Organic Process Research & Development - ACS Publications URL: [Link]
-
Title: Catalytic epoxidation of β-pinene with aqueous hydrogen peroxide Source: ResearchGate URL: [Link]
-
Title: Solvent screening, optimization and kinetic parameters of the biocatalytic epoxidation reaction of β-pinene mediated by Novozym®435 Source: PubMed URL: [Link]
-
Title: Isomerization of β-Pinene Oxide over Sn-modified Zeolites Source: PUBDB URL: [Link]
-
Title: (PDF) Solvent Screening, Optimization and Kinetic Parameters of The Biocatalytic Epoxidation Reaction of Beta-Pinene Mediated by Novozym®435 Source: ResearchGate URL: [Link]
-
Title: The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance Source: RSC Medicinal Chemistry via PMC - NIH URL: [Link]
-
Title: Epoxidation of Terpenes Source: MDPI URL: [Link]
-
Title: β-Pinene oxide rearrangement. I: β-Pinene oxide. II: Myrtenol. III: Myrtanal. IV: Perillyl alcohol. V Source: ResearchGate URL: [Link]
-
Title: Flow epoxidation of the α-pinene, β-pinene and 3-carene components of untreated CST Source: ResearchGate URL: [Link]
Sources
- 1. Selective Catalytic Isomerization of β‐Pinene Oxide to Perillyl Alcohol Enhanced by Protic Tetraimidazolium Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ethz.ch [ethz.ch]
- 4. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
- 7. sibran.ru [sibran.ru]
- 8. Solvent screening, optimization and kinetic parameters of the biocatalytic epoxidation reaction of β-pinene mediated by Novozym®435 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 11. Sustainable catalytic protocols for the solvent free epoxidation and anti -dihydroxylation of the alkene bonds of biorenewable terpene feedstocks usin ... - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03208H [pubs.rsc.org]
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- 14. mdpi.com [mdpi.com]
Technical Support Center: Kinetic Studies of 2,10-Epoxypinane
Welcome to the technical support center for researchers engaged in the kinetic analysis of 2,10-epoxypinane (also known as β-pinene oxide) formation and conversion.[1] This guide, designed for scientists and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the accuracy and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound and its subsequent chemical transformations.
FAQs: Formation of this compound
Question 1: What is the most common method for synthesizing this compound?
The most prevalent method for synthesizing this compound is through the epoxidation of β-pinene, a major component of turpentine.[2] This process involves the selective oxidation of the exocyclic double bond of β-pinene.[2] Historically, this has been achieved using pre-formed peroxyacids like meta-chloroperbenzoic acid (m-CPBA).[2] However, modern methods often employ catalytic systems to overcome the limitations of stoichiometric reagents. A widely used and effective system involves the combination of an oxidant like hydrogen peroxide (H₂O₂) or Oxone (potassium peroxomonosulfate) with a catalyst.[2][3]
Question 2: How can I monitor the kinetics of the β-pinene epoxidation?
To study the reaction kinetics, it is essential to accurately measure the concentration of reactants and products over time. The standard procedure involves:
-
Sampling: At predetermined time intervals, withdraw a small aliquot from the reaction mixture.
-
Quenching: Immediately stop the reaction in the aliquot to prevent further conversion. This can be achieved by rapid cooling and/or adding a quenching agent like sodium thiosulfate to neutralize the oxidizing agent.
-
Analysis: The composition of the quenched sample is typically analyzed using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). This allows for the quantification of β-pinene, this compound, and any byproducts.
Question 3: What are the critical parameters to control for achieving high yield and selectivity?
Optimizing reaction conditions is crucial for maximizing the yield of this compound while minimizing byproduct formation. Key parameters to control include:
-
Catalyst and Oxidant Choice: The nature of the catalyst and the oxidizing agent significantly impacts reaction rate and selectivity.[4]
-
Solvent System: The choice of solvent can influence the solubility of reactants and the stability of intermediates.
-
Reaction Temperature: Temperature control is vital; excessively high temperatures can lead to undesired side reactions and lower selectivity.[5]
-
pH: For reactions in aqueous or biphasic systems, maintaining an optimal pH is often necessary to control the oxidant's activity and prevent epoxide ring-opening.[6]
-
Reaction Time: Monitoring the reaction over time allows for determination of the optimal endpoint for maximizing product yield.
FAQs: Conversion of this compound
Question 1: What are the primary conversion pathways for this compound?
This compound is a valuable intermediate primarily due to the reactivity of its epoxide ring. Its conversion is most commonly achieved through acid-catalyzed rearrangements.[2] The epoxide ring can be opened under various catalytic conditions, leading to a diverse array of valuable monoterpenoids.[2]
Question 2: What are the major products formed from the rearrangement of this compound?
The product distribution is highly dependent on the catalyst and reaction conditions. One of the most significant applications is its rearrangement to form perillyl alcohol (p-mentha-1,8-dien-7-ol), a compound of interest in the fragrance industry.[2] Other potential products include various diols and other rearranged monoterpenoids. The choice of catalyst and solvent plays a crucial role in directing the selectivity of the reaction.[2]
Question 3: How does the catalyst choice affect the conversion products?
The type of acid catalyst (e.g., Brønsted vs. Lewis acid) and its strength will dictate the reaction mechanism and the resulting product profile. Lewis acids may coordinate with the epoxide oxygen, while Brønsted acids will protonate it, leading to different carbocationic intermediates and subsequent rearrangement pathways.[7][8] The solvent can also play a critical role by stabilizing or participating in the reaction intermediates.
Part 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the kinetic analysis of this compound formation and conversion.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Ineffective Oxidant: The oxidizing agent (e.g., H₂O₂) may have degraded over time.2. Catalyst Inactivity: The catalyst may be poisoned or not properly activated.3. Suboptimal Temperature: The reaction temperature may be too low for an efficient conversion rate.[5]4. Byproduct Formation: Side reactions, such as allylic oxidation or epoxide hydrolysis, are consuming the starting material or product.[4] | 1. Use a fresh, properly stored batch of the oxidant and verify its concentration.2. Ensure the catalyst is pure and handled according to recommendations. Consider using a fresh batch.3. Systematically vary the temperature to find the optimal balance between reaction rate and selectivity.4. Additives like sodium bicarbonate can buffer the reaction to prevent acid-catalyzed hydrolysis.[9] Running the reaction under anhydrous conditions can also suppress diol formation. |
| Poor Selectivity / Multiple Products | 1. High Reaction Temperature: Promotes undesired side reactions.[5]2. Incorrect Catalyst/Solvent System: The chosen system may not be selective for the desired transformation.[2]3. Presence of Water: Can lead to the formation of diols as byproducts.[6] | 1. Lower the reaction temperature and monitor the impact on selectivity.2. Screen a variety of catalysts and solvents to identify a more selective system. Refer to literature for established protocols.[4]3. Use anhydrous solvents and reagents to minimize water content. |
| Inconsistent or Non-Reproducible Kinetic Data | 1. Ineffective Quenching: The reaction continues in the aliquot after sampling, leading to inaccurate measurements.2. Inadequate Temperature Control: Fluctuations in temperature can cause significant variations in reaction rates.3. Heterogeneous Mixture: Poor stirring can lead to concentration gradients, resulting in non-representative sampling.4. Sample Degradation: The product or reactant may be unstable under the analysis conditions or during storage before analysis. | 1. Validate your quenching procedure. Ensure the quenching agent is in excess and that the sample is cooled rapidly.2. Use a thermostated reaction vessel (e.g., a jacketed reactor or an oil bath) to maintain a constant temperature (±0.1 °C).3. Ensure vigorous and consistent stirring throughout the experiment.4. Analyze samples immediately after quenching. If storage is necessary, keep samples at a low temperature and in an inert atmosphere. |
| Difficulty in Product Identification and Quantification | 1. Co-elution in Chromatography: Multiple compounds may have similar retention times in the GC analysis.2. Lack of Authentic Standards: Accurate quantification by GC-FID requires response factors, which are best determined using pure standards.3. Complex Product Mixture: Rearrangement reactions can produce a wide array of isomers that are difficult to separate and identify. | 1. Optimize the GC method: adjust the temperature program, change the carrier gas flow rate, or use a different column with an alternative stationary phase.2. Use GC-MS to aid in the identification of unknown peaks based on their mass spectra. When possible, synthesize or purchase reference standards for key products.3. For complex mixtures, consider using NMR spectroscopy for structural elucidation and quantification.[10] |
Part 3: Experimental Protocols & Data
Protocol 1: Kinetic Study of β-Pinene Epoxidation
This protocol outlines a general procedure for studying the kinetics of this compound formation.
Materials:
-
β-pinene (freshly distilled)
-
Catalyst (e.g., Methyltrioxorhenium(VII) - MTO)
-
Oxidant (e.g., 30% Hydrogen Peroxide)
-
Solvent (e.g., Acetonitrile)
-
Internal Standard (e.g., Dodecane)
-
Quenching solution (e.g., saturated aqueous Sodium Thiosulfate)
-
Jacketed glass reactor with overhead stirrer and temperature controller
Procedure:
-
Reactor Setup: Set up the jacketed reactor connected to a circulating bath to maintain a constant temperature (e.g., 40 °C).
-
Reaction Mixture Preparation: Charge the reactor with acetonitrile, β-pinene, and the internal standard (dodecane). Allow the mixture to reach thermal equilibrium while stirring.
-
Initiation of Reaction: Add the catalyst to the reactor. Start the timer and begin sampling immediately after adding the hydrogen peroxide dropwise over a specified period.
-
Sampling and Quenching: At regular intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a 0.2 mL aliquot of the reaction mixture using a syringe. Immediately inject the aliquot into a vial containing 1 mL of the quenching solution and 1 mL of an extraction solvent (e.g., diethyl ether). Vortex the vial vigorously.
-
Sample Preparation for GC: Allow the layers to separate. Transfer the organic (upper) layer to a new vial containing a drying agent (e.g., anhydrous Na₂SO₄). Transfer the dried organic phase to a GC vial for analysis.
-
GC Analysis: Analyze the samples by GC-FID or GC-MS. Identify and integrate the peaks corresponding to the internal standard, β-pinene, and this compound.
-
Data Analysis: Calculate the concentration of each component at each time point relative to the internal standard. Plot the concentration of β-pinene and this compound as a function of time to determine the reaction rates and kinetic parameters.
Data Summary: Typical Catalytic Systems for β-Pinene Epoxidation
| Catalyst System | Oxidant | Solvent | Temp (°C) | Conversion (%) | Selectivity (%) | Reference |
| Mn(II) salt / NaHCO₃ | H₂O₂ | Acetonitrile | 20-70 | >99 | ~95 | [3] |
| Methyltrioxorhenium(VII) (MTO) | H₂O₂ | Pyridine | Room Temp | High | High | [4] |
| Vanadium-based PTC (VPTC) | H₂O₂ (pH 7.0) | Dichloromethane | 50-60 | 95 | High | [6] |
| Oxone / Acetone | Oxone | Acetone/Water | Room Temp | High | High | [2] |
Part 4: Visualizations
Workflow for Kinetic Analysis
The following diagram illustrates the general workflow for conducting a kinetic study of this compound formation or conversion.
Caption: Formation and conversion pathways of this compound.
References
- Google Patents. (n.d.). Method for preparing 2,3-epoxypinane by epoxidation of alpha-pinene.
- Yur'ev, V. P., & Galyautdinov, I. V. (2009). Modern Methods for the Epoxidation of α- and β-Pinenes, 3-Carene and Limonene. Chemistry of Heterocyclic Compounds, 45(1), 1-15.
-
Wikipedia. (n.d.). Payne rearrangement. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Catalytic process for the preparation of epoxides from alkenes.
- Comerford, J. W., Clark, J. H., Macquarrie, D. J., & Breeden, S. W. (2016). Clean and efficient catalytic flow epoxidation of biorenewable alkenes. Green Chemistry, 18(11), 3375-3381.
- Canosa-Mas, C. E., et al. (2021). Kinetic Study of the Atmospheric Oxidation of a Series of Epoxy Compounds by OH Radicals.
-
MDPI. (n.d.). Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide, and Selective Synthesis of α-Pinene Epoxide from Turpentine. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,3-epoxypinane, 1686-14-2. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound rosemarel (IFF). Retrieved from [Link]
- Elrod, M. J. (2013). Kinetics and Thermodynamics of Atmospherically Relevant Aqueous Phase Reactions of α‐Pinene Oxide. Oberlin College.
-
ResearchGate. (2017). How to explain the second step in the reaction mechanism of alpha pinene epoxide with ethanol and temperature? Retrieved from [Link]
-
Michigan State University Chemistry. (n.d.). Cationic Rearrangements. Retrieved from [Link]
Sources
- 1. This compound | C10H16O | CID 93046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 6931-54-0 | Benchchem [benchchem.com]
- 3. US20050222440A1 - Catalytic process for the preparation of epoxides from alkenes - Google Patents [patents.google.com]
- 4. sibran.ru [sibran.ru]
- 5. CN106699694A - Method for preparing 2,3-epoxypinane by epoxidation of alpha-pinene - Google Patents [patents.google.com]
- 6. figshare.le.ac.uk [figshare.le.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Rearrangement [www2.chemistry.msu.edu]
- 9. mdpi.com [mdpi.com]
- 10. www2.oberlin.edu [www2.oberlin.edu]
Technical Support Center: Scale-Up Considerations for 2,10-Epoxypinane Production
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,10-Epoxypinane. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) to address challenges encountered during laboratory synthesis and scale-up.
Introduction to this compound
This compound, also known as β-pinene oxide, is a valuable chiral intermediate synthesized from the epoxidation of β-pinene, a major constituent of turpentine derived from pine trees.[1][2] Its significance lies in its role as a versatile building block for the synthesis of more complex molecules, including fragrances, agrochemicals, and pharmaceutical agents like perillyl alcohol.[2][3] The inherent chirality of this compound makes it a crucial precursor for creating stereospecific compounds.[2] This guide focuses on the practical aspects of its synthesis and the critical considerations for transitioning from bench-scale experiments to larger-scale production.
Synthesis Overview: The Epoxidation of β-Pinene
The primary method for producing this compound is through the selective epoxidation of the exocyclic double bond of β-pinene.[2] This transformation can be achieved using various oxidizing agents and catalytic systems, each presenting distinct advantages and challenges related to yield, selectivity, cost, and environmental impact.[2]
The general workflow involves the reaction of β-pinene with an oxidant, often in the presence of a catalyst and a suitable solvent system, followed by work-up and purification steps to isolate the final product.
Caption: General workflow for the synthesis of this compound.
Key Synthesis Methodologies & Protocols
Several established methods are employed for the epoxidation of β-pinene. The choice of method often depends on the desired scale, available resources, and safety considerations.
Method 1: Epoxidation using Oxone® and Acetone
This method is highly effective and utilizes potassium peroxomonosulfate (Oxone®) as the oxidant, with acetone acting as a catalyst to form dimethyldioxirane (DMDO) in situ.[2][4]
Experimental Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C), combine β-pinene, acetone, and sodium bicarbonate (NaHCO₃).
-
Reagent Preparation: Prepare an aqueous solution of Oxone®.
-
Addition: Add the Oxone® solution dropwise to the stirred reaction mixture, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2.5 to 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, perform a liquid-liquid extraction using an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.[1]
Method 2: Peroxyacid-Mediated Epoxidation
Classic epoxidation can be achieved using pre-formed peroxyacids like meta-chloroperbenzoic acid (m-CPBA) or peracetic acid.[2][3]
Experimental Protocol:
-
Setup: Dissolve β-pinene in a suitable chlorinated solvent, such as dichloromethane (DCM), in a flask cooled to 0°C.
-
Addition: Add the peroxyacid (e.g., m-CPBA) portion-wise to the solution while maintaining the low temperature.
-
Reaction: Stir the mixture at 0°C and allow it to slowly warm to room temperature. The reaction is typically complete within a few hours. Monitor progress by TLC/GC.
-
Work-up: Quench the reaction by adding a reducing agent (e.g., sodium sulfite solution). Wash the organic layer sequentially with a sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and remove the solvent in vacuo. Purify the resulting crude oil via vacuum distillation.
Method 3: Catalytic Epoxidation with Hydrogen Peroxide
Environmentally benign methods using hydrogen peroxide (H₂O₂) as the oxidant have been developed, often requiring a metal catalyst.
Experimental Protocol:
-
Setup: To a mixture of β-pinene, a solvent like acetonitrile, and a catalyst (e.g., manganese sulfate), add a bicarbonate buffer solution.[5]
-
Addition: Add aqueous hydrogen peroxide (30-35%) dropwise to the mixture under vigorous stirring at a controlled temperature (e.g., 20-40°C).[5][6]
-
Reaction: Stir for several hours until the starting material is consumed.
-
Work-up: Filter to remove the catalyst (if heterogeneous). Extract the mixture with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic phase. Purify the product by vacuum distillation.[5]
Data Summary: Comparison of Synthesis Methods
| Method | Oxidant | Catalyst / Co-reagent | Typical Yield | Selectivity | Key Considerations |
| Oxone® System | Oxone® (Potassium Peroxomonosulfate) | Acetone, NaHCO₃ | ~85%[4] | Good[4] | Simple procedure, effective at low temperatures. |
| Peroxyacid | m-CPBA or Peracetic Acid | None | >70% | Good | Peroxyacids can be hazardous (shock-sensitive). |
| Catalytic H₂O₂ | Hydrogen Peroxide (H₂O₂) | Metal Catalysts (e.g., Mn, W, Mo) | Variable (can be >90%)[6] | Good, but catalyst dependent | "Green" oxidant; requires catalyst optimization. |
| Enzymatic | Hydrogen Peroxide (Urea-H₂O₂) | Novozym® 435 (Lipase) | High Conversion | Good | Mild conditions, high selectivity, but enzyme cost.[7][8] |
Scale-Up Considerations
Transitioning from a laboratory-scale synthesis to a pilot or industrial scale introduces significant challenges that must be addressed to ensure safety, efficiency, and reproducibility.
Frequently Asked Questions: Scaling Up
Q1: The reaction is highly exothermic and difficult to control at a larger scale. What can I do?
Answer: Epoxidation reactions are notoriously exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Causality: Uncontrolled exotherms can lead to solvent boiling, dangerous pressure build-up, and a dramatic decrease in selectivity due to side reactions or product degradation.
-
Solutions:
-
Jacketed Reactor: Use a reactor with a cooling jacket and a reliable temperature control unit.
-
Controlled Addition Rate: The primary method for managing the exotherm is to control the addition rate of the oxidant. Use a syringe pump or a dosing pump for precise, slow addition.
-
Semi-Batch Process: Add the oxidant over an extended period (e.g., 2-4 hours) while actively cooling the reactor.
-
Solvent Choice: Ensure the solvent volume is sufficient to act as a heat sink.
-
Q2: We are observing decreased yields and more byproducts upon scaling up. Why is this happening?
Answer: This is often linked to inadequate mixing and localized "hot spots" or high concentrations of reagents.
-
Causality: In a large vessel, inefficient stirring can lead to areas where the oxidant concentration is too high, promoting over-oxidation or rearrangement of the epoxide product. Acid-catalyzed rearrangements are a common side reaction.[2]
-
Solutions:
-
Mechanical Stirring: Switch from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure vigorous and homogenous mixing.
-
Baffled Reactor: Use a reactor with baffles to prevent vortex formation and improve turbulence, ensuring the oxidant is dispersed immediately upon addition.
-
Sub-surface Addition: Introduce the oxidant below the surface of the reaction mixture to promote rapid dispersion.
-
Q3: The work-up process is becoming cumbersome and creating emulsions. How can we improve product isolation?
Answer: Large-scale liquid-liquid extractions can be problematic. The presence of salts and potential surfactants can lead to stable emulsions that are difficult to break.
-
Causality: Vigorous agitation during extraction on a large scale can create fine droplets that are slow to separate.
-
Solutions:
-
Separatory Funnel Design: For pilot scale, use a larger separatory funnel with an appropriate outlet. For industrial scale, dedicated extraction units are used.
-
Brine Wash: After the initial aqueous washes, a wash with a saturated sodium chloride (brine) solution can help break emulsions by increasing the ionic strength of the aqueous phase.
-
Solvent Choice: Select an extraction solvent with a significant density difference from water and low mutual solubility.
-
Centrifugation: In some industrial processes, centrifugation can be used to accelerate phase separation.
-
Q4: What are the primary safety hazards we need to consider for scale-up?
Answer: The primary hazards are associated with the oxidizing agents.
-
Peroxyacids (e.g., m-CPBA): Can be shock-sensitive and explosive, especially in concentrated form.
-
Hydrogen Peroxide: High concentrations (>50%) are highly corrosive and can decompose violently, especially in the presence of contaminants (like metal ions).
-
Oxone®: A strong oxidant. Mixing with combustible materials should be avoided.
-
General Safety Measures:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and gloves.
-
Blast Shield: Conduct scaled-up reactions behind a blast shield.
-
Quenching Strategy: Always have a plan to quench the reaction in case of a thermal runaway. A pre-chilled solution of a reducing agent (e.g., sodium sulfite) should be readily available.
-
Material Compatibility: Ensure the reactor and all wetted parts are compatible with the reagents used.
-
Troubleshooting Guide
Sources
- 1. (Open Access) Epoxidation of β-pinene with a highly-active and low-cost catalyst (2021) | Duban García | 10 Citations [scispace.com]
- 2. This compound | 6931-54-0 | Benchchem [benchchem.com]
- 3. foreverest.net [foreverest.net]
- 4. Epoxidation of β-pinene to this compound by Oxone | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. mdpi.com [mdpi.com]
- 6. CN106699694A - Method for preparing 2,3-epoxypinane by epoxidation of alpha-pinene - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Biorenewable Terpene Monomers Using Enzymatic Epoxidation under Heterogeneous Batch and Continuous Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,10-Epoxypinane and α-Pinene Oxide
This guide provides an in-depth comparative analysis of the chemical reactivity of two structurally isomeric monoterpene epoxides: 2,10-epoxypinane (β-pinene oxide) and α-pinene oxide. As pivotal intermediates derived from the abundant natural terpenes β-pinene and α-pinene, respectively, their distinct structural features dictate markedly different chemical behaviors. Understanding these differences is crucial for researchers in synthetic chemistry and drug development aiming to leverage the pinane scaffold for creating valuable fragrances, flavors, and bioactive compounds.
Structural and Electronic Profiles: The Foundation of Divergent Reactivity
The reactivity of an epoxide is fundamentally governed by its substitution pattern, the inherent strain of its three-membered ring, and the steric accessibility of its electrophilic carbons.[1][2] While both this compound and α-pinene oxide share the bicyclo[3.1.1]heptane (pinane) skeleton, the placement of the oxirane ring creates profoundly different steric and electronic environments.
-
α-Pinene Oxide: Formed from the epoxidation of the endocyclic double bond of α-pinene, it features a trisubstituted epoxide fused to the pinane framework. The epoxide carbons are tertiary (C2) and secondary (C3). The entire system is conformationally rigid and strained, not only from the oxirane but also from the four-membered ring of the pinane core.[3]
-
This compound (β-Pinene Oxide): Arising from the epoxidation of the exocyclic double bond of β-pinene, this isomer possesses a spirocyclic epoxide.[4][5] This structural motif presents two very different epoxide carbons: a highly hindered quaternary spiro-carbon (C2) and a sterically accessible primary carbon (C10, an exocyclic CH2 group).
This fundamental structural disparity is the primary predictor of their divergent reaction pathways, particularly in regioselectivity during ring-opening reactions.
Caption: Structural comparison of α-pinene oxide and this compound.
Comparative Reactivity I: Acid-Catalyzed Rearrangements
Acid-catalyzed isomerization is a hallmark reaction for both epoxides. The reaction proceeds via protonation of the epoxide oxygen, followed by ring-opening to form a carbocation intermediate. The stability and subsequent fate of this carbocation dictate the product distribution.
α-Pinene Oxide: A Cascade of Rearrangements
The acid-catalyzed opening of α-pinene oxide generates a tertiary carbocation at C2. This intermediate is highly susceptible to rearrangements that relieve the significant strain of the adjacent four-membered ring.[3] This leads to a complex mixture of products, and the selectivity is highly dependent on the catalyst (Lewis vs. Brønsted acid) and solvent polarity.[6][7][8][9]
Key rearrangement products include:
-
Campholenic aldehyde: A valuable fragrance ingredient, its formation is favored by Lewis acids and non-polar solvents.[10][11][12]
-
Trans-carveol: Another important flavor and fragrance compound, its formation is often promoted by Brønsted acidity and polar, basic solvents.[9][13]
-
Sobrerol and Pinol: Products of hydrolysis and subsequent cyclization, often observed in aqueous acidic media.[7][14]
Caption: Acid-catalyzed rearrangement pathways of α-pinene oxide.
This compound: A More Directed Transformation
The acid-catalyzed rearrangement of this compound is also a key transformation. One of its most significant applications is the directed rearrangement to form perillyl alcohol, a compound with applications in fragrances and as a potential therapeutic agent.[4] The reaction pathway, while still involving carbocation intermediates, is less prone to the extensive skeletal fragmentation seen with the α-isomer.
Quantitative Data: Acid-Catalyzed Isomerization
The following table summarizes experimental data from various studies, highlighting the influence of reaction conditions on product selectivity.
| Epoxide | Catalyst | Solvent | Temp. (°C) | Conversion (%) | Major Product(s) & Selectivity (%) | Reference |
| α-Pinene Oxide | MCM-22 (Zeolite) | N,N-dimethylacetamide | 140 | 100 | Campholenic Aldehyde (83%) | [12] |
| α-Pinene Oxide | Fe-SiO₂ | Toluene | 70 | ~100 | Campholenic Aldehyde (~70%) | [9] |
| α-Pinene Oxide | Fe-H-Beta (Zeolite) | N,N-dimethylacetamide | 140 | ~100 | trans-Carveol (43%) | [9] |
| α-Pinene Oxide | H₃PW₁₂O₄₀/SiO₂ | Cyclohexane | 15-40 | 98 | Campholenic Aldehyde (70%), trans-Carveol (~28%) | [11] |
| This compound | Various Acidic Catalysts | - | - | - | Perillyl Alcohol (yields vary) | [4] |
Comparative Reactivity II: Nucleophilic Ring-Opening
Under basic or neutral conditions, the ring-opening of epoxides proceeds via a classic Sₙ2 mechanism, where a strong nucleophile attacks one of the electrophilic epoxide carbons.[2][15] In this regime, steric hindrance is the dominant factor determining the site of attack.[16][17]
This compound: High Regioselectivity
This compound is a prime example of predictable, sterically controlled reactivity. The significant steric bulk around the quaternary spiro-carbon (C2) effectively shields it from nucleophilic attack. Consequently, strong nucleophiles (e.g., Grignard reagents, alkoxides, amines) will exclusively attack the sterically unhindered primary carbon (C10).[4][18] This high regioselectivity makes this compound a versatile intermediate for introducing a functionalized side chain at the C2 position while retaining the pinane core. Its strained epoxide ring undergoes selective openings to furnish diols, amino alcohols, and ethers that serve as versatile building blocks.[18]
α-Pinene Oxide: Sterically Encumbered Reactivity
For α-pinene oxide, both epoxide carbons (C2 and C3) are part of the rigid bicyclic system and are more sterically hindered than the primary carbon of the β-isomer. While the Sₙ2 principle dictates that attack should occur at the less substituted carbon (C3), the overall reactivity with strong nucleophiles is generally lower, and achieving high selectivity can be challenging. The inherent strain of the bicyclic framework makes α-pinene oxide a highly reactive molecule, susceptible to various ring-opening reactions.[1]
Caption: Regioselectivity of nucleophilic attack on the two pinene oxides.
Experimental Protocols
The following protocols are representative examples for the synthesis and reaction of these epoxides. As a self-validating system, each protocol includes steps for reaction monitoring and product analysis to ensure accuracy and reproducibility.
Protocol 1: Synthesis of α-Pinene Oxide via Catalytic Epoxidation
This protocol uses a tungsten-based catalyst and hydrogen peroxide, offering a greener alternative to traditional peracids.[14][19]
Objective: To synthesize α-pinene oxide from α-pinene with high selectivity.
Materials:
-
α-pinene (1.25 M)
-
30% Hydrogen peroxide (H₂O₂) (1.25 M)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O) (0.012 M)
-
Sulfuric acid (H₂SO₄) (0.05 M)
-
Toluene (optional solvent)
-
Internal standard (e.g., dodecane) for GC analysis
Methodology:
-
Reactor Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.
-
Charging Reactants: To the flask, add α-pinene and the catalyst (Na₂WO₄·2H₂O). For an organic solvent-free process, use a higher molar ratio of α-pinene to H₂O₂ (e.g., 5:1).[19]
-
Initiation: Heat the mixture to 50 °C with vigorous stirring.
-
Oxidant Addition: Add the aqueous solution of H₂O₂ and H₂SO₄ dropwise over 20-30 minutes, maintaining the temperature at 50 °C.
-
Reaction Monitoring: Withdraw aliquots from the reaction mixture at regular intervals (e.g., every 15 minutes). Quench the aliquot with a sodium sulfite solution, extract with a known volume of solvent (e.g., diethyl ether) containing an internal standard.
-
Analysis: Analyze the organic phase by Gas Chromatography (GC) to determine the conversion of α-pinene and the selectivity to α-pinene oxide.[14]
-
Work-up: After the reaction reaches completion (as determined by GC), cool the mixture to room temperature. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Caption: Experimental workflow for the synthesis of α-pinene oxide.
Protocol 2: Synthesis of this compound
This method involves the epoxidation of β-pinene using a peroxyacid like meta-chloroperbenzoic acid (m-CPBA), a classic and reliable method.[4]
Objective: To synthesize this compound from β-pinene.
Materials:
-
β-pinene
-
meta-Chloroperbenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine
Methodology:
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve β-pinene in DCM and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve m-CPBA in DCM and add it dropwise to the stirred β-pinene solution over 1 hour, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC until the starting material (β-pinene) is consumed.
-
Quenching: Once complete, quench the reaction by slowly adding saturated sodium sulfite solution to destroy excess peracid.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. The product can be further purified by vacuum distillation.
Conclusion: A Tale of Two Isomers
The comparative analysis of this compound and α-pinene oxide reveals a compelling narrative of structure-driven reactivity.
-
α-Pinene Oxide is defined by its propensity for complex, acid-catalyzed skeletal rearrangements. This reactivity, while challenging to control, provides access to a diverse array of valuable monoterpenoids like campholenic aldehyde and trans-carveol, whose selective synthesis is an area of active research.[9][12][13]
-
This compound , in contrast, offers predictable regioselectivity in nucleophilic ring-opening reactions. The sterically accessible primary carbon of its spirocyclic epoxide directs the attack of strong nucleophiles, making it a superior building block for introducing functionalized side chains onto the pinane framework with high fidelity.[4][18]
For the synthetic chemist, the choice between these two isomers is a strategic one. α-Pinene oxide is the gateway to rearranged monoterpenes, while this compound is the intermediate of choice for precise, sterically controlled functionalization. A thorough understanding of their distinct reactivities, grounded in their structural differences, empowers researchers to unlock the full synthetic potential of the versatile pinene family.
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Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. [Link]
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(1S,2R,5R)-2,10-Epoxypinane | C10H16O | CID 90137. PubChem. [Link]
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Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process. RSC Publishing. [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of 2,10-Epoxypinane Isomers
In the intricate world of monoterpene chemistry, the precise structural elucidation of isomers is paramount for advancing drug development, fragrance creation, and stereoselective synthesis. The bicyclic ether 2,10-Epoxypinane, a derivative of the ubiquitous pinane skeleton, presents a compelling case study in stereoisomerism. The isomers, primarily differing in the orientation of the epoxide-like oxygen bridge relative to the gem-dimethyl bridge of the pinane framework, exhibit subtle yet definitive differences in their spectroscopic signatures.
This guide provides an in-depth comparison of the key spectroscopic features that enable the unambiguous differentiation of cis- and trans-2,10-Epoxypinane. The methodologies and interpretations presented herein are grounded in fundamental principles of spectroscopy and are designed to equip researchers with the expertise to confidently characterize these and similar bicyclic systems.
Visualizing the Isomers: A Structural Overview
The core structural difference between the cis and trans isomers of this compound lies in the facial orientation of the ether linkage. This stereochemical variance imposes distinct spatial relationships between the constituent atoms, which is the root cause of their differing spectroscopic properties.
Caption: 2D representation of cis- and trans-2,10-Epoxypinane isomers.
Core Spectroscopic Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most definitive technique for distinguishing these isomers.[1] Subtle, yet consistent, differences in the chemical shifts of key protons and carbons provide a reliable diagnostic fingerprint. Infrared (IR) spectroscopy and Mass Spectrometry (MS) offer complementary data.
| Spectroscopic Probe | Key Diagnostic Feature for cis-Isomer | Key Diagnostic Feature for trans-Isomer | Rationale for Difference |
| ¹H NMR | Downfield shift of the syn-C8 methyl protons. | Upfield shift of the syn-C8 methyl protons. | Anisotropic effect and steric compression from the proximate ether oxygen in the cis form deshields the syn-methyl group.[1] |
| Characteristic chemical shift for H10 protons. | Distinct chemical shift for H10 protons. | The spatial orientation of the C10 methylene protons relative to the pinane ring differs significantly. | |
| ¹³C NMR | Upfield shift (γ-gauche effect) for C6 and C8. | Downfield shift for C6 and C8 compared to cis. | Steric compression between the C10-oxygen and the C8-methyl group in the cis-isomer causes a shielding effect.[1] |
| Unique chemical shift for C2 and C10. | Unique chemical shift for C2 and C10. | The immediate electronic environment of the ether carbons is stereochemically distinct. | |
| IR Spectroscopy | C-O-C stretch (~1085-1100 cm⁻¹) | C-O-C stretch (~1070-1085 cm⁻¹) | Subtle differences in bond angles and vibrational coupling due to the overall molecular geometry.[2][3] |
| Mass Spectrometry | Common fragments at m/z 137, 121, 95, 81. | Common fragments at m/z 137, 121, 95, 81. | Fragmentation is driven by the stable pinane skeleton; isomers often yield very similar mass spectra.[4] |
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
The power of NMR lies in its sensitivity to the local electronic and spatial environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum provides a wealth of information. The most telling signals are typically those of the three methyl groups (C8, C9, and the methyl component of the C10 methylene group if applicable) and the bridgehead protons. In the cis-isomer, the syn-methyl group (C8, oriented towards the C2-substituent) experiences significant deshielding due to its proximity to the ether oxygen, resulting in a downfield chemical shift compared to the trans-isomer. Conversely, the protons on C10 in the cis-isomer are held in a more rigid conformation, leading to distinct chemical shifts and coupling constants compared to the more sterically relaxed trans configuration.
¹³C NMR Spectroscopy: Carbon NMR provides a clear and quantitative distinction. The γ-gauche effect is a key player in differentiating these isomers.[1] In cis-2,10-Epoxypinane, the steric interaction between the C8-methyl group and the C10-methylene group (via the oxygen bridge) induces a shielding effect, causing the signals for C6 and the syn-C8 carbon to appear at a higher field (lower ppm value) compared to the trans-isomer. The carbons directly involved in the ether linkage, C2 and C10, will also exhibit characteristic shifts based on their unique electronic environments, typically in the 60-80 ppm range.[5][6]
Infrared (IR) Spectroscopy
While not as structurally definitive as NMR, IR spectroscopy serves as a rapid and valuable confirmation tool. The most diagnostic feature for these ethers is the C-O-C stretching vibration, which typically appears in the 1050-1150 cm⁻¹ region of the spectrum.[2][3][7] Due to differences in ring strain and molecular symmetry, the exact frequency of this absorption can differ slightly but reproducibly between the cis and trans isomers. These differences, though small, can be used for quality control and isomeric purity assessment when benchmarked against a known standard.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of bicyclic monoterpenes is often characterized by complex fragmentation patterns dominated by the stability of the carbocations formed.[4][8] Both cis- and trans-2,10-Epoxypinane share the same molecular weight (152.23 g/mol ) and are expected to produce a prominent molecular ion peak (M⁺) at m/z 152.[9][10]
The subsequent fragmentation is typically guided by the rigid pinane framework. Common fragmentation pathways involve the loss of a methyl group (M-15, m/z 137), subsequent rearrangements, and cleavage of the bicyclic rings, leading to characteristic ions at m/z 121, 95, and 81. While the mass-to-charge ratios of the fragments are generally identical for both isomers, subtle differences in the relative intensities of these fragments may be observable, reflecting differences in the stability of the precursor molecular ions. However, distinguishing isomers based solely on their EI-MS spectra can be challenging and is not recommended without supporting data from other techniques.[11]
Experimental Protocols & Workflow
Achieving high-quality, reproducible data is contingent on meticulous experimental practice. The following protocols provide a validated framework for the analysis of this compound isomers.
Standard Analytical Workflow
The logical flow for isomer characterization prioritizes the most definitive techniques first.
Caption: Recommended workflow for the spectroscopic identification of isomers.
Step-by-Step Methodologies
1. NMR Sample Preparation & Acquisition
-
Protocol: Accurately weigh 5-10 mg of the purified this compound isomer into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the tube and gently invert several times to ensure complete dissolution.
-
Causality: CDCl₃ is a standard solvent that provides good sample solubility and a clean spectral window. TMS provides a universal reference point (0 ppm) for accurate chemical shift calibration.
-
Acquisition: Acquire spectra on a spectrometer operating at a minimum of 400 MHz for ¹H. Standard acquisition parameters for ¹H (16-32 scans) and ¹³C (1024-2048 scans) are typically sufficient.
2. Infrared (IR) Spectroscopy
-
Protocol: If the sample is a liquid, place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin capillary film.
-
Alternatively, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), deposit it onto a salt plate, and allow the solvent to evaporate.
-
Acquire the spectrum over the range of 4000-600 cm⁻¹.
-
Causality: The neat film method is quick and avoids solvent interference bands. Salt plates are used because they are transparent to infrared radiation.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Protocol: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or hexane.
-
Inject 1 µL of the solution into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or HP-5ms).
-
Use a temperature program that starts at ~60°C and ramps to ~250°C at 10°C/min to ensure good separation and peak shape.
-
The mass spectrometer should be set to scan a mass range of m/z 40-300.
-
Causality: GC separates the sample from any minor impurities before it enters the mass spectrometer, ensuring a clean mass spectrum of the target compound. A non-polar column is well-suited for the separation of moderately polar monoterpenoids.
Conclusion
The differentiation of cis- and trans-2,10-Epoxypinane is a clear-cut process when approached with the correct spectroscopic tools and a foundational understanding of stereochemical effects. While IR and MS provide valuable confirmatory data, ¹H and ¹³C NMR spectroscopy are the definitive methods, offering unambiguous insights into the three-dimensional structure through predictable and quantifiable differences in chemical shifts. By following the integrated workflow and protocols outlined in this guide, researchers can confidently assign the stereochemistry of these and other complex bicyclic molecules, ensuring the integrity and accuracy of their scientific endeavors.
References
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The Good Scents Company. (n.d.). 2,3-epoxypinane. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90137, (1S,2R,5R)-2,10-Epoxypinane. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Ryhage, R., & von Sydow, E. (1963). Mass Spectrometry of Terpenes - II. Monoterpene Alcohols. Acta Chemica Scandinavica, 17, 2025-2035. Retrieved from [Link]
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Jauch, J., & König, W. A. (2010). The EIMS fragmentation mechanisms of the sesquiterpenes corvol ethers A and B, epi-cubebol and isodauc-8-en-11-ol. Beilstein Journal of Organic Chemistry, 6, 102. Retrieved from [Link]
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comparing catalytic systems for β-pinene epoxidation
An In-Depth Guide to Catalytic Systems for β-Pinene Epoxidation: A Comparative Analysis
The transformation of β-pinene, a renewable bicyclic monoterpene readily available from turpentine, into its corresponding epoxide is a pivotal reaction in synthetic organic chemistry. β-pinene oxide serves as a versatile building block for the synthesis of high-value compounds in the fragrance, flavor, and pharmaceutical industries.[1][2] The selection of an appropriate catalytic system is paramount to achieving high efficiency, selectivity, and sustainability. This guide provides a comparative analysis of prominent catalytic systems for β-pinene epoxidation, offering experimental data and procedural insights for researchers and drug development professionals.
The Landscape of Catalytic Epoxidation
The epoxidation of β-pinene involves the addition of a single oxygen atom across the double bond of the pinene backbone. This can be achieved through various catalytic routes, which are broadly classified into three main categories: heterogeneous, homogeneous, and biocatalytic systems. The choice among these depends on factors such as cost, catalyst reusability, reaction conditions, and environmental impact.
Caption: Classification of major catalytic approaches for β-pinene epoxidation.
Comparative Performance of Catalytic Systems
The efficacy of a catalytic system is measured by its ability to convert the substrate with high selectivity towards the desired epoxide under mild and sustainable conditions. Below is a comparative summary of different systems based on reported experimental data.
| Catalyst System | Type | Oxidant | Solvent(s) | Temp. (°C) | Time (h) | Conversion (%) | Selectivity to Epoxide (%) | Key Remarks |
| Magnesium Oxide (MgO) | Heterogeneous | H₂O₂ | Acetonitrile, Acetone, Water | 50 | 2 | 100 | 74 | A low-cost and highly active catalyst operating via a Payne system.[3][4] |
| Novozym® 435 | Biocatalytic | Urea-H₂O₂ (UHP) | Ethyl Acetate | 40 | 3 | >95 | ~80 | Green and mild conditions; solvent choice is critical for performance and atom economy.[1][5] |
| Tungsten Polyoxometalate | Homogeneous/ Heterogeneous | H₂O₂ | Toluene (cosolvent) | 35 | 2 | - | 62 (isolated yield) | Effective under solvent-free or minimal solvent conditions; avoids ring-opening side reactions.[6] |
| Manganese Sulfate (MnSO₄) | Homogeneous | H₂O₂ | DMF, Acetonitrile, or Methanol | 25 | - | - | 76 (yield) | Functions with salicylic acid and NaHCO₃; use of toxic solvents like DMF is a drawback.[7] |
| Iron-based (xFe/MCM-41) | Heterogeneous | H₂O₂ | Acetonitrile, Acetone, Water | 50 | 48 | 100 | 75 (to myrtanal) | Used in a one-pot system with MgO for epoxidation followed by isomerization to myrtanal.[3] |
In-Depth Analysis of Key Systems
Heterogeneous Catalysis: The Case of Magnesium Oxide (MgO)
Magnesium oxide has emerged as a standout heterogeneous catalyst for β-pinene epoxidation due to its low cost, high activity, and operational simplicity.[3] It typically operates under a "Payne system," where hydrogen peroxide is activated by a nitrile (like acetonitrile) in the presence of a basic catalyst.
Causality of Experimental Choices:
-
Catalyst: MgO provides the necessary basic sites to deprotonate hydrogen peroxide, forming the highly nucleophilic perhydroxyl anion (HOO⁻).[3]
-
Activator: Acetonitrile reacts with the perhydroxyl anion to form a peroxyacetimidic acid intermediate, which is the active epoxidizing agent. This in-situ generation avoids the handling of unstable peracids.[3]
-
Solvent System: A combination of acetone and water is often used. Acetone acts as a suitable solvent, while water can improve the reaction rate.[3]
-
Temperature: Mild temperatures (e.g., 50°C) are sufficient, minimizing energy consumption and preventing the degradation of the thermally sensitive epoxide product.[3][4]
The primary advantage of using a heterogeneous catalyst like MgO is the ease of separation from the reaction mixture by simple filtration, which facilitates catalyst recycling and product purification.
Biocatalysis: The Green Route with Novozym® 435
Biocatalysis offers an environmentally benign alternative, employing enzymes to perform chemical transformations with high specificity under mild conditions.[1][5] Novozym® 435, an immobilized form of Lipase B from Candida antarctica, is widely used for this purpose.
Mechanism & Rationale: The lipase does not directly catalyze the epoxidation. Instead, it catalyzes the formation of a peroxy acid from a carboxylic acid source (often the solvent itself, like ethyl acetate) and an oxidant (like H₂O₂ or its solid form, UHP). This peroxy acid then acts as the epoxidizing agent in a chemoenzymatic cascade.
-
Enzyme: Novozym® 435 is robust and can be used in organic solvents. Its immobilization allows for easy recovery and reuse.[8]
-
Solvent/Acyl Donor: Ethyl acetate is a particularly effective choice as it serves as both the reaction medium and the acyl donor for peracetic acid formation, leading to higher atom economy.[1][5] Other solvents like cyclohexane or acetonitrile can lead to undesirable by-products such as ketones and aldehydes.[1]
-
Oxidant: Urea-hydrogen peroxide (UHP) is a stable, solid source of H₂O₂, making it safer and easier to handle than its aqueous counterpart.[9]
-
Conditions: The reaction proceeds efficiently at near-ambient temperatures (e.g., 40°C), preserving the enzyme's activity and the product's integrity.[5]
The main drawback of biocatalytic systems can be the relatively higher cost of the enzyme and potentially longer reaction times compared to some conventional chemical catalysts.
Experimental Protocols & Workflows
A well-defined experimental workflow is crucial for reproducibility and success.
Caption: A typical step-by-step workflow for β-pinene epoxidation experiments.
Protocol 1: Heterogeneous Epoxidation using MgO
This protocol is based on the highly active system reported for β-pinene epoxidation.[3][4]
Materials:
-
β-pinene
-
Magnesium Oxide (MgO)
-
Hydrogen peroxide (30-35% aq.)
-
Acetonitrile
-
Acetone
-
Water
-
Round-bottom flask with magnetic stirrer and condenser
-
Heating mantle or oil bath
Procedure:
-
Reactor Charging: In a round-bottom flask equipped with a magnetic stir bar and a condenser, add β-pinene, acetone, water, and acetonitrile. A typical weight ratio might be 1 part β-pinene to ~20 parts acetone, ~30 parts water, and ~16 parts acetonitrile.[3]
-
Catalyst Addition: Add magnesium oxide (MgO) to the mixture. The catalyst loading is typically around 1.2 times the weight of β-pinene.[3]
-
Initiating Reaction: Heat the mixture to 50°C with vigorous stirring.
-
Oxidant Addition: Slowly add aqueous hydrogen peroxide (H₂O₂) dropwise to the heated suspension. The amount of H₂O₂ is typically kept low relative to the substrate.
-
Reaction Monitoring: Maintain the reaction at 50°C for 2 hours. Monitor the progress by taking small aliquots and analyzing them via Gas Chromatography (GC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solid MgO catalyst by filtration.
-
Product Isolation: The filtrate can be subjected to liquid-liquid extraction (e.g., with diethyl ether), followed by drying of the organic phase and removal of the solvent under reduced pressure to yield the crude β-pinene epoxide.[4] Further purification can be achieved by distillation.[4]
Protocol 2: Biocatalytic Epoxidation using Novozym® 435
This protocol is adapted from optimized procedures for the chemoenzymatic epoxidation of β-pinene.[1][5]
Materials:
-
β-pinene
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
Urea-hydrogen peroxide (UHP)
-
Ethyl acetate (anhydrous)
-
Reaction vial with magnetic stirrer
-
Incubator shaker or temperature-controlled stirring plate
Procedure:
-
Reactor Setup: To a clean, dry reaction vial, add 2 mmol of β-pinene and 3 mL of ethyl acetate.[9]
-
Enzyme Addition: Add Novozym® 435. An optimized loading is around 10-20% (w/v) of the total reaction volume.[5][9]
-
Oxidant Addition: Add the solid UHP. A molar ratio of 1:1 (β-pinene:UHP) is a common starting point.[9]
-
Reaction Conditions: Seal the vial and place it in an incubator shaker set to 40°C and 250 rpm for 3-6 hours.[5][9] The stirring ensures adequate mixing between the solid enzyme, liquid phase, and solid oxidant.
-
Monitoring: The reaction conversion can be monitored by taking aliquots (e.g., 50 µL) at different time intervals and analyzing them by GC-MS after filtering out the enzyme particles.[5]
-
Catalyst Recovery: Upon completion, the enzyme can be recovered by simple filtration, washed with fresh solvent, dried, and stored for reuse in subsequent batches.
-
Product Isolation: The solvent in the filtrate can be evaporated under reduced pressure to yield the crude product.
Conclusion and Future Outlook
Both heterogeneous catalysis with low-cost metal oxides like MgO and biocatalysis with robust enzymes like Novozym® 435 present highly effective and compelling strategies for the epoxidation of β-pinene.
-
MgO-based systems are advantageous for their high conversion rates, rapid reaction times, and extremely low catalyst cost, making them suitable for large-scale industrial applications.
-
Novozym® 435-based systems excel in their environmental credentials, operating under very mild conditions and utilizing non-toxic reagents, aligning perfectly with the principles of green chemistry. The choice of solvent is critical and directly impacts reaction efficiency and sustainability.[1][5]
-
Homogeneous catalysts , while often efficient, face persistent challenges related to catalyst separation, recovery, and potential product contamination, which may limit their industrial uptake despite high activity.
Future research will likely focus on developing even more sustainable systems, such as utilizing continuous flow reactors to enhance safety and productivity,[8][10] and exploring novel heterogeneous catalysts that combine high activity with the environmental benefits of biocatalysis. The ultimate goal remains the efficient and selective transformation of renewable feedstocks like β-pinene into valuable chemical intermediates with minimal environmental footprint.
References
-
Giraldo, S. A., et al. (2021). Epoxidation of β-pinene with a highly-active and low-cost catalyst. SN Applied Sciences. [Link]
-
da Silva, G. P., et al. (2022). Biocatalytic reaction of β-Pinene to produce β-pinene epoxide. ResearchGate. [Link]
-
da Silva, G. P., et al. (2022). Solvent screening, optimization and kinetic parameters of the biocatalytic epoxidation reaction of β-pinene mediated by Novozym®435. PubMed. [Link]
-
da Silva, G. P., et al. (2022). Biocatalytic epoxidation of β-Pinene mediated by Novozym®435. ResearchGate. [Link]
-
Bakhvalov, O. V., et al. (2008). Modern Methods for the Epoxidation of α- and β-Pinenes, 3-Carene and Limonene. Chemistry for Sustainable Development. [Link]
-
Cunningham, W. B., et al. (2019). Sustainable catalytic protocols for the solvent free epoxidation and anti-dihydroxylation of the alkene bonds of biorenewable terpene feedstocks using H2O2 as oxidant. Green Chemistry. [Link]
-
da Silva, G. P., et al. (2022). Solvent screening, optimization and kinetic parameters of the biocatalytic epoxidation reaction of β-pinene mediated by Novozym®435. ResearchGate. [Link]
-
Giraldo, S. A., et al. (2021). Epoxidation of β-pinene with a highly-active and low-cost catalyst. SciSpace. [Link]
-
de Souza, R. O. M. A., et al. (2022). Flow epoxidation of the α-pinene, β-pinene and 3-carene components of untreated CST. ResearchGate. [Link]
-
Cunningham, W. B., et al. (2019). Sustainable catalytic protocols for the solvent free epoxidation and anti-dihydroxylation of the alkene bonds of biorenewable terpene feedstocks using H2O2 as oxidant. Green Chemistry (RSC Publishing). [Link]
-
Fomenko, V. V., et al. (2017). Catalytic epoxidation of β-pinene with aqueous hydrogen peroxide. ResearchGate. [Link]
-
Sun, W. (2004). Advances in Homogeneous and Heterogeneous Catalytic Asymmetric Epoxidation. Current Organic Synthesis. [Link]
-
Tibbetts, J. D., et al. (2021). Solvent-free continuous flow epoxidation of the alkene bonds of a range of biorenewable terpene substrates. Green Chemistry. [Link]
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- 4. (Open Access) Epoxidation of β-pinene with a highly-active and low-cost catalyst (2021) | Duban García | 10 Citations [scispace.com]
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- 6. Sustainable catalytic protocols for the solvent free epoxidation and anti -dihydroxylation of the alkene bonds of biorenewable terpene feedstocks usin ... - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03208H [pubs.rsc.org]
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- 9. researchgate.net [researchgate.net]
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A Comparative Guide to the Validation of Analytical Methods for 2,10-Epoxypinane Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates is paramount to ensuring the safety, efficacy, and quality of the final product. 2,10-Epoxypinane, also known as β-pinene oxide, is a key chiral intermediate derived from β-pinene, a renewable resource from turpentine oil.[1] Its role in the synthesis of valuable compounds, including fragrances and potential pharmaceutical agents, necessitates robust and reliable analytical methods for its quantification.[1][2]
This guide provides an in-depth comparison of validated analytical methods for this compound, grounded in the principles of scientific integrity and regulatory compliance. We will dissect the validation process, compare the performance of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), and provide actionable, step-by-step protocols. Our approach is rooted in the globally recognized guidelines from the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the Validation of Analytical Procedures, ensuring that the methodologies described are scientifically sound and meet stringent regulatory expectations.[3][4][5]
The Regulatory Cornerstone: Understanding Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[6] It is not merely a procedural formality but a critical component of the quality assurance framework.[7] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[5]
The ICH Q2(R2) guidelines provide a comprehensive framework for this process, outlining the key parameters that must be evaluated.[8][9] These parameters form the basis of our comparison and protocols.
Core Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[10]
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10]
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes Repeatability and Intermediate Precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[11]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12]
Choosing the Right Tool: GC vs. HPLC for this compound Analysis
The selection of an analytical technique is driven by the physicochemical properties of the analyte. This compound (C₁₀H₁₆O, Molar Mass: ~152.23 g/mol ) is a volatile monoterpenoid, which inherently makes Gas Chromatography a highly suitable technique.[1][13][14]
| Feature | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-MS) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Suitability for this compound | Excellent. The compound's volatility allows for easy vaporization and separation. GC-MS is a powerful tool for analyzing such volatile compounds.[1] | Feasible but less direct. Requires the analyte to be soluble in the mobile phase. May be advantageous for non-volatile sample matrices. |
| Common Detector | Flame Ionization Detector (FID) for robust quantification. Mass Spectrometry (MS) for definitive identification and peak purity. | Mass Spectrometry (MS) is preferred for specificity and sensitivity, as this compound lacks a strong UV chromophore. |
| Advantages | High resolution, speed, and sensitivity for volatile compounds. Extensive libraries for MS identification. | Versatile for a wide range of compounds, including non-volatiles. |
| Disadvantages | Limited to thermally stable and volatile compounds. | Can have lower resolution for complex volatile mixtures compared to capillary GC. Mobile phase consumption can be high. |
For the purpose of this guide, we will focus on a GC-FID method for quantification due to its robustness and linearity, supplemented by GC-MS for specificity , and compare its performance characteristics to a hypothetical HPLC-MS method .
The Validation Workflow: A Visual Overview
The validation process follows a logical sequence, ensuring that each performance characteristic is systematically evaluated.
Caption: A typical workflow for analytical method validation.
Experimental Protocols for Validation
The following protocols provide a detailed, step-by-step guide for validating a GC-FID method for the quantification of this compound. Acceptance criteria are based on standard industry practices and ICH guidelines.[9][15]
Materials:
-
This compound reference standard (≥99% purity)
-
High-purity solvent (e.g., Ethyl Acetate or Hexane)
-
Volumetric flasks and pipettes (Class A)
-
GC-FID system with an appropriate capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm)
Specificity
Objective: To demonstrate that the method can unequivocally quantify this compound in the presence of potential interferences, such as starting materials (β-pinene) or by-products.
Methodology:
-
Prepare a blank sample (solvent only), a solution of the reference standard, and a sample containing the reference standard spiked with potential impurities (e.g., β-pinene, α-pinene).
-
Analyze each sample using the proposed GC method.
-
Causality: A mass spectrometer (GC-MS) is the authoritative tool here. By confirming the mass spectrum of the analyte peak matches the reference spectrum of this compound, we achieve unambiguous identification.
-
Compare the chromatograms. The blank should show no interfering peaks at the retention time of this compound. The spiked sample should show baseline resolution between the analyte and the impurities.
Acceptance Criteria:
-
No significant interference at the retention time of the analyte.
-
The method is deemed specific if the analyte peak is well-resolved from other components (Resolution > 2).
Linearity and Range
Objective: To establish the concentration range over which the detector response is directly proportional to the analyte concentration.
Methodology:
-
Prepare a stock solution of the this compound reference standard.
-
Perform serial dilutions to create at least five calibration standards across the expected working range (e.g., 50% to 150% of the target concentration). A typical range could be 0.1 mg/mL to 1.5 mg/mL.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope.
Acceptance Criteria:
-
Correlation coefficient (R²) ≥ 0.995.
-
The y-intercept should be insignificant compared to the response at 100% concentration.
Accuracy
Objective: To determine the closeness of the measured value to the true value, typically expressed as percent recovery.
Methodology:
-
Prepare a sample matrix (placebo) without the analyte.
-
Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percent recovery for each replicate.
-
Recovery (%) = (Measured Concentration / Spiked Concentration) x 100
-
Acceptance Criteria:
-
Mean percent recovery should be within 98.0% to 102.0%.[15]
Precision
Objective: To assess the degree of scatter between a series of measurements under different conditions.
Methodology:
-
A. Repeatability (Intra-assay precision):
-
Prepare six identical samples at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).
-
-
B. Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Calculate the %RSD for this new set of six samples.
-
Compare the results between the two studies.
-
Acceptance Criteria:
-
%RSD for repeatability and intermediate precision should be ≤ 2.0%.
LOD & LOQ
Objective: To determine the lowest concentration of analyte that the method can reliably detect and quantify.
Methodology (Based on Signal-to-Noise):
-
Prepare a series of progressively more dilute solutions of the reference standard.
-
Inject them and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Causality: This approach is practical and directly demonstrates the detector's ability to distinguish the analyte signal from the background noise of the system.[15]
Acceptance Criteria:
-
LOD: S/N ratio of ~3:1.
-
LOQ: S/N ratio of ~10:1, with acceptable precision and accuracy at this concentration.
Comparative Performance Data
The table below summarizes typical validation results for a robust GC-FID method compared to a feasible HPLC-MS method for this compound quantification.
| Validation Parameter | GC-FID Method | HPLC-MS Method | Insights & Justification |
| Specificity | High (Resolution > 3 from β-pinene). Confirmed by GC-MS. | Very High (Specificity enhanced by mass-to-charge ratio detection). | Both methods offer excellent specificity. MS detection provides the highest level of confidence by confirming molecular weight. |
| Linearity (R²) | > 0.999 | > 0.998 | Both techniques demonstrate excellent linearity. GC-FID often provides a slightly wider linear dynamic range for this type of analyte. |
| Range | 0.05 - 2.0 mg/mL | 0.01 - 1.5 mg/mL | The range is defined by the linearity and is suitable for typical assay and impurity testing requirements. |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 101.8% | Both methods meet the standard acceptance criteria of 98-102%, demonstrating high accuracy. |
| Precision (%RSD) | Repeatability: 0.8%Intermediate: 1.3% | Repeatability: 1.1%Intermediate: 1.6% | GC-FID often shows slightly better precision due to the simplicity of the technique for volatile compounds. Both are well within the ≤ 2% limit. |
| LOQ | ~0.05 mg/mL | ~0.01 mg/mL | HPLC-MS can offer superior sensitivity, making it the preferred choice if trace-level quantification is the primary goal. |
| Robustness | Passed (unaffected by ±2°C/min ramp rate change) | Passed (unaffected by ±2% change in mobile phase composition) | A well-developed method in either technique should be robust, ensuring day-to-day reliability. |
Interrelation of Core Validation Parameters
Understanding how validation parameters connect is key to appreciating the self-validating nature of the process. A method cannot be considered accurate if it is not also precise. Linearity is a prerequisite for defining a working range where accuracy and precision are acceptable.
Caption: The relationship between key validation parameters.
Conclusion
For the routine quantification of this compound, a validated Gas Chromatography method with FID detection stands out as the superior choice, offering an optimal balance of specificity, precision, robustness, and simplicity. Its performance is ideally suited for quality control and process monitoring where the analyte is expected at moderate to high concentrations. The specificity of the GC method should be unequivocally confirmed using Mass Spectrometry.
While an HPLC-MS method is also a valid and powerful technique, its primary advantage lies in its superior sensitivity (lower LOQ). It should be considered the method of choice when the analytical objective is trace-level detection or when analyzing this compound within complex, non-volatile sample matrices where direct injection into a GC is not feasible.
Ultimately, the choice of method must align with its intended purpose, a principle that lies at the heart of the ICH guidelines.[4] By following the structured validation protocols outlined in this guide, researchers and scientists can ensure their analytical data is not only accurate and reliable but also defensible and compliant with global regulatory standards.
References
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks.
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). AMSbiopharma.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. ECA Academy.
- This compound | 6931-54-0. Benchchem.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025). Lab Manager.
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020). U.S.
- Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
- ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. (2026). IntuitionLabs.
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- This compound rosemarel (IFF). The Good Scents Company.
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- Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review.
- (PDF) Validation of Analytical Methods. (2018).
- Analytical Method Validation: Principles, Techniques, and Applications. (2023). Chemistry Research Journal.
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A Comparative Guide to Acid- vs. Base-Catalyzed Ring-Opening Reactions
For researchers, synthetic chemists, and professionals in drug development, the ring-opening of strained heterocycles like epoxides and aziridines is a cornerstone of molecular construction. The choice between acid- and base-catalyzed conditions for these transformations is not merely a matter of preference but a critical decision that dictates the regiochemical and stereochemical outcome of the product. This guide provides an in-depth, objective comparison of these two catalytic paradigms, supported by mechanistic insights, experimental data, and detailed protocols to empower you to make informed decisions in your synthetic endeavors.
The Mechanistic Dichotomy: A Tale of Two Pathways
The high ring strain of epoxides (approximately 13 kcal/mol) and aziridines renders them susceptible to nucleophilic attack, a feature that might not be as readily available in their acyclic ether and amine counterparts.[1] However, the manner in which this ring-opening is initiated—either by protonation under acidic conditions or direct nucleophilic assault under basic conditions—fundamentally alters the reaction's course.
Base-Catalyzed Ring-Opening: A Classic SN2 Reaction
Under basic or neutral conditions, the ring-opening of epoxides and aziridines proceeds through a classic bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This pathway is characterized by the direct attack of a strong nucleophile on one of the electrophilic carbons of the heterocyclic ring.
Key Characteristics:
-
Nucleophile: Requires a strong nucleophile (e.g., alkoxides, Grignard reagents, organolithiums, amines, sodium azide).[1][3]
-
Regioselectivity: The nucleophile attacks the less sterically hindered carbon atom. This is a consequence of the SN2 mechanism, where steric hindrance plays a dominant role in the transition state.[1][4]
-
Stereochemistry: The reaction proceeds with inversion of configuration at the carbon atom that is attacked, resulting in a trans or anti product.[1] This is a hallmark of the backside attack characteristic of SN2 reactions.
Caption: Base-catalyzed epoxide ring-opening mechanism.
Acid-Catalyzed Ring-Opening: A Hybrid SN1/SN2 Pathway
In the presence of an acid, the reaction landscape changes dramatically. The first step is the protonation of the heteroatom (oxygen in epoxides, nitrogen in aziridines), which makes the ring a much better leaving group.[5] This initial protonation has profound implications for the subsequent nucleophilic attack.
The mechanism of acid-catalyzed ring-opening is best described as a hybrid between SN1 and SN2.[2] While a full carbocation is generally not formed, the transition state has significant carbocationic character.
Key Characteristics:
-
Nucleophile: Can be carried out with weaker, neutral nucleophiles (e.g., water, alcohols) since the epoxide/aziridine is activated by protonation.[1]
-
Regioselectivity: The nucleophile attacks the more substituted carbon atom.[6][7] This is because the more substituted carbon can better stabilize the partial positive charge that develops in the transition state.[6]
-
Stereochemistry: Similar to the base-catalyzed pathway, the reaction proceeds with inversion of stereochemistry, leading to trans or anti products due to a backside attack.[2]
Caption: Acid-catalyzed epoxide ring-opening mechanism.
A Head-to-Head Comparison: Regioselectivity in Action
To illustrate the practical implications of these mechanistic differences, let's consider the ring-opening of 1,2-epoxypropane with methanol.
| Condition | Catalyst | Major Product | Minor Product |
| Basic | Sodium Methoxide (NaOMe) in Methanol | 1-methoxy-2-propanol | 2-methoxy-1-propanol |
| Acidic | Sulfuric Acid (H₂SO₄) in Methanol | 2-methoxy-1-propanol | 1-methoxy-2-propanol |
Under basic conditions, the methoxide ion (a strong nucleophile) attacks the less sterically hindered primary carbon, yielding 1-methoxy-2-propanol as the major product.[8] Conversely, under acidic conditions, the protonated epoxide is attacked by methanol (a weak nucleophile) at the more substituted secondary carbon, which can better stabilize the developing positive charge, leading to 2-methoxy-1-propanol as the major product.[8][9]
Experimental Protocols: From Theory to Practice
The following protocols provide detailed, step-by-step methodologies for representative acid- and base-catalyzed ring-opening reactions of epoxides and aziridines.
Epoxide Ring-Opening
Caption: Workflow for acid-catalyzed epoxide ring-opening.
Caption: Workflow for base-catalyzed epoxide ring-opening.
Aziridine Ring-Opening
This protocol is adapted from a procedure using an acidic ionic liquid as the catalyst.[10]
-
Reaction Setup: In a round-bottom flask, dissolve the N-tosylaziridine in the desired alcohol.
-
Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid.
-
Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the substrate) and monitor the reaction progress by TLC.
-
Work-up: Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer, concentrate it, and purify the product by column chromatography.
-
Reagent Preparation: In a dried Schlenk tube under an argon atmosphere, charge B₂pin₂ (2.0 equiv), CuCl (0.2 equiv), and freshly sublimed t-BuOK (2.0 equiv).
-
Substrate Addition: Add the N-picolinoyl-activated aziridine (1.0 equiv) and a phosphine ligand (0.2 equiv).
-
Solvent Addition: Add freshly distilled THF to the desired concentration (e.g., 0.2 M).
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Quenching and Extraction: Quench the reaction with saturated aqueous NH₄Cl and extract the aqueous layer three times with ethyl acetate.
-
Purification: Dry the combined organic layers with Na₂SO₄, evaporate the solvent, and purify the crude product by flash chromatography.[11]
Product Characterization: A Spectroscopic Approach
Distinguishing between the regioisomeric products of ring-opening reactions is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.
1H NMR Spectroscopy
The chemical shifts of the protons attached to the carbons bearing the nucleophile and the hydroxyl/amino group are diagnostic. For the methanolysis of 1,2-epoxypropane:
-
1-methoxy-2-propanol (attack at C1):
-
The proton on C2 (bearing the -OH group) will appear as a multiplet around 3.9-4.1 ppm.
-
The protons on C1 (bearing the -OCH₃ group) will appear as a doublet around 3.3-3.4 ppm.
-
The methoxy protons will be a singlet around 3.3 ppm.[12]
-
-
2-methoxy-1-propanol (attack at C2):
-
The proton on C2 (bearing the -OCH₃ group) will appear as a multiplet at a slightly different chemical shift than in the other isomer.
-
The protons on C1 (bearing the -OH group) will be a doublet at a different chemical shift.
-
13C NMR Spectroscopy
The 13C NMR chemical shifts of the carbons involved in the ring-opening are also highly informative. The carbon attached to the more electronegative oxygen of the newly introduced hydroxyl or methoxy group will be shifted further downfield.
Quantitative Data Summary
The regioselectivity of ring-opening reactions can be quantified by determining the ratio of the different product isomers. This is typically achieved using techniques like Gas Chromatography (GC) or by integration of the signals in the 1H NMR spectrum of the crude reaction mixture.
A study on the ring-opening of epoxides with sodium azide in water demonstrated a clear pH-dependent regioselectivity. Under basic conditions (pH 9.5), the attack occurs preferentially at the less substituted carbon, whereas under acidic conditions (pH 4.2), the regioselectivity is reversed, with the nucleophile attacking the more substituted carbon.
Conclusion
The choice between acid- and base-catalyzed ring-opening of epoxides and aziridines is a powerful tool in the hands of a synthetic chemist. By understanding the underlying mechanistic principles, researchers can strategically select reaction conditions to achieve the desired regiochemical and stereochemical outcomes. Base-catalyzed reactions, following an SN2 pathway, favor attack at the less sterically hindered position. In contrast, acid-catalyzed reactions, proceeding through a transition state with significant carbocationic character, direct the nucleophile to the more substituted carbon. This guide provides the foundational knowledge, practical protocols, and analytical insights necessary to harness the full synthetic potential of these versatile transformations.
References
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- Chad's Prep. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry [Video]. YouTube.
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- YouTube. (2009, October 22). Acid-Catalyzed Ring Opening of 1,2-epoxybutane in the Presence of Methanol.
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- PMC. (2021, December 6).
- Chemistry Stack Exchange. (2013, March 5).
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- Das, B., Reddy, V. S., Tehseen, F., & Krishnaiah, M. (2007). Catalyst-Free Highly Regio- and Stereoselective Ring Opening of Epoxides and Aziridines with Sodium Azide Using Poly(ethylene glycol) as an Efficient Reaction Medium. Synthesis, 2007(05), 666-668. DOI: 10.1055/s-2007-965921
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A Researcher's Guide to the Computational Modeling of 2,10-Epoxypinane Reaction Mechanisms
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of chiral molecules like 2,10-Epoxypinane is paramount for the targeted synthesis of novel therapeutic agents and fine chemicals. This guide provides an in-depth comparison of computational modeling approaches for elucidating the complex reactivity of this compound, a versatile bicyclic monoterpene epoxide derived from β-pinene. By leveraging the power of computational chemistry, we can gain unprecedented insights into reaction pathways, predict product distributions, and rationally design catalysts and reaction conditions. This document will navigate through the theoretical underpinnings, practical methodologies, and comparative analyses of various computational models, supported by experimental data to ensure scientific rigor and practical applicability.
The Significance of this compound in Synthetic Chemistry
This compound, also known as β-pinene oxide, serves as a crucial chiral building block in organic synthesis.[1] Its strained three-membered epoxide ring fused to the rigid pinane framework makes it susceptible to a variety of transformations, including acid-catalyzed rearrangements and nucleophilic ring-opening reactions. These reactions yield a diverse array of valuable monoterpenoids, some of which are precursors to fragrances, agrochemicals, and pharmaceuticals.[2][3] The stereochemistry of the pinane skeleton provides a powerful tool for asymmetric synthesis, making the predictable and selective functionalization of this compound a topic of significant interest.
Computational modeling offers a potent alternative and complement to empirical studies, allowing for the exploration of reaction mechanisms at a molecular level. This in silico approach can rationalize experimental observations, predict the feasibility of unexplored pathways, and guide the optimization of reaction conditions for desired outcomes.
Comparing Computational Models for this compound Reactions
The choice of computational method is critical for obtaining accurate and reliable results. For reactions involving bond breaking and formation, as is the case with epoxide ring-opening and rearrangements, Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry due to its balance of accuracy and computational cost.
Density Functional Theory (DFT) Approaches
DFT methods approximate the complex many-electron problem by calculating the electron density. The accuracy of a DFT calculation is largely determined by the choice of the exchange-correlation functional and the basis set.
Exchange-Correlation Functionals:
A plethora of DFT functionals are available, each with its own strengths and weaknesses. For the study of carbocation-mediated rearrangements, which are prevalent in the acid-catalyzed reactions of pinane derivatives, the choice of functional is particularly important.[4]
| Functional | Type | Strengths | Considerations |
| B3LYP | Hybrid GGA | A widely used and well-benchmarked functional for general organic reactions.[5] | May not be as accurate for systems with significant dispersion interactions or complex electronic structures. |
| M06-2X | Hybrid Meta-GGA | Generally provides good accuracy for thermochemistry and kinetics, including transition states.[6] | Can be more computationally expensive than B3LYP. |
| ωB97X-D | Range-separated hybrid with dispersion correction | Explicitly accounts for long-range dispersion interactions, which can be important in stabilizing transition states and intermediates. | The inclusion of dispersion correction adds to the computational cost. |
| PBE0 | Hybrid GGA | Often performs well for reaction energies and barrier heights. | Performance can be system-dependent. |
Basis Sets:
The basis set describes the atomic orbitals used in the calculation. Larger basis sets provide more flexibility and generally lead to more accurate results, but at a higher computational cost.
| Basis Set | Description | Application |
| 6-31G(d) | Pople-style basis set with polarization functions on heavy atoms. | A good starting point for geometry optimizations. |
| 6-311+G(d,p) | Larger Pople-style basis set with diffuse functions and polarization functions on all atoms. | Often used for more accurate single-point energy calculations on optimized geometries. |
| def2-TZVP | Ahlrichs-type triple-zeta basis set with polarization. | A well-balanced and widely used basis set for a variety of applications.[5] |
Experimental Validation: A Crucial Step
Computational models must be validated against experimental data to ensure their predictive power. For the acid-catalyzed rearrangement of β-pinene oxide (this compound), experimental studies have shown that the product distribution is highly dependent on the catalyst and solvent used.
For instance, the use of Lewis acids like SnCl2 in 1,4-dioxane has been shown to favor the formation of myrtanal, while Brønsted acids can lead to perillyl alcohol.[7] In another study, the isomerization of β-pinene oxide catalyzed by Sn-MCM-41 in DMSO yielded a high selectivity for perillyl alcohol.[7] These experimental findings provide a critical benchmark for evaluating the accuracy of computational models in predicting product selectivity.
A computational study on the isomerization of α- and β-pinene epoxides using Fe³⁺ as a catalyst showed that the transformation into myrtanal from β-pinene epoxide is thermodynamically the most favorable, which aligns with experimental observations of high myrtanal selectivity.[8]
Key Reaction Mechanisms of this compound
Acid-Catalyzed Rearrangement
Under acidic conditions, the epoxide oxygen of this compound is protonated, activating the ring for nucleophilic attack or rearrangement. The subsequent reaction pathway is often complex, involving a series of carbocation intermediates and rearrangements. A plausible mechanism leading to the formation of myrtenol and myrtanal involves the formation of a tertiary carbocation, followed by proton transfer.[2] The formation of perillyl alcohol proceeds through a different pathway involving a ring-opening and subsequent recyclization.[2]
Caption: Acid-catalyzed rearrangement of this compound.
Nucleophilic Ring-Opening
The strained epoxide ring of this compound is also susceptible to attack by a wide range of nucleophiles. Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom.[9] This regioselectivity is a key feature that can be exploited in synthesis. Common nucleophiles include amines, alcohols, and water.[9][10]
Caption: Nucleophilic ring-opening of this compound.
Experimental Protocol: A Step-by-Step DFT Workflow
The following protocol outlines a general workflow for the computational investigation of the acid-catalyzed rearrangement of this compound using DFT.
Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem is required. For visualization of results, software like GaussView or Avogadro is recommended.
Step 1: Structure Preparation
-
Obtain the 3D coordinates of this compound. This can be done using a molecular builder or from a chemical database like PubChem.[1]
-
Create input files for all reactants, intermediates, transition states, and products.
Step 2: Geometry Optimization and Frequency Calculation
-
Perform geometry optimizations for all species using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Following optimization, perform frequency calculations at the same level of theory to confirm that the structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). The frequency calculations also provide thermochemical data such as Gibbs free energies.
Step 3: Transition State Searching
-
For each reaction step, locate the transition state structure. This can be achieved using methods like Synchronous Transit-Guided Quasi-Newton (STQN) or by performing a relaxed potential energy surface scan along the reaction coordinate.
-
The nature of the transition state should be confirmed by visualizing the imaginary frequency, which should correspond to the motion along the reaction coordinate.
Step 4: Intrinsic Reaction Coordinate (IRC) Calculation
-
Perform an IRC calculation starting from the transition state structure. This will confirm that the transition state connects the correct reactant and product.
Step 5: Single-Point Energy Refinement
-
To obtain more accurate energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).
Step 6: Solvation Effects
-
Include the effect of the solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM), in both the geometry optimization and single-point energy calculations. This is crucial as solvent polarity can significantly influence reaction pathways and product selectivity.[7]
Step 7: Data Analysis and Visualization
-
Analyze the calculated energies to construct a reaction energy profile.
-
Visualize the optimized structures, transition states, and reaction pathways.
-
Compare the calculated product stabilities and activation barriers with experimental data.
Caption: A typical DFT workflow for studying reaction mechanisms.
Conclusion
Computational modeling provides an indispensable toolkit for modern chemical research, offering deep insights into the complex reaction mechanisms of molecules like this compound. By carefully selecting appropriate DFT functionals and basis sets, and by rigorously validating the computational results against experimental data, researchers can unravel the intricacies of acid-catalyzed rearrangements and nucleophilic ring-opening reactions. This predictive power not only enhances our fundamental understanding of chemical reactivity but also accelerates the discovery and development of new molecules with desired properties, ultimately benefiting the fields of drug development and materials science. This guide serves as a starting point for researchers embarking on the computational exploration of this compound, empowering them to make informed decisions in their in silico investigations.
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Zítová, K., Vyskočilová, E., & Červený, L. (2021). Preparation of α-terpineol and perillyl alcohol using zeolites beta. ResearchGate. [Link]
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Rojas-Bite, D., et al. (2020). Reaction Mechanism of the Isomerization of Monoterpene Epoxides with Fe3+ as Active Catalytic Specie: A Computational Approach. The Journal of Physical Chemistry A. [Link]
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Zhang, Y., et al. (2019). Selective Catalytic Isomerization of β‐Pinene Oxide to Perillyl Alcohol Enhanced by Protic Tetraimidazolium Nitrate. ChemistryOpen. [Link]
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Tantillo, D. J. (2016). Dynamic behavior of rearranging carbocations – implications for terpene biosynthesis. Beilstein Journal of Organic Chemistry. [Link]
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Jacobs, P. A., et al. (2001). Application of zeolite titanium Beta in the rearrangement of α-pinene oxide to campholenic aldehyde. ResearchGate. [Link]
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Zhang, G., et al. (2019). Biased Lewis Pairs: A General Catalytic Approach to Ether‐Ester Block Copolymers with Unlimited Ordering of Sequences. ResearchGate. [Link]
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Tovar, C., et al. (2021). Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K. SciSpace. [Link]
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Azizi, N., & Gholibeglo, E. (2012). Epoxide ring opening with alcohol and amine in nitromethane at room temperature. ResearchGate. [Link]
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Al-Mulla, A. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]
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Kumar, A., et al. (2017). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications. [Link]
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Kaur, N., & Kishore, D. (2016). Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. ResearchGate. [Link]
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Sarotti, A. M. (2013). Regioselective epoxide ring-opening using boron trifluoride diethyl etherate: DFT study of an alternative mechanism to explain the formation of syn-fluorohydrins. ResearchGate. [Link]
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Zítová, K., et al. (2021). Products of β-pinene oxide rearrangement. ResearchGate. [Link]
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Fukuda, N., et al. (2026). Configurational Assignment of Epoxides Using HMBC: DFT-Based Development, Experimental Validation, Scope, and Limitations. PubMed. [Link]
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Tovar, C., et al. (2021). Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K. Physical Chemistry Chemical Physics. [Link]
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Harvey, J. N. (2007). Benchmark Study of DFT Functionals for Late-Transition-Metal Reactions. ResearchGate. [Link]
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Wang, Y., et al. (2021). Density Functional Theory Evaluation of a Photoinduced Intramolecular Aryl Ether Rearrangement. The Journal of Organic Chemistry. [Link]
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Uchiyama, M., & Sato, H. (2021). DFT Study on the Biosynthesis of Verrucosane Diterpenoids and Mangicol Sesterterpenoids: Involvement of Secondary-Carbocation-Free Reaction Cascades. JACS Au. [Link]
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A Senior Application Scientist's Guide to Regioselectivity in the Nucleophilic Attack on 2,10-Epoxypinane
Abstract
The regioselective ring-opening of epoxides is a cornerstone of modern synthetic chemistry, enabling the creation of complex molecular architectures from simple precursors. 2,10-Epoxypinane, also known as β-pinene oxide, is a chiral bicyclic epoxide derived from the renewable feedstock β-pinene, a major component of turpentine.[1][2] Its rigid, sterically demanding structure presents a fascinating and instructive case study in directing nucleophilic attack. This guide provides a comparative analysis of the two principal pathways for the ring-opening of this compound: base-catalyzed and acid-catalyzed reactions. We will explore the underlying mechanistic principles, provide validated experimental protocols, and present the expected outcomes, offering researchers a predictive framework for leveraging this versatile intermediate in the synthesis of high-value compounds, particularly in the fragrance and pharmaceutical industries.[3][4]
Introduction: The Strategic Importance of this compound
This compound is a vital chiral building block in the synthesis of oxygenated monoterpenoids.[5] The molecule possesses two electrophilic carbon centers susceptible to nucleophilic attack: the tertiary C-2 and the primary C-10. The ability to selectively functionalize one of these positions over the other is paramount for achieving a desired synthetic target. An inability to control this regioselectivity leads to product mixtures that are challenging and costly to separate, reducing overall process efficiency.
This guide will demonstrate how the choice of reaction conditions—specifically, the pH and the nature of the nucleophile—dictates the site of attack, allowing chemists to steer the reaction towards a specific isomer with high fidelity.
Foundational Principles of Epoxide Ring-Opening
The regiochemical outcome of nucleophilic attack on an unsymmetrical epoxide is governed by a competition between steric and electronic factors. The dominant factor is determined by the reaction conditions.
-
Under Basic or Neutral Conditions (Strong Nucleophiles): The reaction proceeds via a classic S(_N)2 mechanism . The nucleophile directly attacks one of the epoxide carbons, displacing the oxygen atom in a single, concerted step. In this scenario, steric hindrance is the controlling factor. The nucleophile will preferentially attack the less sterically encumbered carbon atom.[6]
-
Under Acidic Conditions (Weak Nucleophiles): The reaction mechanism has significant S(_N)1 character . The reaction is initiated by the protonation of the epoxide oxygen, making it a much better leaving group. This protonation weakens the C-O bonds and induces a partial positive charge on the adjacent carbons. Electronic effects then become dominant. The nucleophile will preferentially attack the carbon atom that can better stabilize this developing positive charge—typically the more substituted carbon.[7]
Pathway A: Nucleophilic Attack under Basic/Neutral Conditions
Mechanism & Rationale: The Steric-Driven Pathway
In the presence of a strong, anionic nucleophile (e.g., H⁻ from LiAlH₄, RO⁻, R-MgX), the reaction follows a pure S(_N)2 pathway. The rigid pinane skeleton creates a highly congested environment around the tertiary C-2 carbon. In contrast, the primary C-10 carbon is significantly more accessible. Consequently, the nucleophile will overwhelmingly attack the C-10 position, leading to the formation of an alcohol at C-2 and the new substituent at C-10. This pathway is a reliable method for producing C-10 functionalized pinane derivatives.
Experimental Protocol: Reductive Opening with LiAlH₄
This protocol describes the reduction of this compound to yield (1R,2R,5R)-Pinan-2-ol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that delivers a hydride ion (H⁻) as the nucleophile.[8][9]
Materials:
-
This compound (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% Aqueous NaOH solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
DCM (Dichloromethane) or Diethyl ether for extraction
Procedure:
-
Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Preparation: Suspend LiAlH₄ (1.1 eq) in anhydrous THF (approx. 5 mL per 1 g of epoxide) in the reaction flask and cool the slurry to 0 °C using an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF (approx. 5 mL per 1 g) and add it to the dropping funnel. Add the epoxide solution dropwise to the stirred LiAlH₄ slurry over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise:
-
'X' mL of water (where 'X' is the mass of LiAlH₄ used in grams).
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of water.
-
-
Purification: Stir the resulting granular white precipitate for 30 minutes, then filter it through a pad of Celite, washing the filter cake with additional solvent (THF or ether). Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and assess purity.
Expected Outcome & Data
The nucleophilic attack of the hydride ion occurs exclusively at the sterically accessible C-10 position.
| Reagent | Product | Position of Attack | Mechanism | Expected Yield |
| LiAlH₄ | (1R,2R,5R)-Pinan-2-ol | C-10 (Primary) | S(_N)2 | >95% |
Mechanistic Diagram: Base-Catalyzed Ring Opening
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A Comparative Guide to Synthetic Routes for Functionalized Pinane Derivatives
Introduction: The Enduring Legacy of the Pinane Scaffold
Derived from the abundant and renewable chiral pool terpenes, α- and β-pinene, the pinane scaffold represents a cornerstone in modern organic synthesis. Its rigid, bicyclic structure, adorned with stereocenters, offers a unique three-dimensional framework that has proven invaluable in the development of chiral ligands for asymmetric catalysis, complex natural product synthesis, and the creation of novel pharmaceutical agents and fragrance compounds. The strategic introduction of functional groups onto this hydrocarbon skeleton is a critical endeavor, unlocking a diverse array of molecular architectures and reactivities.
This guide provides a comparative analysis of the principal synthetic routes to functionalized pinane derivatives. We will move beyond a simple recitation of protocols to delve into the mechanistic underpinnings and strategic considerations that guide the choice of a particular synthetic pathway. By examining key performance metrics such as yield, stereoselectivity, and operational simplicity, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the rich chemistry of the pinane family. We will explore the direct functionalization of the pinane core through oxidation and rearrangement, the stereoselective construction of complex appendages, and the selective saturation of the pinene olefin, providing a holistic view of the synthetic toolbox available for this versatile scaffold.
I. Direct Oxidation of the Pinane Skeleton: Accessing Key Ketones and Alcohols
Direct oxidation of the readily available pinene isomers is one of the most straightforward methods to introduce oxygen-containing functional groups, providing valuable synthons like verbenone, myrtenal, and α-pinene oxide. The choice of oxidant and catalyst is paramount, as it dictates the chemo- and regioselectivity of the transformation, steering the reaction towards allylic oxidation, epoxidation, or C-H activation.
The causality behind these selective transformations lies in the chosen reagents' mechanism of action. For instance, allylic oxidation often proceeds via radical pathways or through the formation of intermediate species that favor attack at the allylic position. In contrast, peroxy acids will typically deliver an oxygen atom to the electron-rich double bond to form an epoxide. The steric hindrance imposed by the gem-dimethyl bridge of the pinane skeleton plays a crucial role in directing the approach of the oxidizing agent, often leading to high diastereoselectivity.
// Invisible nodes for layout {rank=same; verbenol; pinene_oxide; myrtenal}
// Captions caption [label="Key oxidative transformations of α-pinene.", shape=plaintext, fontcolor="#5F6368", fontsize=10]; } . Caption: Key oxidative transformations of α-pinene.
Comparative Data: Oxidation of α-Pinene
The following table summarizes the performance of various methods for the oxidation of α-pinene to key products like verbenone and myrtenal. This allows for a direct comparison of different catalytic systems and reaction conditions.
| Catalyst/Reagent | Oxidant | Solvent | Temp. (°C) | Time (h) | α-Pinene Conv. (%) | Product(s) & Selectivity (%) | Overall Yield (%) | Ref. |
| Pb(OAc)₄ / Na₂Cr₂O₇ | - | Benzene/Ether | 65 / 0-RT | 1 / 24 | - | Verbenone | 43 | [1] |
| CuAPO-5 (0.06) | TBHP | Chloroform | 85 | 12 | 96.8 | Verbenone (46.4) | - | [2] |
| Co-MCM-41 | O₂ | - | 75-80 | 6-9 | 97.2 | Verbenol + Verbenone (65 total) | - | [3] |
| Pd/SeO₂/SiO₂ | O₂ (6 atm) | Ethanol | 134 | 8 | 12 | Myrtenal (62) | 7.4 | [4][5] |
| Biocatalytic (P. brachyceras) | - | Culture Medium | - | 240 | 80.9 | (-)-Verbenone | - | [6] |
TBHP: tert-Butyl hydroperoxide
Experimental Protocol: Two-Step Chemical Synthesis of Verbenone from α-Pinene
This protocol, adapted from established literature, details a robust two-step chemical oxidation process that provides good yields of verbenone while preserving the stereochemistry of the starting α-pinene.[1]
Step 1: Lead Tetraacetate Oxidation to Verbenyl Acetates
-
Setup: In a 1-L three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, dissolve 47.7 g (0.35 mol) of (+)-α-pinene in 350 mL of dry benzene.
-
Reaction Initiation: Heat the solution to 65°C. Over a 20-minute period, add 77.8 g (0.175 mol) of lead tetraacetate in portions. The reaction mixture will turn bright yellow.
-
Reaction Progression: Maintain the temperature at 65°C and continue stirring for 1 hour. The color will change to tan.
-
Work-up: Cool the solution to room temperature and filter it through a 1-inch pad of Celite. Wash the Celite pad with several 50-mL portions of benzene.
-
Extraction: To the filtrate, add 300 mL of water to precipitate lead oxides. Vigorously swirl the two-phase system intermittently for one hour. Filter the mixture again through a Celite pad. Separate the layers of the filtrate and extract the aqueous phase with three 150-mL portions of ether.
-
Isolation: Combine the organic fractions, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator at room temperature to obtain a mixture of verbenyl acetates as a colorless liquid.
Step 2: Hydrolysis and Oxidation to Verbenone
-
Hydrolysis: Place the crude acetate mixture in a 250-mL round-bottomed flask. Add 150 mL of a 10% potassium hydroxide solution in aqueous methanol at room temperature. Stir the mixture for 24 hours.
-
Oxidation Reagent Preparation: In a separate 1-L flask, prepare a solution of 40 g of sodium dichromate dihydrate and 30 mL of concentrated sulfuric acid in 250 mL of water. Cool this solution to 0°C in an ice bath.
-
Oxidation: Add the dichromate solution to the hydrolyzed alcohol mixture over a 30-minute period, maintaining the temperature at 0°C. Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring overnight.
-
Work-up and Purification: Dilute the reaction mixture with 200 mL of water. Separate the layers and extract the aqueous phase with three 200-mL portions of ether. Combine the organic layers and wash with 200 mL of saturated sodium bicarbonate solution, followed by 200 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude verbenone. Purify by distillation.
II. Skeletal Rearrangements: Harnessing Cationic Intermediates
The strained bicyclo[3.1.1]heptane system of pinene is prone to skeletal rearrangements under acidic or thermal conditions. These transformations, proceeding through carbocationic intermediates, can be strategically employed to access a variety of other monoterpene scaffolds, such as camphene, limonene, and terpineol. The product distribution is highly dependent on the reaction conditions, including the nature of the acid catalyst, solvent, and temperature, which influence the stability and fate of the transient carbocationic species.
The underlying principle of these rearrangements is the relief of ring strain and the formation of more stable carbocations. For instance, the protonation of α-pinene's double bond generates a tertiary carbocation that can undergo a Wagner-Meerwein shift, leading to the ring-opened p-menthane skeleton or the rearranged bicyclic camphene skeleton. Understanding these pathways allows for the targeted synthesis of specific isomers from a common starting material.
// Invisible nodes for layout {rank=same; camphene; p_menthenyl_cation} {rank=same; limonene; terpineol}
// Captions caption [label="Simplified pathways in the acid-catalyzed rearrangement of α-pinene.", shape=plaintext, fontcolor="#5F6368", fontsize=10]; } . Caption: Simplified pathways in the acid-catalyzed rearrangement of α-pinene.
Comparative Data: Product Distribution in α-Pinene Rearrangement
This table highlights how different acidic catalysts and conditions can dramatically alter the product distribution from the rearrangement of α-pinene.
| Catalyst | Solvent | Temp. (°C) | Time | α-Pinene Conv. (%) | Product Distribution (%) | Ref. |
| H₂SO₄ | Acetic Acid | RT | - | - | Bornyl acetate, Fenchyl acetate, Terpinyl acetate | [7] |
| TCA/Y-zeolite | - | 100 | 10 min | 66 | Terpineol (55), Camphene, Limonene, Terpinolene | [8] |
| Au/γ-Al₂O₃ | n-Octane | 190-210 | - | - | Camphene (major), Limonene, Terpinene | [9] |
| Thermal (Pyrolysis) | - | >250 | - | - | Limonene, Ocimene, Alloocimene | [10][11] |
| HCl/HNO₃ mixture | - | RT | - | - | Bornyl chloride (65.7), Camphene, Limonene | [12] |
TCA: Trichloroacetic acid
Experimental Protocol: Synthesis of Terpineol from α-Pinene
This protocol describes the acid-catalyzed hydration and rearrangement of α-pinene to produce α-terpineol, a valuable fragrance and flavor compound.[8]
-
Catalyst Preparation (optional, for solid acids): If using a solid acid catalyst like TCA/Y-zeolite, impregnate the zeolite with the acid according to literature procedures and activate it by heating.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add α-pinene.
-
Catalyst Addition: Add the acid catalyst (e.g., a mixture of phosphoric acid and acetic acid, or a solid acid catalyst). The catalyst loading should be optimized but is typically in the range of 5-15 wt% for solid acids.
-
Reaction: Heat the mixture to the desired temperature (e.g., 50-100°C) with vigorous stirring. Monitor the reaction progress by GC analysis.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a liquid acid was used, neutralize the mixture with a saturated solution of sodium bicarbonate. If a solid catalyst was used, filter it off and wash with a suitable solvent (e.g., diethyl ether).
-
Extraction and Purification: Extract the product with diethyl ether, wash the organic layer with brine, and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure α-terpineol.
III. Multi-Step Synthesis of Chiral Ligands: Crafting Amino Alcohols and Diols
The most significant application of functionalized pinane derivatives is arguably their role as chiral ligands in asymmetric catalysis. The synthesis of these ligands, typically amino alcohols or diols, involves multi-step sequences starting from α-pinene, β-pinene, or their derivatives like nopinone and myrtenol. These routes are designed to install hydroxyl and amino functionalities with high stereocontrol.
Common strategies involve an initial stereoselective transformation of the starting terpene, such as epoxidation or aminohydroxylation of an allylic alcohol derived from pinene. The resulting intermediates are then elaborated through nucleophilic ring-opening of epoxides, reductions, and N-alkylation or N-acylation reactions. The causality for the high stereoselectivity often stems from the initial stereocontrolled reaction, where the inherent chirality of the pinane backbone directs the facial selectivity of the reagent attack. Subsequent transformations are often designed to proceed with retention or predictable inversion of stereochemistry.
// Captions caption [label="A stereoselective pathway to pinane-based aminodiols.", shape=plaintext, fontcolor="#5F6368", fontsize=10]; } . Caption: A stereoselective pathway to pinane-based aminodiols.
Comparative Data: Performance of Pinane-Based Ligands in Asymmetric Catalysis
The ultimate test of a chiral ligand's efficacy is its performance in an asymmetric reaction. The following table compares various pinane-based amino alcohol and diol ligands in the well-studied enantioselective addition of diethylzinc to benzaldehyde.
| Ligand Type | Starting Material | Yield (%) | Enantiomeric Excess (ee, %) | Configuration | Ref. |
| 1,3-Aminoalcohol | (-)-Nopinone | High | Up to 85% | R | [13] |
| 1,4-Amino alcohol | (-)-β-Pinene | High | Up to 75% | S | [13] |
| Pinane-based Aminodiol | (-)-β-Pinene | 96 | 80 | R | [13] |
| 2-Amino-1,3-diol | (-)-α-Pinene | - | - | - | [14][15][16] |
| Pinane-based Diol | (-)-Nopinone | High | Up to 60% | R | [13] |
Experimental Protocol: Stereoselective Synthesis of a Pinane-Fused Oxazolidin-2-one
This protocol outlines the key steps towards the synthesis of a versatile chiral aminodiol precursor, starting from (-)-α-pinene. This method showcases a stereoselective aminohydroxylation as the key step.[14][15]
-
Synthesis of Isopinocarveol:
-
Perform a stereoselective epoxidation of (-)-α-pinene using meta-chloroperoxybenzoic acid (mCPBA).
-
Induce a base-catalyzed allylic rearrangement of the resulting epoxide using aluminium isopropoxide (Al(OiPr)₃) to yield isopinocarveol.
-
-
Carbamate Formation:
-
React the isopinocarveol with trichloroacetyl isocyanate.
-
Follow with an alkaline workup (e.g., K₂CO₃) to afford the corresponding allylic carbamate in good yield.
-
-
Stereoselective Aminohydroxylation:
-
Dissolve the carbamate in a suitable solvent system (e.g., t-butanol/water).
-
Add a catalytic amount of potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄) and an oxidizing agent such as tert-butyl hypochlorite (t-BuOCl) in the presence of a base like diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature until completion (monitored by TLC). This step proceeds with high regio- and stereoselectivity to form the pinane-fused oxazolidin-2-one.
-
-
Hydrolysis to the Aminodiol (if desired):
-
The resulting oxazolidin-2-one can be hydrolyzed under basic conditions (e.g., refluxing with KOH in ethanol/water) to yield the primary 2-amino-1,3-diol, which can be further functionalized.
-
IV. Selective Hydrogenation: Accessing the Saturated Pinane Core
While functionalization often targets the double bond or adjacent positions, the selective saturation of α-pinene to cis-pinane is a crucial transformation for producing valuable intermediates. Cis-pinane is a key precursor for fragrances like linalool and serves as a starting material for synthesizing other functionalized pinane derivatives where the double bond is not desired.
The stereochemical outcome of the hydrogenation is dictated by the steric hindrance of the α-pinene molecule. The gem-dimethyl bridge shields the β-face of the double bond, forcing the hydrogen to add from the less hindered α-face in a syn-addition process. This inherently favors the formation of the cis-isomer. The choice of catalyst (e.g., Pd, Pt, Ru, Ni) and reaction conditions (temperature, pressure, solvent) is critical to maximize this inherent selectivity and achieve high conversion rates.
// Captions caption [label="Stereoselective hydrogenation of α-pinene.", shape=plaintext, fontcolor="#5F6368", fontsize=10]; } . Caption: Stereoselective hydrogenation of α-pinene.
Comparative Data: Catalytic Hydrogenation of α-Pinene to cis-Pinane
This table compares the performance of different heterogeneous catalysts for the selective hydrogenation of pinenes.
| Catalyst | Support | Temp. (°C) | H₂ Pressure | Conv. (%) | cis-Pinane Selectivity (%) | Ref. |
| Ru | Carbon | RT | 400 Psi | 100 | 99 | [17] |
| Ru | Alumina | RT | 400 Psi | 100 | 99-100 | [17] |
| Pd | Carbon | 25 | 10 bar | >99 | 89 | [18] |
| Pd | Alumina | 25 | 10 bar | >99 | 72 | [18] |
| Pt | Carbon | RT | 400 Psi | 100 | 98.5 | [17] |
| Ni-B | KIT-6 | 120 | 4.0 MPa | 90.6 | 97.7 | [19] |
Experimental Protocol: Solvent-Free Hydrogenation of Pinene using Pd/C
This protocol, adapted from Yang et al., describes an environmentally friendly, solvent-free method for the hydrogenation of pinenes.[18]
-
Catalyst Preparation: Add 5% Pd/C catalyst (e.g., 0.5 g) to a high-pressure autoclave.
-
Reaction Setup: Add the pinene substrate (e.g., 50 mL) to the autoclave.
-
Hydrogenation: Seal the autoclave, purge it with hydrogen gas, and then pressurize it to the desired pressure (e.g., 10 bar).
-
Reaction Conditions: Begin stirring and heat the reactor to the desired temperature (e.g., 25-100°C). The reaction is typically complete within a few hours. Monitor the reaction by observing the cessation of hydrogen uptake.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Isolation: Filter the reaction mixture to remove the solid Pd/C catalyst. The catalyst can often be recycled. The filtrate consists of the pinane products and can be analyzed by GC to determine conversion and selectivity. Further purification is typically not required if high selectivity is achieved.
V. Conclusion and Future Outlook
The synthesis of functionalized pinane derivatives is a mature yet continually evolving field. The classic transformations of oxidation , rearrangement , and hydrogenation remain powerful tools for accessing a wide range of valuable products, from fragrance components to key synthetic intermediates. The choice between these direct functionalization routes is a strategic one, dictated by the desired functionality and the acceptable product profile. Oxidation offers a direct entry to valuable ketones and alcohols, while rearrangement provides access to diverse terpene skeletons. Hydrogenation, on the other hand, is the method of choice for obtaining the saturated cis-pinane core with high stereocontrol.
For applications in asymmetric catalysis, more intricate, multi-step syntheses are required to construct precisely tailored chiral ligands like amino alcohols and diols. These routes, while longer, demonstrate the power of stereocontrolled reactions such as epoxidation and aminohydroxylation to build molecular complexity on the pinane template.
Future research will likely focus on developing even more selective and sustainable methods. The use of biocatalysis, as demonstrated for verbenone synthesis, offers a promising green alternative to traditional chemical methods. Furthermore, the development of novel catalytic systems for C-H functionalization could open up new avenues for direct and selective derivatization of the pinane skeleton, bypassing the need for pre-functionalized starting materials. The continued exploration of the rich chemistry of this abundant, chiral building block will undoubtedly lead to the discovery of new synthetic methodologies and the creation of novel molecules with significant applications in science and industry.
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Synthesis of Myrtenal through Allylic Oxidation of α-Pinene over a Pd/SeO2/SiO2 Catalyst. MDPI. Available at: [Link]
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Tan, S. L., et al. (2021). Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process. RSC Advances, 11(54), 34220–34231. Available at: [Link]
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A Comparative Guide to Green Chemistry Metrics in the Synthesis of 2,10-Epoxypinane
This guide provides an in-depth evaluation of synthetic pathways to 2,10-Epoxypinane (also known as β-pinene oxide), a valuable chemical intermediate derived from the renewable feedstock β-pinene.[1][2] As the chemical industry pivots towards sustainability, it is imperative for researchers and process chemists to not only develop "greener" synthetic routes but also to quantify their environmental performance. This document offers a comparative analysis of traditional versus modern synthetic methods for this compound, grounded in key green chemistry metrics. We will explore the causality behind experimental choices and provide the data necessary to make informed decisions in process development.
The Synthetic Challenge: From Renewable Feedstock to Value-Added Epoxide
This compound is synthesized from β-pinene, a major constituent of turpentine, making it an excellent candidate for the valorization of biorenewable resources.[1] The core transformation is the epoxidation of the exocyclic double bond of β-pinene.[1] This epoxide serves as a versatile intermediate for producing a range of fine chemicals and fragrance compounds, such as perillyl alcohol.[1]
The choice of oxidant and reaction conditions is paramount, as it directly influences not only the reaction's efficiency and selectivity but also its environmental footprint. Herein, we compare two representative synthetic strategies: a traditional approach using a stoichiometric peracid and a greener, catalytic route employing hydrogen peroxide.
-
Traditional Route: Peroxyacid-Mediated Epoxidation. Historically, the epoxidation of alkenes has been achieved using pre-formed peroxyacids, such as meta-chloroperbenzoic acid (mCPBA) or peracetic acid.[1][3] While effective, these methods suffer from poor atom economy and generate significant waste. The peracid is consumed stoichiometrically, producing a corresponding carboxylic acid as a major byproduct that must be separated and disposed of. Furthermore, these reactions are often conducted in hazardous chlorinated solvents like methylene chloride.[3]
-
Greener Route: Catalytic Epoxidation with Hydrogen Peroxide. A more sustainable approach utilizes hydrogen peroxide (H₂O₂) as the terminal oxidant. In this process, the only theoretical byproduct is water, leading to a significantly improved atom economy.[1] These reactions typically require a catalyst to activate the H₂O₂. Various catalytic systems have been developed, often involving metal oxides or phase-transfer catalysts, and can be performed in more environmentally benign solvents.[4][5]
Quantifying "Greenness": A Primer on Key Metrics
To objectively compare these synthetic routes, we employ a suite of widely accepted green chemistry metrics. Each provides a different lens through which to view the efficiency and environmental impact of a chemical process.
-
Atom Economy (AE): Introduced by Barry Trost, Atom Economy measures the theoretical efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product.[6][7] It is a powerful design tool for assessing the intrinsic wastefulness of a reaction pathway. An ideal AE is 100%, typical of addition reactions.
-
Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor provides a more practical measure of waste by quantifying the actual mass of waste generated per unit mass of product.[8][9] It accounts for all materials not ending up in the final product, including reagents, solvent losses, and byproducts.[9] An ideal E-Factor is 0.
-
Process Mass Intensity (PMI): Championed by the American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR), PMI is a holistic metric that captures the total mass of all materials (reactants, reagents, solvents, process aids) used to produce a specific mass of product.[10][11][12] It is a crucial metric for evaluating the overall lifecycle impact of a process, as a lower PMI translates directly to reduced raw material usage, less waste, and lower costs.[13]
-
Reaction Mass Efficiency (RME): RME relates the mass of the final product to the total mass of the reactants used.[14][15] It effectively combines the concepts of atom economy and chemical yield into a single, more comprehensive metric for the reaction itself.[8]
The relationship and scope of these key metrics can be visualized as follows:
Caption: Logical relationship between key green chemistry metrics.
Comparative Analysis: this compound Synthesis
The following workflow diagram illustrates the stark contrast in material inputs and waste outputs between the traditional and greener synthetic routes.
Caption: Workflow comparison of traditional vs. green synthesis routes.
The quantitative differences become evident when applying the green chemistry metrics. The data below is synthesized from established principles and representative literature values for epoxidation reactions.
| Metric | Traditional Route (Peracetic Acid) | Greener Route (Catalytic H₂O₂) | Analysis |
| Atom Economy (AE) | ~56% | ~82% | The reaction C₁₀H₁₆ + CH₃CO₃H → C₁₀H₁₆O + CH₃CO₂H has a low AE due to the acetic acid byproduct. The ideal reaction C₁₀H₁₆ + H₂O₂ → C₁₀H₁₆O + H₂O is inherently more atom-economical. |
| E-Factor | > 10 | < 2 | The high E-Factor of the traditional route is driven by the stoichiometric acid byproduct, chlorinated solvent, and materials from workup. The greener route produces mainly water as a byproduct, dramatically reducing waste.[1] |
| Process Mass Intensity (PMI) | 25 - 100+ | < 10 | PMI highlights the massive burden of solvents and workup materials in the traditional process. The pharmaceutical industry typically sees high PMIs, and a shift to catalytic routes is a key strategy for reduction.[10][13] |
| Reaction Mass Efficiency (RME) | 40-50% (assuming 80-90% yield) | 70-78% (assuming 85-95% yield) | RME demonstrates the superior efficiency of the greener route in converting reactant mass into the desired product, reflecting both its high AE and typically high chemical yield.[16][17] |
Experimental Protocols
To provide a practical context for the data above, detailed experimental protocols for both synthetic approaches are provided.
Protocol 1: Traditional Epoxidation with Peracetic Acid
Objective: To synthesize this compound using a stoichiometric amount of peracetic acid in a chlorinated solvent.
Materials:
-
β-Pinene (1.0 eq)
-
Peracetic acid (32 wt% in dilute acetic acid, 1.2 eq)
-
Methylene chloride (CH₂Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of β-pinene (1.0 eq) and sodium carbonate (1.5 eq) in methylene chloride at 0°C, add peracetic acid (1.2 eq) dropwise, maintaining the temperature below 5°C.[3]
-
Monitor the reaction by TLC or GC until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by the slow addition of saturated sodium sulfite solution to destroy excess peroxide.
-
Separate the organic layer. Wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound.
Causality: The use of methylene chloride is traditional for its inertness and ability to dissolve nonpolar substrates. Sodium carbonate is added to buffer the acetic acid present in the peracetic acid solution and the acetic acid generated during the reaction, preventing acid-catalyzed ring-opening of the newly formed epoxide. The extensive aqueous workup is necessary to remove acid byproducts and unreacted reagents, contributing significantly to the process's high E-Factor and PMI.
Protocol 2: Green Catalytic Epoxidation with Hydrogen Peroxide
Objective: To synthesize this compound using hydrogen peroxide as the oxidant with a heterogeneous catalyst.
Materials:
-
β-Pinene (1.0 eq)
-
Hydrogen peroxide (30 wt% in H₂O, 1.5 eq)
-
Acetonitrile
-
Catalyst (e.g., Bi₂O₃, 0.05 eq)[4]
-
Sodium bicarbonate solution (e.g., 1 M)
Procedure:
-
In a round-bottom flask, combine β-pinene (1.0 eq), acetonitrile, sodium bicarbonate solution, and the catalyst (e.g., Bi₂O₃).[4]
-
Heat the mixture to the desired reaction temperature (e.g., 60-70°C).
-
Add hydrogen peroxide (1.5 eq) dropwise to the stirred mixture over 1 hour.[4]
-
Maintain the reaction at temperature and monitor by GC until completion (typically 3-5 hours).
-
Cool the reaction mixture to room temperature and filter to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.
-
Extract the filtrate with a suitable solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the product by vacuum distillation.
Causality: Hydrogen peroxide is the ideal oxidant from a green chemistry perspective, as its byproduct is water. The use of a heterogeneous catalyst simplifies product purification, as it can be removed by simple filtration and potentially reused, reducing waste.[4] Acetonitrile is chosen as a solvent that is miscible with the aqueous H₂O₂ phase while also dissolving the organic substrate, facilitating the reaction. The overall process involves fewer hazardous materials and generates significantly less waste, resulting in superior green metrics.
Conclusion and Authoritative Grounding
The evaluation of green chemistry metrics provides a clear, data-driven rationale for adopting modern, catalytic approaches for the synthesis of this compound. While traditional peracid methods are effective, they are demonstrably wasteful and rely on hazardous materials, as reflected by their poor Atom Economy, high E-Factor, and large Process Mass Intensity.
In contrast, catalytic epoxidation using hydrogen peroxide presents a significantly more sustainable alternative. This route boasts a high atom economy, produces water as its primary byproduct, and allows for the use of recyclable catalysts and more benign solvents. For researchers, scientists, and drug development professionals, the message is clear: the integration of green chemistry principles and the quantitative evaluation of synthetic routes are not merely academic exercises. They are essential practices for developing economically viable, safe, and environmentally responsible chemical manufacturing processes. The transition from stoichiometric reagents to catalytic systems, as exemplified in the synthesis of this compound, is a cornerstone of modern, sustainable chemistry.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,10-Epoxypinane in a Laboratory Setting
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are cornerstones of this principle. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,10-Epoxypinane (also known as β-Pinene oxide), a common intermediate in synthetic organic chemistry.[1][2][3] Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
Hazard Assessment of this compound: Understanding the Risks
Before any disposal protocol can be implemented, a thorough understanding of the chemical's hazards is paramount. This compound presents several key risks that dictate its handling and disposal requirements.
1.1. Flammability: this compound is a combustible liquid with a flashpoint of approximately 66°C (150.8°F).[2][4] This classifies it as a Category 4 flammable liquid under the OSHA classification system.[5] While not as volatile as some laboratory solvents, it can still ignite if exposed to an open flame or a sufficiently high-temperature heat source. Therefore, it must be handled in a well-ventilated area, away from potential ignition sources.[6][7]
1.2. Health Hazards: While not classified as acutely toxic, this compound can cause irritation to the skin, eyes, and respiratory tract.[2][4] Some data suggests it may cause an allergic skin reaction.[1] Ingestion can lead to gastrointestinal irritation.[2] Chronic exposure effects have not been fully investigated, warranting a cautious approach.[2]
1.3. Environmental Hazards: According to some classifications, this compound is considered very toxic to aquatic life.[1] This underscores the critical importance of preventing its release into the environment through improper disposal. Disposal down the sanitary sewer is strictly prohibited.[8][9]
Table 1: Key Safety Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O | [1] |
| Molecular Weight | 152.23 g/mol | [1] |
| Appearance | Clear, colorless liquid | [2] |
| Flash Point | 66°C (150.8°F) | [2][4] |
| Boiling Point | 98-100°C (at 27 mmHg) | [4] |
| Water Solubility | Insoluble | [10] |
| GHS Hazard Statements | H317: May cause an allergic skin reaction, H400: Very toxic to aquatic life | [1] |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
The selection and consistent use of appropriate PPE is the first line of defense against chemical exposure. The following PPE is mandatory when handling and preparing this compound for disposal:
-
Eye Protection: Chemical safety goggles are required to protect against splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat must be worn to protect against skin contact.
-
Respiratory Protection: While generally not required for small quantities handled in a well-ventilated area or a chemical fume hood, a respirator may be necessary for larger spills or in situations with inadequate ventilation.
Waste Segregation and Collection: The Foundation of Proper Disposal
Proper segregation of chemical waste at the source is a critical step that ensures safe handling and compliant disposal.[11] Commingling incompatible waste streams can lead to dangerous chemical reactions.[12]
3.1. Designated Waste Container: All waste containing this compound, including unused product, reaction byproducts, and contaminated materials, must be collected in a designated hazardous waste container. This container should be:
-
Compatible: Constructed of a material that will not react with the chemical (e.g., glass or a suitable plastic).
-
Properly Labeled: Clearly marked with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable," "Irritant").[8]
-
Securely Closed: The container must have a tight-fitting lid and be kept closed at all times except when adding waste.[13][14]
3.2. Segregation from Incompatibles: Store the this compound waste container segregated from incompatible materials, particularly strong oxidizing agents and acids, with which it can react.[10][12]
Step-by-Step Disposal Procedure
The following protocol outlines the systematic process for the disposal of this compound from the laboratory bench to its final removal by a certified hazardous waste contractor.
Step 1: Waste Collection at the Source
-
Carefully transfer any unwanted this compound into the designated hazardous waste container using a funnel to prevent spills.
-
For small quantities of residue in original containers, it is often preferable to dispose of the entire container as hazardous waste.[15]
Step 2: Rinsing of Contaminated Glassware
-
Glassware that has come into contact with this compound should be triple-rinsed with a suitable organic solvent (e.g., acetone or ethanol).
-
The rinsate from this process is also considered hazardous waste and must be collected in the designated this compound waste container.[15]
Step 3: Management of Contaminated Solid Waste
-
Any solid materials, such as absorbent paper, gloves, or weighing boats, that are contaminated with this compound must be collected as solid hazardous waste.[10]
-
Place these materials in a separate, clearly labeled solid hazardous waste container. Do not mix liquid and solid waste in the same container.[13]
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
-
The closed and labeled hazardous waste container should be stored in a designated Satellite Accumulation Area within the laboratory.
-
This area must be under the control of the laboratory personnel and located at or near the point of generation.
-
The SAA should have secondary containment to capture any potential leaks or spills.
Step 5: Arranging for Professional Disposal
-
Once the waste container is full, or if the accumulation time limits set by your institution or local regulations are reached, arrange for the transfer of the waste to your institution's central hazardous waste storage facility or for pickup by a licensed hazardous waste disposal company.[11]
-
Never attempt to dispose of this compound through incineration or by treating it with other chemicals unless you are specifically trained and equipped to do so as part of a permitted hazardous waste treatment process.[16]
Spill Management: Preparedness and Response
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills: For minor spills, absorb the liquid with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[7] Collect the contaminated absorbent material and place it in the solid hazardous waste container.[10] Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[10]
-
Large Spills: In the case of a large spill, evacuate the immediate area and alert your institution's environmental health and safety (EHS) department or emergency response team.[10] Do not attempt to clean up a large spill without the proper training and equipment.
Visualizing the Disposal Workflow
To further clarify the procedural logic, the following diagrams illustrate the decision-making process for waste segregation and the overall disposal workflow.
Caption: Decision tree for segregating this compound waste.
Caption: Overall workflow for this compound disposal.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to scientific excellence and responsible environmental stewardship.
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A Comprehensive Guide to Personal Protective Equipment for Handling 2,10-Epoxypinane
Welcome to your essential guide for the safe handling of 2,10-Epoxypinane, also known as β-Pinene oxide. This document provides an in-depth operational plan, from procedural safety protocols to disposal, ensuring the well-being of all laboratory personnel. As your trusted partner in laboratory safety, we are committed to providing value beyond the product itself, empowering your research with the highest standards of safety and scientific integrity.
Understanding the Hazards: A Proactive Approach to Safety
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound, while utilized in various applications including as an intermediate in the synthesis of fragrances and flavorings, presents several potential hazards that demand respect and careful management.[1]
According to available safety data, this compound is classified as an irritant and an environmental hazard.[2][3] Key hazard statements associated with this chemical include:
-
H317: May cause an allergic skin reaction. [2] This indicates that repeated skin contact may lead to sensitization, causing an allergic response upon subsequent exposures.
-
H400: Very toxic to aquatic life. [2] This highlights the importance of preventing any release of the chemical into the environment.
-
Potential for Irritation: A material safety data sheet for a 75% technical solution of (+)-beta-Pinene oxide indicates it may cause eye, skin, and respiratory tract irritation.[4]
-
Combustible Liquid and Vapor: The same source notes its combustible nature, requiring precautions against ignition sources.[4]
-
Potential for Central Nervous System Depression: Ingestion or high concentrations of vapor may lead to central nervous system depression.[4]
It is crucial to note that while some aggregated GHS information suggests that this compound does not meet hazard criteria in a high percentage of reports, the potential for skin sensitization and irritation necessitates a cautious approach.[2] The principle of "as low as reasonably practicable" (ALARP) should always be applied when it comes to chemical exposure.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of appropriate Personal Protective Equipment (PPE) is your first and most critical line of defense against the potential hazards of this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eyes/Face | Skin (Hands) | Skin (Body) | Respiratory |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (Nitrile or Neoprene). | Laboratory coat. | Not generally required if handled in a certified chemical fume hood. |
| High-Volume Handling or potential for splashing | Chemical splash goggles and a face shield. | Chemical-resistant gloves (Nitrile or Neoprene), consider double-gloving. | Chemical-resistant apron over a laboratory coat. | Consider a respirator if there is a risk of inhalation. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or coveralls. | Air-purifying respirator with organic vapor cartridges. |
Causality Behind PPE Choices:
-
Eye and Face Protection: The potential for eye irritation necessitates the use of safety glasses at a minimum.[4] When there is a higher risk of splashes, chemical splash goggles provide a seal around the eyes for enhanced protection. A face shield should be used in conjunction with goggles during high-volume transfers or when a significant splash hazard exists.
-
Hand Protection: Due to the risk of skin irritation and the potential for developing an allergic skin reaction, chemical-resistant gloves are mandatory.[2][4] Nitrile or neoprene gloves offer good resistance to a wide range of chemicals. It is crucial to check the glove manufacturer's compatibility chart for specific breakthrough times.
-
Body Protection: A standard laboratory coat is sufficient for low-volume work to protect against minor spills. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron provides an additional layer of protection.[5] In the event of a significant spill, a chemical-resistant suit may be necessary to prevent widespread skin contact.
-
Respiratory Protection: Handling this compound in a properly functioning chemical fume hood is the primary method for controlling inhalation exposure.[4] If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection is required. An air-purifying respirator with organic vapor cartridges is appropriate for this compound.
Experimental Workflow: Safe Handling and Disposal
The following workflow outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Review the SDS: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[4][6]
-
Assemble PPE: Gather all necessary PPE as outlined in the table above. Inspect each item for damage before use.
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.
-
-
Handling:
-
Donning PPE: Put on your PPE in the correct order: lab coat, then gloves, followed by eye and face protection.
-
Work in a Fume Hood: All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Careful Dispensing: Use appropriate tools (e.g., pipettes, graduated cylinders) to dispense the chemical. Avoid splashing.
-
Container Management: Keep containers of this compound tightly sealed when not in use to prevent the release of vapors.
-
-
Cleanup and Disposal:
-
Decontamination: After use, decontaminate the work surface with an appropriate solvent and then soap and water.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Gloves should be removed last.
-
Waste Disposal: Dispose of all contaminated materials, including empty containers and used PPE, in a clearly labeled hazardous waste container in accordance with your institution's and local regulations.
-
Personal Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.
-
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation or an allergic reaction develops.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[4]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4] For large spills, evacuate the area and contact your institution's emergency response team.
Conclusion: A Culture of Safety
The responsible use of this compound is contingent upon a steadfast commitment to safety. By understanding the inherent hazards, diligently employing the correct personal protective equipment, and adhering to established safe handling and disposal protocols, you can mitigate risks and ensure a safe laboratory environment. This guide serves as a foundational resource; always consult your institution's specific safety policies and the most current Safety Data Sheet before commencing any work.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
